7-Methyl-1H-indole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYCADDCUWPWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564282 | |
| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30448-16-9 | |
| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Substituted Indole Scaffold
An In-depth Technical Guide to the Chemical Properties of 7-Methyl-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a bicyclic indole core with a carboxylic acid at the highly reactive C3 position and a methyl group on the benzene ring at C7, offers a unique combination of electronic and steric properties. The indole scaffold itself is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] The specific substitution pattern of this compound provides a versatile platform for further functionalization, enabling the systematic exploration of chemical space in drug discovery and the development of novel organic materials.
This guide provides an in-depth examination of the core chemical properties of this molecule, focusing on its synthesis, spectroscopic signature, reactivity, and applications. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
PART 1: Synthesis Strategies: Building the Indole Core
The construction of the substituted indole ring is a foundational challenge in organic synthesis. Among the most reliable and widely adopted methods is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[2] This acid-catalyzed reaction forms the indole nucleus from an arylhydrazine and an aldehyde or ketone.[3] For this compound, the logical precursors are 2-methylphenylhydrazine and pyruvic acid.
A crucial preliminary step for generating the required arylhydrazone in a clean and efficient manner is the Japp-Klingemann reaction.[4] This reaction synthesizes hydrazones from β-keto-acids (or esters) and aryl diazonium salts, providing a reliable entry point into the Fischer synthesis pathway.[5]
Conceptual Workflow: Japp-Klingemann / Fischer Indole Synthesis
The overall synthetic strategy involves a two-stage process. First, the diazonium salt of 2-methylaniline is coupled with a β-keto-ester in the Japp-Klingemann reaction to form a hydrazone. This intermediate is then subjected to acidic conditions to induce the Fischer cyclization, yielding the indole core. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.
References
An In-Depth Technical Guide to the Structure Elucidation of 7-Methyl-1H-indole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 7-Methyl-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to confirming the molecular architecture of this indole derivative. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive X-ray crystal structure for this specific molecule is not publicly available, we will also discuss the application of this powerful technique for unambiguous stereochemical and conformational analysis. The methodologies and data interpretation strategies detailed herein are designed to ensure the highest level of scientific integrity and confidence in the assigned structure.
Introduction: The Significance of Structural Verification
This compound belongs to the vast and versatile family of indole derivatives, a scaffold of paramount importance in pharmaceutical research. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous confirmation of the chemical identity and purity of a synthesized batch is a critical, non-negotiable step in any research and development pipeline. The presence of a methyl group at the 7-position of the indole ring, combined with the carboxylic acid function at the 3-position, imparts specific electronic and steric properties that will be reflected in its spectroscopic signature. This guide will systematically decode these signatures.
The molecular structure of this compound is presented below[1]:
The Elucidation Workflow: A Multi-faceted Approach
Caption: A typical workflow for the structural elucidation of a synthesized organic molecule.
Mass Spectrometry: The First Glimpse of Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step for confirming the molecular formula of the target compound.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-ToF or Orbitrap system.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The indole nitrogen is readily protonated, making this the preferred mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and use the instrument's software to calculate the elemental composition.
Expected Data and Interpretation
For this compound (C₁₀H₉NO₂), the expected exact mass of the neutral molecule is 175.0633 g/mol . The protonated molecule, [C₁₀H₁₀NO₂]⁺, would have a theoretical m/z of 176.0706 . An experimentally observed mass with an accuracy of < 5 ppm provides high confidence in the elemental composition.
Table 1: Expected HRMS Data
| Ion | Theoretical m/z |
| [M+H]⁺ | 176.0706 |
| [M+Na]⁺ | 198.0525 |
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of the molecular ion. A common fragmentation pathway for indole-3-carboxylic acids involves the loss of the carboxylic acid group.
-
Loss of H₂O: A fragment corresponding to the loss of water (18.0106 Da) from the carboxylic acid group may be observed.
-
Loss of CO₂: Decarboxylation is a characteristic fragmentation, leading to the loss of carbon dioxide (43.9898 Da)[2]. This would result in a fragment ion corresponding to 7-methylindole.
-
Loss of •COOH: Loss of the entire carboxylic acid radical (45.0022 Da) is also a possibility.
The fragmentation of indole rings themselves can lead to characteristic ions, such as the loss of HCN (27.0109 Da) from the pyrrole ring, which is a hallmark of indole fragmentation[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the carboxylic acid and the acidic protons (N-H and COOH) are typically well-resolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. It is also beneficial to run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups[4].
-
-
2D NMR Acquisition (if necessary for complex spectra):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.
-
Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)
Based on the structure and data from analogous compounds[5][6][7], the following proton signals are expected:
-
COOH Proton: A very broad singlet, typically downfield (> 12 ppm), due to the acidic nature and hydrogen bonding.
-
N-H Proton: A singlet in the region of 11-12 ppm.
-
Aromatic Protons:
-
H2: A singlet or a narrow doublet (due to long-range coupling) between 8.0-8.2 ppm. This proton is adjacent to the nitrogen and is deshielded.
-
H4, H5, H6: These three protons on the benzene ring will form a coupled system. We expect a doublet for H4, a triplet for H5, and a doublet for H6, likely in the range of 7.0-7.8 ppm. The specific shifts and coupling constants will depend on the electronic influence of the methyl group.
-
-
Methyl Protons (C7-CH₃): A sharp singlet around 2.4-2.5 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| COOH | > 12.0 | Broad Singlet |
| N-H | ~11.5 | Singlet |
| H2 | ~8.1 | Singlet |
| H4 | ~7.7 | Doublet |
| H5 | ~7.1 | Triplet |
| H6 | ~7.0 | Doublet |
| C7-CH₃ | ~2.5 | Singlet |
Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
-
Carbonyl Carbon (COOH): The least shielded carbon, appearing in the range of 165-175 ppm.
-
Aromatic and Heteroaromatic Carbons: These will appear in the range of 100-140 ppm. Quaternary carbons (C3, C3a, C7, C7a) will generally have weaker signals than protonated carbons.
-
Methyl Carbon (C7-CH₃): The most shielded carbon, appearing upfield around 15-20 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~168 |
| C2 | ~130 |
| C3 | ~110 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~122 |
| C6 | ~120 |
| C7 | ~125 |
| C7a | ~136 |
| C7-CH₃ | ~17 |
digraph "NMR_Correlations" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Courier", fontsize=14]; edge [color="#4285F4", arrowhead=none, style=dashed];
Structure [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your-image-url.png"SCALE="TRUE"/>TD>TR><TR><TD><TABLEBORDER="1"CELLBORDER="1"CELLSPACING="0"><TR><TD>PositionTD><TD>¹H (ppm)TD><TD>¹³C (ppm)TD>TR><TR><TD>N-HTD><TD>~11.5TD><TD>-TD>TR><TR><TD>C2-HTD><TD>~8.1TD><TD>~130TD>TR><TR><TD>C3TD><TD>-TD><TD>~110TD>TR><TR><TD>C4-HTD><TD>~7.7TD><TD>~120TD>TR><TR><TD>C5-HTD><TD>~7.1TD><TD>~122TD>TR><TR><TD>C6-HTD><TD>~7.0TD><TD>~120TD>TR><TR><TD>C7-CH₃TD><TD>~2.5TD><TD>~17 (CH₃), ~125 (C7)TD>TR><TR><TD>COOHTD><TD>>12.0TD><TD>~168TD>TR>TABLE>TD>TR>TABLE>>]; }
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum of this compound will be characterized by several key absorptions[8][9][10][11]:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group. This is one of the most diagnostic peaks for a carboxylic acid[11].
-
N-H Stretch (Indole): A moderate to sharp peak around 3300-3400 cm⁻¹. This may sometimes be partially obscured by the broad O-H stretch.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption between 1680 and 1710 cm⁻¹ for the carbonyl of the hydrogen-bonded carboxylic acid dimer[11].
-
C=C Stretches (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend: Strong bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively, associated with the carboxylic acid group[11].
Table 4: Key Expected IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |
| 3300-3400 | N-H Stretch (Indole) | Medium |
| 2500-3300 | O-H Stretch (Carboxylic Acid) | Strong, Broad |
| >3000 | Aromatic C-H Stretch | Medium |
| <3000 | Aliphatic C-H Stretch (Methyl) | Medium |
| 1680-1710 | C=O Stretch (Carboxylic Acid) | Strong |
| 1450-1600 | C=C Stretch (Aromatic) | Medium |
| 1210-1320 | C-O Stretch (Carboxylic Acid) | Strong |
X-Ray Crystallography: The Definitive Structure
Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
While no published crystal structure for this compound is currently available, this technique would definitively confirm the connectivity and planarity of the indole ring system and the orientation of the carboxylic acid group.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of this compound is a systematic process that relies on the logical interpretation and integration of data from multiple spectroscopic techniques. HRMS confirms the elemental composition. IR spectroscopy identifies the key functional groups: the indole N-H, the carboxylic acid O-H, and the carbonyl C=O. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, allowing for the definitive placement of the methyl and carboxylic acid substituents on the indole scaffold. The convergence of these data provides a self-validating and trustworthy confirmation of the molecular structure, a cornerstone for any further research or development involving this compound.
References
- 1. This compound (30448-16-9) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. tetratek.com.tr [tetratek.com.tr]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]
- 7. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. eng.uc.edu [eng.uc.edu]
A Technical Guide to the Biological Activity of 7-Methyl-1H-indole-3-carboxylic Acid as a Putative Monocarboxylate Transporter 1 (MCT1) Inhibitor
Abstract
This technical guide provides an in-depth analysis of the biological activity of 7-Methyl-1H-indole-3-carboxylic acid, contextualized within its role as a representative of the indole carboxylic acid class of compounds. The primary biological target for this structural class is Monocarboxylate Transporter 1 (MCT1), a crucial protein involved in cellular metabolism, particularly in the context of cancer.[1][2] By inhibiting MCT1, these compounds disrupt the transport of key metabolites like lactate and pyruvate, thereby interfering with the metabolic adaptability that allows cancer cells to thrive.[1][3] This guide will elucidate the mechanism of action, provide detailed experimental protocols for validating biological activity, explore structure-activity relationships, and discuss the therapeutic potential of targeting MCT1 with compounds such as this compound.
Introduction: The Central Role of MCT1 in Metabolism and Oncology
Cellular metabolism in cancer is often characterized by a phenomenon known as the "Warburg Effect," where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen, leading to significant production of lactate.[1] This metabolic reprogramming is not a standalone process; it relies on a family of proton-linked monocarboxylate transporters (MCTs) to manage the flux of metabolites across the plasma membrane.[4]
Of these, MCT1 (encoded by the gene SLC16A1) is ubiquitously expressed and facilitates the high-affinity, bidirectional transport of lactate and pyruvate.[4] In the tumor microenvironment, MCT1 plays a critical role in establishing a form of metabolic symbiosis. Glycolytic tumor cells, often in hypoxic regions, export lactate via MCT4 or MCT1, which is then taken up by more oxidative cancer cells via MCT1 to be used as a primary fuel source for the TCA cycle.[2] This lactate shuttle is vital for maintaining pH balance, supplying energy, and supporting the proliferation and survival of the overall tumor mass.[5]
The dependence of many cancers on this metabolic coupling makes MCT1 an attractive and validated therapeutic target.[4][5] Inhibition of MCT1 disrupts this symbiotic relationship, leading to intracellular lactate accumulation, metabolic stress, and ultimately, a reduction in tumor growth, making it a promising strategy for novel anticancer agents.[1][6]
Profile of this compound
This compound belongs to the indolecarboxylic acid class of heterocyclic compounds.[7] Its structure is defined by an indole core, a carboxylic acid group at the C3 position, and a methyl group at the C7 position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [8][9] |
| Molecular Weight | 175.18 g/mol | [9] |
| IUPAC Name | This compound | [8] |
| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O | [9] |
| Core Pharmacophore | Indole-3-carboxylic acid | [2][7] |
The indole-3-carboxylic acid moiety is a well-established pharmacophore for MCT1 inhibition. The carboxylic acid group is critical for interacting with key residues within the transporter's binding pocket, while the indole scaffold provides a rigid framework for further molecular interactions. The 7-methyl substitution likely influences the compound's physicochemical properties, such as lipophilicity and steric profile, which can modulate binding affinity and pharmacokinetic parameters.
Mechanism of Action: Disrupting the Lactate Shuttle
The primary mechanism of action for this compound, as a member of its class, is the competitive inhibition of the MCT1 transporter. This inhibition blocks the proton-linked transport of monocarboxylates, most notably lactate and pyruvate, across the cell membrane.[1][10]
Downstream Consequences of MCT1 Inhibition:
-
Intracellular Lactate Accumulation: In highly glycolytic cells that rely on MCT1 for lactate efflux, inhibition leads to a rapid buildup of intracellular lactate and associated protons, causing acidification and metabolic distress.[1][11]
-
Pyruvate Transport Blockade: The compound can impair the proliferation of cancer cells by disrupting the export of pyruvate, a key node in cellular metabolism.[3]
-
Disruption of Metabolic Symbiosis: By preventing oxidative cancer cells from taking up lactate as fuel, the inhibitor effectively starves a portion of the tumor, undermining the metabolic network that supports its growth.[2][4]
-
Enhanced Insulin Sensitivity: In other contexts, such as adipocytes, MCT1 inhibition has been shown to enhance insulin-stimulated glucose uptake, suggesting potential applications in metabolic diseases.[12]
The following diagram illustrates the role of MCT1 in the tumor microenvironment and the intervention point for an inhibitor like this compound.
Experimental Validation Protocols
To validate the biological activity of this compound as an MCT1 inhibitor, a series of well-established in vitro assays are required. As a self-validating system, these protocols must include appropriate positive and negative controls.
Protocol 1: MCT1 Inhibition via Radiolabeled Lactate Uptake Assay
This assay directly measures the ability of the test compound to inhibit the transport of lactate into cells that express MCT1.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MCT1-mediated lactate transport.
Materials:
-
Cell Line: MCF-7 (human breast cancer, expresses MCT1) or Raji (human Burkitt's lymphoma, expresses MCT1).[13]
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Positive Control: AZD3965 or AR-C155858 (known potent MCT1 inhibitors).[5][14]
-
Radiolabel: [¹⁴C]-L-Lactic acid.
-
Buffers:
-
Krebs-Ringer-HEPES (KRH) Buffer (pH 7.4).
-
Lysis Buffer (e.g., 0.1 M NaOH).
-
-
Instrumentation: Scintillation counter.
Methodology:
-
Cell Seeding: Plate MCT1-expressing cells (e.g., MCF-7) in a 24-well plate at a density of 2 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in KRH buffer. Also prepare dilutions of the positive control and a vehicle control (DMSO only).
-
Pre-incubation: Aspirate the culture medium from the wells and wash once with KRH buffer. Add 200 µL of the prepared compound dilutions (or controls) to the respective wells. Incubate for 15 minutes at 37°C.
-
Causality Insight: This pre-incubation step allows the inhibitor to bind to the MCT1 transporter before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
-
Lactate Uptake: Add 50 µL of KRH buffer containing [¹⁴C]-L-Lactic acid (to a final concentration of ~1 µCi/mL) to each well to initiate the uptake. Incubate for exactly 5 minutes at 37°C.
-
Causality Insight: The uptake period is kept short to measure the initial rate of transport, which is most sensitive to inhibition, rather than downstream metabolic effects.
-
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer. Add 300 µL of Lysis Buffer to each well and incubate for 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Normalize the CPM values to the vehicle control (representing 100% transport). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Antiproliferative Activity via MTT Assay
This assay assesses the downstream effect of MCT1 inhibition on the viability and proliferation of MCT1-dependent cancer cells.[13]
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for growth inhibition in MCT1-expressing cancer cells.
Methodology:
-
Cell Seeding: Plate Raji or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Causality Insight: A 72-hour incubation period is typically sufficient for antiproliferative effects to manifest, representing multiple cell doubling times.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the EC₅₀ value.
Structure-Activity Relationship (SAR) Insights
While SAR data for this compound specifically is not widely published, we can infer relationships from studies on analogous indole derivatives targeting MCT1 and other proteins.[2][15]
-
Indole Scaffold: The indole ring serves as a crucial, rigid scaffold. Its aromatic nature allows for potential π-π stacking interactions within the transporter's binding site.
-
Carboxylic Acid at C3: This group is paramount for activity, likely forming key ionic or hydrogen bond interactions with basic residues (e.g., Lysine, Arginine) in the MCT1 binding pocket, mimicking the endogenous lactate substrate.[16]
-
Substitution at C7: The introduction of a small alkyl group like methyl at the C7 position can have several effects:
-
Increased Lipophilicity: This may enhance membrane permeability and binding affinity through hydrophobic interactions.
-
Steric Influence: The methyl group can provide a steric constraint that orients the molecule favorably within the binding pocket or, conversely, cause a steric clash that reduces affinity.
-
Metabolic Blocking: It can prevent metabolic modification (e.g., hydroxylation) at that position, potentially improving the compound's pharmacokinetic profile.
-
The table below shows representative data for known MCT1 inhibitors to provide context for expected potency.
| Compound | Target | Potency (Ki or IC₅₀) | Source |
| AZD3965 | MCT1 | Ki = 1.6 nM | [11][14] |
| AR-C155858 | MCT1/MCT2 | Ki = 2.3 nM (MCT1) | [14] |
| α-cyano-4-hydroxycinnamate (CHC) | MCT1 (non-specific) | ~10-fold selective for MCT1 | [4][14] |
Therapeutic Potential and Future Directions
The primary therapeutic application for this compound and related MCT1 inhibitors is in oncology .[5] By targeting the metabolic flexibility of cancer cells, these compounds have the potential to be effective as monotherapies in MCT1-dependent tumors or as part of combination therapies.[10] For instance, by preventing lactate clearance, MCT1 inhibitors can enhance the efficacy of radiotherapy and certain chemotherapies.[4][6]
Beyond cancer, the role of MCTs in metabolism suggests potential applications in:
-
Metabolic Diseases: Influencing lactate dynamics could be beneficial in conditions like diabetes and obesity.[1][12]
-
Neurological Disorders: Altering lactate transport may have therapeutic effects in conditions like epilepsy where neuronal hyperactivity is a factor.[1]
Future research should focus on obtaining a full preclinical dataset for this compound, including its selectivity against other MCT isoforms (especially MCT2 and MCT4), its pharmacokinetic profile, and its in vivo efficacy in relevant tumor xenograft models.
Conclusion
This compound represents a promising molecular structure within the class of MCT1 inhibitors. Its indole-3-carboxylic acid core is a validated pharmacophore for inhibiting the transport of lactate and pyruvate, a critical metabolic process for a wide range of cancers. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to investigate its biological activity, validate its mechanism of action, and explore its full therapeutic potential. The strategic targeting of tumor metabolism via MCT1 inhibition remains a highly promising avenue in the development of next-generation cancer therapies.
References
- 1. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 8. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (30448-16-9) for sale [vulcanchem.com]
- 10. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyl-1H-indole-3-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 7-Methyl-1H-indole-3-carboxylic acid: Properties, Synthesis, and Applications
Introduction
This compound is a substituted heterocyclic compound belonging to the indole family, a structural motif of paramount importance in medicinal chemistry and materials science. The indole core is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. The presence of a carboxylic acid functional group at the 3-position and a methyl group at the 7-position imparts specific chemical reactivity and physical properties, making it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its molecular characteristics, synthetic pathways, and significant applications.
Part 1: Molecular Identity and Physicochemical Properties
The unique arrangement of a bicyclic indole core, a carboxylic acid group, and a methyl substituent defines the compound's chemical behavior and potential for further functionalization.[1]
Chemical Identity
A precise identification of this compound is critical for regulatory compliance, procurement, and scientific communication. Key identifiers are summarized below.
| Identifier Type | Value |
| CAS Number | 30448-16-9[1][2] |
| IUPAC Name | This compound[1] |
| PubChem CID | 14810856[1][3] |
| InChI | InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13)[1] |
| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O[1] |
Physicochemical Properties
The compound's physical and chemical properties are fundamental to its handling, reactivity, and pharmacokinetic profile in potential therapeutic applications.
| Property | Value | Significance |
| Molecular Formula | C₁₀H₉NO₂[1][2][3] | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 175.18 g/mol [1][2] | Influences diffusion rates, membrane permeability, and reaction stoichiometry. |
The structure features an indole nitrogen (N-H) that can act as a hydrogen bond donor.[1] The carboxylic acid group is a versatile functional handle, providing both hydrogen bond donor and acceptor capabilities, which significantly influences intermolecular interactions, crystal packing, and solubility.[1]
Part 2: Synthesis and Reactivity
While numerous methods exist for the synthesis of substituted indole-3-carboxylic acids, a common and reliable strategy involves the formylation of the corresponding indole followed by oxidation. This approach leverages the high reactivity of the indole C3 position towards electrophilic substitution.
Conceptual Synthetic Workflow
The transformation of 7-methylindole into the target carboxylic acid can be conceptualized as a two-step process:
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. 7-methylindole is treated with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position.
-
Oxidation of the Aldehyde: The resulting 7-methyl-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed, such as sodium chlorite, potassium permanganate, or silver oxide, under conditions that are mild enough to avoid over-oxidation or degradation of the indole ring.[4]
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by its carboxylic acid group. This moiety is readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This versatility is extensively exploited in medicinal chemistry for linking the indole scaffold to other pharmacophores. For instance, amide coupling reactions, often facilitated by reagents like HATU or DCC, are routinely used to connect the molecule to amines, forming the basis for the synthesis of compound libraries for drug screening.[5][6]
Part 3: Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of complex molecules with diverse biological activities. Its utility is demonstrated in the development of therapeutic agents targeting infectious diseases and other conditions.
Intermediate for Anti-Trypanosomal Agents
A notable application is its use in the synthesis of 1H-indole-2-carboxamides, which have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] In this context, the carboxylic acid serves as the anchor point for coupling with various amine-containing side chains, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[6]
Scaffold for Diverse Bioactive Compounds
The broader indole-3-carboxylic acid framework is a cornerstone in modern drug discovery. Derivatives have been designed and synthesized as:
-
Herbicides: By mimicking the natural plant hormone auxin, these compounds can disrupt plant growth, leading to the development of novel herbicides.[7]
-
Antiviral Agents: The indole core is a key feature in certain HIV-1 integrase inhibitors, where the carboxylic acid can chelate essential magnesium ions in the enzyme's active site.[8]
-
Dopamine Receptor Ligands: Functionalized indole amides have been synthesized and evaluated for their selective binding to dopamine D3 receptors, which are implicated in various neurological and psychiatric disorders.[9]
-
Anticancer Agents: Indole derivatives have been investigated as inhibitors of survivin, a protein often overexpressed in tumors, thereby promoting apoptosis in cancer cells.[10]
Part 4: Principles of Structural Characterization
The unambiguous identification and purity assessment of this compound rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this exact compound are not publicly detailed, its expected spectral features can be reliably predicted based on the analysis of closely related structures like Methyl 1H-indole-3-carboxylate.[11]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group (C7-CH₃), a broad singlet for the indole N-H proton, and a downfield singlet for the carboxylic acid O-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display ten unique signals corresponding to the ten carbon atoms in the molecule.[11] The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >160 ppm). The methyl carbon would appear as an upfield signal, and the remaining signals would correspond to the sp²-hybridized carbons of the indole ring. Techniques like DEPT can be used to distinguish between quaternary, CH, and CH₃ carbons, further confirming the structure.[11]
Conclusion
This compound is a chemically significant molecule whose value lies in its well-defined structure and versatile reactivity. Its indole core, functionalized with both a reactive carboxylic acid handle and a modulating methyl group, makes it an important precursor for the synthesis of a wide array of compounds. For researchers in medicinal chemistry and organic synthesis, it represents a readily accessible building block for creating novel molecules with potential applications in human health, agriculture, and beyond.
References
- 1. This compound (30448-16-9) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-甲基吲哚-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. tetratek.com.tr [tetratek.com.tr]
Unlocking the Therapeutic Potential of 7-Methylindole-3-Carboxylic Acid: A Technical Guide to Putative Targets and Research Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Methylated Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. Within this privileged class of molecules, indole-3-carboxylic acid has emerged as a particularly intriguing scaffold, with its derivatives demonstrating a wide spectrum of therapeutic activities. The strategic addition of a methyl group to this core structure, specifically at the 7-position, creates 7-methylindole-3-carboxylic acid – a molecule with the potential for unique pharmacological properties. Methylation can profoundly influence a compound's lipophilicity, metabolic stability, and steric interactions with its biological targets, often leading to enhanced potency and selectivity.
This in-depth technical guide provides a prospective analysis of the potential therapeutic targets of 7-methylindole-3-carboxylic acid. In the absence of direct experimental data for this specific molecule, we will leverage structure-activity relationship (SAR) insights from closely related indole derivatives to hypothesize potential mechanisms of action and outline a comprehensive roadmap for target identification and validation. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic landscape of this promising compound.
Part 1: The Indole-3-Carboxylic Acid Core: A Foundation of Diverse Bioactivity
The indole-3-carboxylic acid scaffold is a recurring motif in compounds with significant therapeutic applications. Its derivatives have been investigated for a range of activities, underscoring the versatility of this chemical starting point.
Established Activities of Indole-3-Carboxylic Acid Derivatives:
-
Antihypertensive Agents: Certain derivatives of indole-3-carboxylic acid have been synthesized and shown to act as potent antagonists of the Angiotensin II receptor 1 (AT1R).[1] These compounds have demonstrated the ability to lower blood pressure in in vivo models, with some exhibiting efficacy superior to established drugs like losartan.[1]
-
Anticancer Properties: Indole-3-carboxylic acid itself has been noted as an anticancer agent and is considered a potential therapeutic for Alzheimer's disease.[2] It has also been shown to enhance the anti-colorectal cancer effects of doxorubicin by inducing cell senescence.[3]
-
Antimicrobial and Anthelmintic Effects: Novel series of indole-3-carboxylic acid derivatives incorporating amino acids and peptides have exhibited significant antibacterial and anthelmintic activities in preclinical studies.[4]
The diverse biological effects of these parent compounds provide a strong rationale for investigating the therapeutic potential of their methylated analogs.
Part 2: The Significance of the 7-Methyl Group: A Prospective SAR Analysis
The introduction of a methyl group at the 7-position of the indole ring is not a trivial modification. This small alkyl group can dramatically alter the molecule's interaction with biological macromolecules.
-
Modulation of Potency: Studies on related indole-containing scaffolds have shown that methylation can significantly boost biological activity. For example, the introduction of a methyl group at a corresponding position in a series of tetrahydro-γ-carbolines led to a substantial increase in potency.
-
Influence on Target Selectivity: The position of substituents on the indole ring is critical for determining target specificity. The 7-position, in particular, has been a key site for modification in the development of various therapeutic agents. For instance, derivatives of 7-azaindole (an indole isostere) have been developed as potent kinase inhibitors and receptor antagonists, highlighting the importance of this region of the molecule for target engagement.[5]
-
Metabolic Implications: The 7-position is a potential site of metabolism. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.
Based on these observations, it is reasonable to hypothesize that the 7-methyl group on the indole-3-carboxylic acid scaffold could confer enhanced potency, altered target selectivity, and improved pharmacokinetic properties compared to its non-methylated counterpart.
Part 3: Hypothesized Therapeutic Targets of 7-Methylindole-3-Carboxylic Acid
Drawing upon the known activities of structurally related compounds, we can propose several classes of proteins as potential therapeutic targets for 7-methylindole-3-carboxylic acid.
G-Protein Coupled Receptors (GPCRs): The Angiotensin II Receptor
Given that derivatives of indole-3-carboxylic acid are known to target the Angiotensin II receptor 1 (AT1R), it is a primary candidate target for 7-methylindole-3-carboxylic acid.[1] The 7-methyl group could potentially enhance binding affinity and/or selectivity for this receptor.
DOT script for the Renin-Angiotensin-Aldosterone System (RAAS) Pathway:
References
- 1. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methyl-1H-indole-3-carboxylic Acid Derivatives and Analogs
This guide provides a comprehensive technical overview of 7-methyl-1H-indole-3-carboxylic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. It explores the synthesis, chemical properties, and burgeoning therapeutic applications of this important molecular scaffold, offering insights into its potential in modern medicinal chemistry.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a versatile scaffold for the development of therapeutic agents targeting a wide array of biological pathways.[2] Among the vast family of indole derivatives, those bearing a carboxylic acid at the 3-position have garnered significant attention due to their diverse biological activities. This guide focuses specifically on the 7-methyl substituted variant, this compound, and its derivatives, exploring how the addition of a methyl group at this position influences its chemical and biological characteristics.
The core structure of this compound consists of a bicyclic indole nucleus with a carboxylic acid group at the third position and a methyl group at the seventh position.[3] This specific substitution pattern contributes to its distinct structural and electronic properties, which can be strategically exploited in drug design.[3]
Synthesis of the this compound Core
The synthesis of this compound typically proceeds through a two-step sequence starting from the commercially available 7-methylindole. The process involves the formylation of the indole at the 3-position, followed by oxidation of the resulting aldehyde to the carboxylic acid.
Step 1: Formylation of 7-Methylindole
The introduction of a formyl group at the C3 position of 7-methylindole is a crucial first step. Several methods exist for the formylation of indoles, with the Vilsmeier-Haack reaction being a common and efficient approach.[4] However, a milder method utilizing hexamethylenetetramine (HMTA) and iodine in DMF has also been reported.[5]
Experimental Protocol: Synthesis of 7-Methylindole-3-carboxaldehyde [5]
-
Materials:
-
7-methylindole
-
Hexamethylenetetramine (HMTA)
-
Iodine (I₂)
-
Activated carbon
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 7-methylindole (1.0 mmol), hexamethylenetetramine (HMTA, 2.0 mmol), and activated carbon (0.1 g) in N,N-dimethylformamide (DMF, 2 mL).
-
Add iodine (I₂, 0.2 mmol) to the mixture and attach a reflux condenser.
-
Heat the reaction mixture to 120 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate (EtOAc, 4 x 6 mL).
-
Combine the filtrates and wash sequentially with 0.5 M aqueous hydrochloric acid (10 mL), saturated sodium bicarbonate (NaHCO₃) solution (10 mL), and saturated sodium chloride (NaCl) solution (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 7-methylindole-3-carbaldehyde.
-
Step 2: Oxidation to this compound
The oxidation of the 3-formyl group to a carboxylic acid is a straightforward transformation.[6] A variety of oxidizing agents can be employed for this purpose, with sodium chlorite being a mild and effective choice, often used in the presence of a chlorine scavenger like 2-methyl-2-butene to prevent unwanted side reactions.[7]
Experimental Protocol: Oxidation of 7-Methylindole-3-carboxaldehyde (adapted from a similar synthesis[7])
-
Materials:
-
7-Methylindole-3-carboxaldehyde
-
tert-Butanol
-
Water
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Saturated aqueous solution of sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
1 N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 7-methylindole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.
-
In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Physicochemical Properties and Structural Features
The introduction of a methyl group at the 7-position of the indole ring influences the molecule's physicochemical properties. The methyl group is electron-donating through hyperconjugation, which can slightly increase the electron density in the aromatic system and potentially affect the reactivity at other positions.[3]
| Property | Value | Significance |
| Molecular Weight | 175.18 g/mol | Influences diffusion rates and membrane permeability.[3] |
| Molecular Formula | C₁₀H₉NO₂ | Provides the elemental composition of the molecule.[3] |
| Hydrogen Bond Donor Count | 2 | The indole N-H and carboxylic acid O-H groups can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and hydroxyl oxygen of the carboxylic acid can act as hydrogen bond acceptors. |
| LogP (calculated) | 1.9 | A measure of the molecule's lipophilicity, which is crucial for its pharmacokinetic properties.[8] |
Table 1: Computed Physicochemical Properties of this compound.
Biological Activities and Therapeutic Potential
While research specifically on this compound derivatives is still emerging, the broader class of indole-3-carboxylic acids has demonstrated a wide range of biological activities. The 7-methyl substitution can be a key determinant in modulating this activity and selectivity.
Antihypertensive Agents
Derivatives of indole-3-carboxylic acid have been investigated as potential antihypertensive agents, specifically as angiotensin II receptor 1 (AT₁ subtype) antagonists.[9][10] In a study on novel indole-3-carboxylic acid derivatives, certain compounds demonstrated high nanomolar affinity for the AT₁ receptor, comparable to the known drug losartan.[10] These compounds were shown to lower blood pressure in spontaneously hypertensive rats when administered orally, with some exhibiting a prolonged antihypertensive effect superior to losartan.[10] While this study did not specifically include 7-methyl derivatives, it highlights the potential of the indole-3-carboxylic acid scaffold in cardiovascular drug discovery.
Herbicidal Activity
In the field of agricultural science, indole-3-carboxylic acid derivatives have been designed as antagonists of the auxin receptor protein TIR1, leading to the development of novel herbicides.[11] A series of these compounds exhibited significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants.[11] This application demonstrates the versatility of the indole-3-carboxylic acid scaffold beyond human therapeutics.
Anticancer and Immunomodulatory Activity
The indole scaffold is a common feature in many anticancer agents.[12] For instance, pyridyl-ethenyl-indoles derived from 7-methylindole-3-carboxaldehyde have been investigated as tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.[5] Furthermore, a review on 7-azaindole derivatives, a related heterocyclic system, highlighted their potential as anticancer agents, with substitutions at various positions on the ring system being crucial for activity.[13] This suggests that the 7-position of the indole ring is a viable point for modification to develop potent and selective anticancer drugs.
CysLT1 Receptor Antagonists for Asthma
In the context of respiratory diseases, a study on 3-substituted 1H-indole-2-carboxylic acid derivatives as cysteinyl leukotriene 1 (CysLT₁) receptor antagonists for asthma is particularly noteworthy.[14] The researchers found that a methoxy group at the 7-position of the indole ring was the most favorable substitution for potent CysLT₁ antagonist activity.[14] This finding strongly suggests that substitution at the 7-position, including with a methyl group, can significantly enhance the biological activity of indole-based compounds.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is intricately linked to their chemical structure. The core scaffold provides the necessary framework for interaction with biological targets, while modifications at various positions can fine-tune potency, selectivity, and pharmacokinetic properties.
Key Modification Points for SAR Studies:
-
Carboxylic Acid Group (Position 3): This group is often crucial for target engagement, frequently participating in hydrogen bonding or salt bridge formation. It can be converted to esters or amides to modulate properties like cell permeability and metabolic stability.
-
Indole Nitrogen (Position 1): Substitution at the N1 position can significantly impact the molecule's properties. Alkylation or arylation at this position can alter lipophilicity and introduce new interaction points with the target protein.
-
Methyl Group (Position 7): The 7-methyl group itself is a key determinant of activity. Its steric bulk and electronic influence can affect the binding affinity and selectivity of the molecule. Further modifications at this position, such as oxidation or extension to longer alkyl chains, could be explored.[3]
-
Other Positions on the Indole Ring (2, 4, 5, 6): Functionalization at these positions can be used to further optimize the compound's properties. For example, halogenation or the introduction of other small substituents can modulate electronic properties and metabolic stability.[3]
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the broader class of indole-3-carboxylic acids has been extensively studied, the specific impact of the 7-methyl group warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives.
A generalized workflow for the discovery of bioactive compounds based on this scaffold would involve:
Figure 1. A generalized workflow for the discovery of bioactive compounds.
By systematically exploring the chemical space around the this compound core, researchers can unlock its full potential and develop novel drug candidates with improved efficacy and safety profiles for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. This compound (30448-16-9) for sale [vulcanchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]
- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 11. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Indole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carboxylic acid, a pivotal scaffold in organic chemistry and chemical biology, holds a rich history intertwined with the development of synthetic methodologies and the elucidation of biological pathways. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and diverse applications of indole-3-carboxylic acids. From its early, often arduous, synthetic routes to modern, efficient catalytic methods, this document details key experimental protocols, explores the causality behind strategic scientific choices, and presents a thorough examination of its biological significance. The guide is structured to provide researchers and drug development professionals with a foundational understanding and practical insights into this versatile molecule, supported by quantitative data, detailed experimental workflows, and a robust framework of authoritative references.
Introduction: The Significance of the Indole Nucleus
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in nature and medicinal chemistry.[1] Its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a vast array of natural products underscores its fundamental role in biological processes.[1] Consequently, the functionalization of the indole core has been a central theme in organic synthesis for over a century, with the introduction of a carboxylic acid group at the C3-position yielding the particularly versatile intermediate, indole-3-carboxylic acid.
This guide delves into the journey of indole-3-carboxylic acid, from its initial discovery to its current status as a key building block in the development of novel therapeutics, agrochemicals, and advanced materials. We will explore the chronological evolution of its synthesis, providing detailed, field-proven protocols for key transformations. Furthermore, we will examine its multifaceted applications, supported by quantitative data to offer a tangible measure of its efficacy in various domains.
A Historical Perspective: From Indigo to a Synthetic Workhorse
The story of indole chemistry begins with the study of the dye indigo. In 1866, Adolf von Baeyer first isolated indole by reducing oxindole with zinc dust.[2] This seminal work laid the groundwork for future explorations of the indole scaffold. A few decades later, the focus shifted towards the synthesis of substituted indoles, with Emil Fischer developing the eponymous Fischer indole synthesis in 1883, a method that remains a cornerstone of indole chemistry to this day.[2]
While the early focus was on the parent indole and its simple derivatives, the specific history of indole-3-carboxylic acid is more nuanced. Its synthesis was a logical progression from the functionalization of the reactive C3-position of the indole ring. One of the earliest reliable methods for introducing a substituent at this position was the Vilsmeier-Haack reaction, which allows for the formylation of indoles to produce indole-3-carboxaldehyde.[1] This aldehyde then serves as a direct precursor to indole-3-carboxylic acid through oxidation.
A significant advancement in indole synthesis came from the work of Rikō Majima, who in 1918 patented a method for producing indole in high yield from the reaction of acetylene and aniline at high temperatures.[3] This industrial-scale production made indole and its derivatives more accessible for further research, undoubtedly accelerating the exploration of compounds like indole-3-carboxylic acid.
The Evolving Landscape of Synthesis: From Classical Methods to Modern Catalysis
The synthesis of indole-3-carboxylic acid has undergone a remarkable evolution, driven by the continuous pursuit of efficiency, milder reaction conditions, and broader functional group tolerance. This section provides a detailed overview of the key synthetic strategies, complete with step-by-step protocols and mechanistic insights.
Oxidation of Indole-3-Aldehyde
A common and straightforward method for the preparation of indole-3-carboxylic acid is the oxidation of its corresponding aldehyde, indole-3-carboxaldehyde. The aldehyde itself is readily accessible through the Vilsmeier-Haack formylation of indole.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole [1]
-
Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool 15g of dimethylformamide (DMF) to 20°C.
-
Vilsmeier Reagent Formation: Slowly add 30ml of freshly distilled phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature between 20-30°C.
-
Indole Addition: Dissolve 11.5g of indole in 4ml of DMF and add it slowly to the Vilsmeier reagent with continuous stirring, keeping the temperature between 20-30°C.
-
Reaction Progression: After the addition is complete, raise the temperature to 35°C for 45 minutes.
-
Work-up: Pour the reaction mixture onto crushed ice. Neutralize the solution by adding a 10g aqueous sodium hydroxide solution until it is strongly basic (pH > 10), maintaining the temperature between 25-30°C.
-
Isolation: Boil the mixture for one minute, then filter the resulting crystals of indole-3-carboxaldehyde. Wash the crystals with distilled water and dry.
Experimental Protocol: Oxidation of Indole-3-Carboxaldehyde to Indole-3-Carboxylic Acid [1]
-
Reaction Setup: To the synthesized indole-3-carboxaldehyde, add a 20% aqueous solution of sodium hydroxide (NaOH) under vigorous stirring.
-
Reaction Time: Continue stirring for 24 hours at room temperature. A separation in the reaction mixture will be observed.
-
Isolation: Filter the reaction mixture under vacuum. The solid residue is indole-3-carboxylic acid. Wash the residue with distilled water and dry. The filtrate contains indole-3-methanol as a byproduct.
Indole [label="Indole"]; Vilsmeier_Reagent [label="Vilsmeier Reagent (POCl₃/DMF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole_3_Aldehyde [label="Indole-3-carboxaldehyde"]; Oxidizing_Agent [label="Oxidizing Agent (e.g., NaOH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indole_3_Carboxylic_Acid [label="Indole-3-carboxylic Acid"];
Indole -> Indole_3_Aldehyde [label="Vilsmeier-Haack Reaction"]; Vilsmeier_Reagent -> Indole_3_Aldehyde; Indole_3_Aldehyde -> Indole_3_Carboxylic_Acid [label="Oxidation"]; Oxidizing_Agent -> Indole_3_Carboxylic_Acid; }
Hydrolysis of Indole-3-carbonitrile and its Derivatives
Another classical approach involves the hydrolysis of indole-3-carbonitrile or related derivatives. For instance, the hydrolysis of 3-trichloroacetyl indole provides a high-yielding route to the desired carboxylic acid.
Experimental Protocol: Hydrolysis of 3-Trichloroacetyl Indole [4]
-
Reaction Setup: Add 235g of 3-trichloroacetyl indole to 1000ml of methanol in a reaction flask.
-
Base Addition: Slowly add an appropriate amount of a 50% potassium hydroxide (KOH) solution dropwise.
-
Reflux: Heat the mixture and reflux for 18 hours.
-
Solvent Removal: After cooling to room temperature, concentrate the solution to remove the methanol.
-
Acidification: Add 1500ml of water to the residue and then add hydrochloric acid dropwise to adjust the pH to 3-4.
-
Isolation and Purification: Filter the resulting solid and dry to obtain the crude product. Slurry the crude product with 100g of ethyl acetate for 25 minutes, filter, and dry to yield pure indole-3-carboxylic acid (yield: 91.8%).
Direct Carboxylation of Indole
More contemporary methods focus on the direct carboxylation of the indole C-H bond, offering a more atom-economical approach. These methods often employ organometallic reagents or transition metal catalysis.
3.3.1. Carboxylation via Indolyl Grignard or Indolyl Lithium Reagents
The reaction of indolylmagnesium halides (Grignard reagents) or indolyl lithium with carbon dioxide has been explored for the synthesis of indole-3-carboxylic acid. However, these reactions can sometimes lead to a mixture of N- and C3-carboxylated products.
3.3.2. Base-Mediated Carboxylation with Carbon Dioxide
Recent advancements have demonstrated the feasibility of direct carboxylation of unprotected indoles using a strong base and atmospheric pressure of carbon dioxide. This method avoids the need for pre-functionalization of the indole ring.
Indole [label="Indole"]; Base [label="Strong Base (e.g., LiOt-Bu)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Indolyl_Anion [label="Indolyl Anion"]; CO2 [label="Carbon Dioxide (CO₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indole_3_Carboxylate [label="Indole-3-carboxylate"]; Indole_3_Carboxylic_Acid [label="Indole-3-carboxylic Acid"];
Indole -> Indolyl_Anion [label="Deprotonation"]; Base -> Indolyl_Anion; Indolyl_Anion -> Indole_3_Carboxylate [label="Nucleophilic Attack"]; CO2 -> Indole_3_Carboxylate; Indole_3_Carboxylate -> Indole_3_Carboxylic_Acid [label="Protonation"]; }
Modern Catalytic Approaches
The field of organic synthesis has been revolutionized by the development of transition-metal-catalyzed reactions. The synthesis of indole-3-carboxylic acid and its esters has also benefited from these advancements.
3.4.1. Palladium-Catalyzed Carbonylative Reactions
Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carboxylic acid derivatives.[5] These reactions typically involve the use of carbon monoxide gas or a CO surrogate. Recent developments have even demonstrated visible-light-induced, metal-free carbonylation of indoles with phenols to synthesize indole-3-carboxylates.[6]
3.4.2. Copper-Catalyzed Intramolecular Amination
For the synthesis of N-substituted indole-3-carboxylic acid derivatives, a copper(I)-catalyzed intramolecular amination of aryl bromides has been shown to be an efficient method.[7] This approach allows for the construction of the indole ring system with concomitant installation of a substituent on the nitrogen atom.
Biological Significance and Therapeutic Applications
Indole-3-carboxylic acid and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of indole-3-carboxylic acid derivatives against various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.
| Compound/Derivative | Cancer Cell Line | IC₅₀ / EC₅₀ | Reference |
| Indole-3-carboxylic acid | A549 (Human Lung Carcinoma) | 4.6 µg/ml | [6] |
| Indole-3-carboxylic acid | MCF-7 (Human Breast Adenocarcinoma) | 12.9 µg/ml | [6] |
| 5-hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Human Breast Adenocarcinoma) | 4.7 µM | [8] |
| N-mustard based on indole-3-carboxylic acid (T1089) | A549 (Human Lung Carcinoma) | 33.4 ± 1.3 µM | [9] |
| Indole-3-carbinol | H1299 (Non-small cell lung cancer) | 449.5 µM | [7] |
| Indole-3-carboxylic acid-spermine conjugate (3) | MCF-7 (Human Breast Adenocarcinoma) | > 50 µM | [3] |
Antimicrobial and Antiviral Activity
The indole scaffold is also a key feature in many antimicrobial and antiviral agents. Derivatives of indole-3-carboxylic acid have shown promising activity against a range of pathogens.
| Compound/Derivative | Pathogen | MIC / IC₅₀ | Reference |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Staphylococcus aureus | ≤ 0.28 µM | [3] |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [3] |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Cryptococcus neoformans | ≤ 0.28 µM | [3] |
| Indole-3-carboxylic acid | HIV in H9 lymphocytes | 16.4 µg/ml | [6] |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | 1.06 µg/mL | [2][5] |
| Indole-triazole derivative (3d) | Various bacteria and fungi | 3.125-50 µg/mL | [10] |
Herbicidal and Plant Growth Regulatory Activity
Indole-3-carboxylic acid is structurally related to the natural plant hormone indole-3-acetic acid (IAA) and, as such, it and its derivatives can influence plant growth and development.[11] This has led to their investigation as both plant growth regulators and herbicides.
| Compound/Derivative | Plant/Weed | Concentration | Effect | Reference |
| Indole-3-carboxylic acid derivatives (10d, 10h) | Rape (B. napus) root | 100 mg/L | 96% and 95% inhibition | [12] |
| Indole-3-carboxylic acid derivatives (10d, 10h) | Rape (B. napus) root | 10 mg/L | 92% and 93% inhibition | [12] |
| Indole-3-acetic acid (IAA) | Onion (Allium cepa) | Low to moderate | Increased fresh bulb weight and phenolic compounds | [13] |
| Indole-3-butyric acid (IBA) | Carrot (Daucus carota) | 100 µM | Highest increase in taproot length, diameter, and fresh weight | [14] |
| Indole-3-butyric acid (IBA) | Maize (Zea mays) | 10⁻¹¹ M | Stimulatory effect on root growth | [15] |
| Indole-3-butyric acid (IBA) | Maize (Zea mays) | 10⁻⁷ M | Inhibitory effect on root growth | [15] |
Applications in Materials Science
The unique electronic and structural properties of the indole ring have led to the exploration of indole-3-carboxylic acid and its derivatives in the field of materials science. They can be used as building blocks for the synthesis of organic semiconductors, polymers with interesting optical and electronic properties, and as components in the development of novel sensors.
Conclusion and Future Perspectives
The journey of indole-3-carboxylic acid, from its conceptual origins in the early days of indole chemistry to its current status as a versatile synthetic intermediate, is a testament to the enduring power of organic synthesis. The development of new and more efficient synthetic methods has opened up avenues for the creation of a vast library of derivatives with diverse and potent biological activities.
For researchers and scientists, the continued exploration of novel synthetic routes, particularly those employing green and sustainable methodologies, will remain a key focus. The elucidation of the precise mechanisms of action of its biologically active derivatives will be crucial for the rational design of next-generation therapeutics. In the realm of drug development, indole-3-carboxylic acid will undoubtedly continue to serve as a valuable scaffold for the discovery of new drugs targeting a wide range of diseases, from cancer to infectious diseases. Furthermore, its potential in agriculture and materials science is still being actively explored, promising exciting new applications in the years to come. This guide serves as a foundational resource, empowering the scientific community to build upon this rich history and unlock the full potential of this remarkable molecule.
References
- 1. scilit.com [scilit.com]
- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 5. actanaturae.ru [actanaturae.ru]
- 6. caymanchem.com [caymanchem.com]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. turkjps.org [turkjps.org]
- 11. nbinno.com [nbinno.com]
- 12. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
7-Methyl-1H-indole-3-carboxylic acid literature review
An In-Depth Technical Guide to 7-Methyl-1H-indole-3-carboxylic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, biological activities, and therapeutic potential of this versatile molecular scaffold.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Indole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] The strategic placement of substituents on the indole core allows for the fine-tuning of physicochemical properties and biological targets.
This compound belongs to the indolecarboxylic acid class of compounds.[4] The carboxylic acid group at the C3 position serves as a versatile synthetic handle for creating diverse libraries of amides and esters, while the methyl group at the C7 position influences the molecule's steric and electronic properties, which can be crucial for specific receptor interactions.[5] This guide synthesizes the current literature to provide a foundational understanding of this compound as a key building block for novel therapeutic agents.
Physicochemical and Structural Characteristics
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is a solid powder characterized by a unique set of identifiers and properties that dictate its behavior in experimental settings.[6]
| Property / Identifier | Value | Significance |
| CAS Number | 30448-16-9 | Unique registry number for unambiguous identification.[6] |
| Molecular Formula | C₁₀H₉NO₂ | Defines the elemental composition of the molecule.[7] |
| IUPAC Name | This compound | Systematic name according to international standards.[6] |
| Molecular Weight | 175.18 g/mol | Influences key parameters like diffusion and membrane permeability.[6] |
| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O | A line notation for representing the molecular structure.[6] |
| InChIKey | SRYCADDCUWPWAE-UHFFFAOYSA-N | A hashed version of the InChI string for database searching.[6] |
The structure features an indole nitrogen (N-H) that acts as a hydrogen bond donor, and a carboxylic acid group that provides both hydrogen bond donor and acceptor capabilities, significantly influencing the compound's solubility and intermolecular interactions.[6]
Synthesis and Characterization
Proposed Synthetic Workflow
A common and effective strategy involves a two-step process starting from the commercially available 7-methylindole:
-
Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the C3 position of the indole ring. This reaction is highly regioselective for the electron-rich C3 position.
-
Oxidation: Conversion of the resulting 7-methyl-1H-indole-3-carboxaldehyde to the corresponding carboxylic acid.
This workflow is efficient and utilizes readily available reagents.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Oxidation of Aldehyde Intermediate
The following protocol is adapted from a similar procedure for the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid from its aldehyde precursor and represents a reliable method for the final oxidation step.[8]
Materials:
-
7-Methyl-1H-indole-3-carboxaldehyde
-
tert-Butanol
-
Water
-
Sodium chlorite (NaClO₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 7-Methyl-1H-indole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.[8]
-
Prepare an aqueous solution of sodium chlorite.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.[8]
-
Stir the reaction mixture at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.[8]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.[8]
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid product.[8]
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound.[8]
Spectroscopic Characterization
Structural confirmation relies on standard spectroscopic techniques. Based on data from closely related analogs like methyl 1H-indole-3-carboxylate, the following spectral features are expected.[9]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the proton at the C2 position, a singlet for the methyl group protons, and a broad singlet for the N-H proton. The carboxylic acid proton would appear as a broad singlet far downfield.[9][10]
-
¹³C NMR: The carbon spectrum would display signals for all 10 carbons, including the distinct resonances for the quaternary carbons of the indole ring (which would be absent in a DEPT-135 experiment) and the carbonyl carbon of the carboxylic acid.[9]
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, an N-H stretch, C=O stretching for the carbonyl group, and C-H and C=C stretching for the aromatic system.[11]
Biological Activities and Therapeutic Potential
The indole-3-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents.[5] Derivatization of this core, including substitutions at the 7-position, has led to the discovery of compounds with potent and diverse biological activities.
Caption: Diverse biological activities stemming from the indole-3-carboxylic acid scaffold.
Antihypertensive Activity
Derivatives of indole-3-carboxylic acid have been designed and synthesized as potent antagonists of the angiotensin II receptor subtype 1 (AT1).[12] These compounds have demonstrated high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan. In vivo studies in spontaneously hypertensive rats showed that these derivatives can significantly lower blood pressure with a prolonged effect, highlighting their potential in cardiovascular disease treatment.[12] The indole-3-carboxylic acid moiety serves as a key pharmacophore in these designs.[5]
Anti-inflammatory and Anti-asthma Applications
In the search for novel treatments for asthma and other inflammatory conditions, indole derivatives have been identified as highly potent and selective antagonists for the CysLT1 receptor, a key mediator of inflammation in asthma.[13] Structure-activity relationship (SAR) studies revealed that substitution on the indole ring is critical for potency. Notably, methoxy group substitution at the 7-position was found to be the most favorable, producing a compound with a CysLT1 IC₅₀ value of 0.0059 µM.[13] This finding strongly suggests that 7-substituted indole-3-carboxylic acids, such as the 7-methyl derivative, are promising scaffolds for developing new anti-asthma therapeutics.
Herbicidal Activity
Beyond medicine, indole-3-carboxylic acid derivatives are being explored in agriculture. They have been developed as antagonists of the auxin receptor protein TIR1, which plays a crucial role in plant growth.[14] By blocking this receptor, these compounds act as auxinic herbicides for weed control. This application demonstrates the versatility of the indole scaffold in targeting biological systems across different kingdoms.[14][15]
Anticancer Potential
The indole nucleus is a feature of many anticancer agents.[2] Specifically, derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated as potential inhibitors of survivin, a protein that is overexpressed in many cancers and inhibits apoptosis.[1][16] This indicates that the indole-3-carboxylic acid framework is a valuable starting point for designing novel agents that can induce apoptosis in cancer cells.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and beyond. Its strategic combination of a modifiable carboxylic acid group and a sterically and electronically influential methyl group at the 7-position makes it a highly valuable building block. The demonstrated success of 7-substituted indole derivatives, particularly as potent CysLT1 antagonists, underscores the potential for this specific scaffold.[13]
Future research should focus on synthesizing and screening libraries of this compound derivatives against a wide range of biological targets. Exploring its potential in oncology, neurodegenerative diseases, and infectious diseases, areas where indole derivatives have already shown significant promise, could yield next-generation therapeutic agents.[2][3] The continued exploration of this scaffold is a promising avenue for addressing major healthcare challenges.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 5. Indole-3-Carboxylic Acid|CAS 771-50-6|RUO [benchchem.com]
- 6. This compound (30448-16-9) for sale [vulcanchem.com]
- 7. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tetratek.com.tr [tetratek.com.tr]
- 10. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum [chemicalbook.com]
- 11. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 12. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 16. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Safe Handling and Use of 7-Methyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
7-Methyl-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds recognized for its versatile role as a structural motif in pharmacologically active molecules and as a key intermediate in organic synthesis. As its use in research and development continues to expand, a comprehensive understanding of its chemical properties and associated handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety, handling, storage, and disposal of this compound, grounded in established chemical principles and best laboratory practices. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound confidently and safely.
Compound Identity and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its safe handling. These properties dictate its behavior in various laboratory settings and inform the selection of appropriate storage and handling procedures.
| Property | Value | Significance & Handling Implications |
| Molecular Formula | C₁₀H₉NO₂ | Provides the elemental composition. |
| Molecular Weight | 175.18 g/mol [1][2][3] | Essential for accurate molar concentration calculations in solution preparation. |
| Appearance | White to off-white solid[4] | Visual cue for purity; deviations in color may indicate degradation or contamination. |
| Melting Point | 228 °C (from acetone)[4] | A high melting point indicates thermal stability under normal laboratory conditions. |
| Boiling Point | 413.3 ± 25.0 °C (Predicted)[4] | High predicted boiling point suggests low volatility at room temperature, reducing inhalation risk. |
| Density | 1.340 ± 0.06 g/cm³ (Predicted)[4] | Useful for certain physical calculations, but less critical for routine handling. |
| pKa | 4.02 ± 0.10 (Predicted)[4] | As a carboxylic acid, it will react with bases. This predicted pKa suggests it is a weak acid. |
| Water Solubility | Low (Predicted)[5] | Insoluble in water, requiring organic solvents for dissolution. May be soluble in aqueous base. |
Note: Some physical properties are predicted values from computational models and should be considered as estimates. Experimental verification is recommended for critical applications.
Hazard Identification and Risk Assessment
Based on Safety Data Sheets (SDS) for this compound and structurally related indole carboxylic acids, the primary hazards are associated with irritation. A thorough risk assessment should be conducted before any new procedure involving this compound.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation.[5] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Irritation (H319): Causes serious eye irritation.[5] Direct contact can result in redness, pain, and potential damage to the cornea.
-
Respiratory Irritation (H335): May cause respiratory irritation.[5] Inhalation of dust can irritate the nose, throat, and respiratory tract.
Toxicological Data:
Chemical Reactivity and Stability: A Mechanistic Perspective
The indole nucleus is an electron-rich aromatic system, which governs its reactivity. The presence of the carboxylic acid and methyl groups modifies this reactivity.
3.1. Oxidative Instability
The indole ring is susceptible to oxidation, particularly at the C2 and C3 positions.[5][8][9] This can be initiated by atmospheric oxygen, light, or oxidizing agents. The presence of the electron-donating methyl group on the benzene ring may slightly increase the electron density of the indole system, potentially enhancing its susceptibility to oxidation compared to the unsubstituted parent compound.
-
Causality: The recommendation to store under an inert atmosphere (nitrogen or argon) is a direct consequence of this oxidative liability.[4] By displacing oxygen, the rate of oxidative degradation is significantly reduced, preserving the compound's purity over time.
3.2. Photostability
Indole derivatives can be sensitive to light, particularly UV radiation, which can promote oxidative reactions and degradation.[10]
-
Causality: The recommendation for storage in a dark place or in amber vials is to prevent photo-initiated degradation pathways, ensuring the long-term integrity of the compound.
3.3. Acid-Base Reactivity
As a carboxylic acid, this compound will react with bases to form the corresponding carboxylate salt. This reaction is often exploited to increase its solubility in aqueous solutions.
3.4. Incompatible Materials
-
Strong Oxidizing Agents: These can lead to the rapid and potentially exothermic oxidation and degradation of the indole ring.[6]
-
Strong Bases: While it reacts with bases as expected, strong bases may also promote other side reactions or degradation pathways.
-
Amines and Strong Acids: Some safety data for related compounds list these as incompatible materials.[4]
Recommended Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential for both user safety and maintaining the chemical integrity of this compound.
4.1. Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling organic acids.[10][11][12][13] Always inspect gloves before use and replace them immediately if contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.[4][8] All work with the solid should ideally be performed in a chemical fume hood or a ventilated enclosure.
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
4.2. Storage
-
Temperature: Store in a refrigerator at 2-8°C.[4]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[4]
-
Container: Keep in a tightly sealed, light-resistant container (e.g., amber glass vial).
-
Location: Store in a dry, well-ventilated area away from incompatible materials.
4.3. Experimental Protocol: Preparation of a Stock Solution
This protocol provides a self-validating system for preparing a stock solution, with integrated safety and quality control checks.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Amber glass storage vials
Procedure:
-
Pre-calculation: Calculate the mass of this compound required. For a 10 mL of 10 mM solution:
-
Mass (g) = 0.010 L * 0.010 mol/L * 175.18 g/mol = 0.0175 g (17.5 mg)
-
-
PPE and Environment: Don the required PPE (safety goggles, nitrile gloves, lab coat). Perform all weighing and solvent addition steps within a chemical fume hood.
-
Weighing: Place a piece of weighing paper on the analytical balance and tare. Carefully weigh out the calculated mass of the compound onto the paper. Record the exact mass.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Add a portion of DMSO (approximately half of the final volume) to the flask.
-
Solubilization: Cap the flask and gently swirl. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution. The solution should be clear and free of particulates.
-
Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials. Purge the headspace with an inert gas (argon or nitrogen) before sealing.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the vials at -20°C for long-term stability.
Emergency Procedures
5.1. Spill Response
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department.
-
PPE: Don appropriate PPE, including respiratory protection if dealing with a large amount of powder.
-
Containment: For a solid spill, gently cover with a dust suppressant material if available. For a solution spill, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[4]
-
Neutralization (for acidic solutions): If the spill involves a solution of the acid, it can be neutralized with a mild base such as sodium bicarbonate.[4] Apply the neutralizing agent from the outside of the spill inwards. Use pH paper to confirm neutralization.
-
Cleanup: Carefully sweep up the solid or absorbed material into a designated waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a detergent and water solution.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Caption: Step-by-step spill response workflow.
5.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[5]
Waste Disposal
All waste containing this compound, including unused material, contaminated absorbents, and empty containers, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).
-
Neutralization: For dilute acidic solutions, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be permissible for drain disposal, depending on local regulations. Always check with your institution's EHS department before neutralizing and disposing of waste down the drain.[14]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate should be collected as hazardous waste.[14]
Biological Context and Potential Applications
While specific biological activity data for this compound is limited in the public domain, the broader class of indole-3-carboxylic acid derivatives has been extensively studied. These compounds are known to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Various indole carboxylic acid derivatives have been investigated for their potential as anticancer agents, showing activity against a range of tumor cell lines.[9][15][16]
-
Plant Growth Regulation: Indole-3-acetic acid is a well-known plant hormone (auxin), and synthetic derivatives are often explored for their herbicidal or plant growth-regulating properties.[17][18]
-
Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic compounds with antimicrobial and antifungal properties.[19]
The 7-methyl substitution on the indole ring of this specific compound provides a point of synthetic diversification and may modulate its biological activity and pharmacokinetic properties compared to the parent compound. Further research is needed to fully elucidate the specific biological profile of this compound.
Conclusion
This compound is a valuable compound for research and development, but it requires careful and informed handling. Its primary hazards are related to its irritant properties, and its chemical instability is mainly driven by its susceptibility to oxidation. By understanding the principles outlined in this guide—from its fundamental chemical properties to detailed handling and emergency protocols—researchers can mitigate risks, ensure the integrity of their experiments, and foster a safe laboratory environment. Always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before working with this or any other chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. leelinework.com [leelinework.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. jchemlett.com [jchemlett.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 18. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 7-Methyl-1H-indole-3-carboxylic acid protocol
An Application Note and Protocol for the Synthesis of 7-Methyl-1H-indole-3-carboxylic acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of this compound, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic choices that ensure a robust and reproducible synthesis.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable intermediate for creating complex molecules with tailored biological activities. This guide details a reliable and efficient synthetic route, grounded in established chemical transformations, and provides insights into alternative strategies.
Strategic Overview of Synthetic Pathways
Two principal strategies can be envisioned for the synthesis of this compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
C3-Functionalization of a Pre-existing Indole Core: This is often the most direct approach. It begins with commercially available 7-methylindole and involves the sequential introduction of the carboxylic acid functionality at the C3 position. This pathway is advantageous due to its high regioselectivity and reliance on well-understood, high-yielding reactions.
-
De Novo Synthesis of the Indole Ring: This "from-scratch" approach constructs the bicyclic indole system from acyclic precursors. The Fischer indole synthesis is the most classic and versatile method in this category.[1] It involves the acid-catalyzed cyclization of an arylhydrazone. While powerful, this method's efficiency can be sensitive to the substitution patterns of the precursors.[2]
This guide will provide a detailed, step-by-step protocol for the C3-functionalization strategy, which we recommend for its reliability and efficiency. The Fischer indole synthesis will be discussed as a viable alternative.
References
The Strategic Application of 7-Methyl-1H-indole-3-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Among the myriad of functionalized indoles, 7-Methyl-1H-indole-3-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the methyl group at the 7-position and the carboxylic acid at the 3-position provides a unique combination of steric and electronic properties, offering medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Significance of the this compound Scaffold
The indole scaffold's importance is underscored by its presence in numerous approved drugs, including the anti-cancer agent vincristine and the antihypertensive drug reserpine.[2] The 7-methyl substitution on the indole ring can significantly impact a molecule's metabolic stability by blocking a potential site of oxidation. Furthermore, the methyl group can engage in favorable hydrophobic interactions within a target protein's binding pocket, enhancing potency and selectivity. The carboxylic acid moiety at the 3-position is a key functional handle. It can participate in crucial hydrogen bonding interactions with protein residues and serves as a versatile anchor point for the introduction of various pharmacophoric groups through amide bond formation or other derivatizations.[3]
Core Applications in Drug Discovery
The this compound scaffold has found applications in the development of a range of therapeutic agents, most notably in oncology and inflammatory diseases.
Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indole nucleus is a common feature in many kinase inhibitors. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The carboxylic acid can be coupled with various amine-containing fragments to explore the chemical space around the kinase active site, while the 7-methyl group can provide advantageous interactions in the hydrophobic back pocket of the ATP-binding site.
Modulators of Protein-Protein Interactions
Disrupting pathological protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery. The indole scaffold can serve as a template for the design of PPI inhibitors. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers.[4] The 7-methyl-3-carboxylic acid isomer offers an alternative vector for derivatization to optimize binding affinity and selectivity for such challenging targets.
Anti-inflammatory Agents
Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin, an indole-3-acetic acid derivative, being a well-known nonsteroidal anti-inflammatory drug (NSAID).[5] The this compound core can be utilized to develop novel anti-inflammatory agents, potentially with improved gastrointestinal safety profiles. The carboxylic acid is a key feature for interacting with the active site of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.
Synthetic Protocols
A reliable and efficient synthesis of this compound is paramount for its successful application in medicinal chemistry. The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[6][7]
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol outlines a two-step procedure starting from commercially available reagents. The first step is the formation of a hydrazone via the Japp-Klingemann reaction, followed by an acid-catalyzed Fischer indole cyclization.[8][9]
Step 1: Synthesis of Ethyl 2-((2-methylphenyl)hydrazono)propanoate (Hydrazone Intermediate)
-
Diazotization of o-toluidine: To a stirred solution of o-toluidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) in ethanol and add a solution of sodium acetate (3.0 eq) in water. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The precipitated hydrazone is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Fischer Indole Cyclization and Saponification
-
Cyclization: Suspend the hydrazone intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and concentrated sulfuric acid. Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Saponification: After completion of the cyclization, cool the reaction mixture and pour it into ice water. The precipitated ethyl 7-methyl-1H-indole-3-carboxylate is collected by filtration. Without further purification, suspend the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Acidification and Isolation: Heat the mixture at reflux until the ester is fully hydrolyzed (monitored by TLC). Cool the solution and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with cold 1N hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Application in the Synthesis of a Hypothetical Kinase Inhibitor
This protocol demonstrates the use of this compound as a key building block in the synthesis of a hypothetical kinase inhibitor, "Kin-Inhib-7M", via amide bond formation.
Step 1: Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of an additive like HOBt (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of the Amine: Add the desired amine fragment (e.g., 4-amino-N-methylpiperidine, 1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, "Kin-Inhib-7M", can be purified by column chromatography on silica gel or by preparative HPLC to yield the final compound.
Diagram of the Kinase Inhibitor Synthesis Workflow
Caption: Synthesis of a hypothetical kinase inhibitor from the title compound.
Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.19 g/mol | --INVALID-LINK-- |
| CAS Number | 30448-16-9 | --INVALID-LINK-- |
| Appearance | Off-white to beige powder | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | - |
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its strategic substitution pattern provides a unique platform for the design and synthesis of novel drug candidates with improved pharmacological profiles. The synthetic protocols provided herein offer a practical guide for researchers to access this key building block and explore its potential in various therapeutic areas. As the demand for new and effective medicines continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Japp-Klingemann_reaction [chemeurope.com]
Application Notes & Protocols: Leveraging 7-Methyl-1H-indole-3-carboxylic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Indole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of high-quality lead compounds, starting from small, low-complexity molecules. The core principle of FBDD lies in the high "ligand efficiency" of fragments, which often form highly optimized interactions with their biological targets. Within the vast chemical space available for fragment library construction, the indole scaffold holds a "privileged" status.[1] Its rigid, bicyclic structure presents a defined shape for molecular recognition, while the nitrogen atom and the potential for substitution at multiple positions provide rich opportunities for establishing key interactions such as hydrogen bonds and hydrophobic contacts.
This guide focuses on a specific, strategically designed fragment: 7-Methyl-1H-indole-3-carboxylic acid . We will explore its application in a typical FBDD workflow, from initial screening to hit-to-lead optimization, providing both the theoretical underpinnings and detailed experimental protocols.
Why this compound? A Fragment with Purpose
The selection of fragments is a critical first step in any FBDD campaign. This compound is an exemplary candidate due to a confluence of favorable physicochemical and structural properties.
| Property | Value | Significance in FBDD |
| Molecular Weight | 175.18 g/mol [2][3] | Compliant with the "Rule of Three" for fragments (MW < 300 Da), ensuring it explores chemical space efficiently. |
| Structure | Bicyclic indole core with a carboxylic acid at position 3 and a methyl group at position 7.[2] | The indole core provides a rigid scaffold. The carboxylic acid is a versatile hydrogen bond donor and acceptor. The methyl group at the 7-position provides a subtle steric and electronic modification compared to the parent indole-3-carboxylic acid, potentially offering unique interactions or improved properties. |
| Functionality | Hydrogen bond donor (N-H, O-H) and acceptor (C=O).[2] | These functional groups are key for forming specific and directional interactions with protein targets, a hallmark of high-quality fragment hits. |
| Synthetic Tractability | The indole scaffold is well-established in medicinal chemistry, with numerous synthetic routes for modification at various positions. | This is crucial for the "hit-to-lead" phase, where the initial fragment hit is elaborated into a more potent and drug-like molecule. |
The FBDD Workflow for this compound: A Visual Guide
The journey from a fragment to a lead compound is a multi-step process. The following diagram outlines a typical workflow for screening and developing this compound.
Caption: A typical FBDD workflow.
Part 1: Hit Identification - Finding the Initial Interaction
The first phase of an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Given the typically weak affinities of fragments, highly sensitive biophysical techniques are required.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a rapid and cost-effective method for primary screening.[4] It measures the change in the melting temperature (Tm) of a protein upon ligand binding.[5] A significant increase in Tm suggests that the fragment stabilizes the protein, indicating a binding event.
Materials:
-
Target protein (e.g., 0.1-0.2 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
384-well PCR plates
Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the target protein in a buffer that maintains its stability.
-
Dilute the SYPRO Orange dye according to the manufacturer's instructions.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer. A typical screening concentration is 100-500 µM.
-
-
Assay Setup:
-
In a 384-well plate, add the protein solution to each well.
-
Add the diluted this compound solution to the sample wells.
-
Add an equivalent volume of buffer with the same percentage of DMSO to the control wells.
-
Add the diluted SYPRO Orange dye to all wells.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + fragment).
-
A ΔTm of > 2°C is generally considered a significant shift and a potential hit.
-
Protocol 2: Secondary Screening and Hit Confirmation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events.[6][7] It is an excellent method for validating hits from a primary screen and eliminating false positives.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound
-
Running buffer (degassed)
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to moderate immobilization level to minimize mass transport effects.
-
Activate a reference flow cell with the same chemistry but without protein immobilization to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer.
-
Inject the different concentrations of the fragment over both the target and reference flow cells.
-
Monitor the change in the response units (RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the corrected sensorgrams using a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).
-
A confirmed hit will show a concentration-dependent binding response.
-
Part 2: Hit Validation and Structural Characterization
Once a hit has been confirmed by at least two orthogonal biophysical techniques, the next step is to gain a deeper understanding of the interaction.
Protocol 3: Determining Binding Affinity and Thermodynamics with Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic signature of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Target protein (concentrated solution)
-
This compound (concentrated solution)
-
Dialysis buffer
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the final ITC buffer.
-
Dissolve the this compound in the same final dialysis buffer. A slight mismatch in buffer components can lead to large heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment into the protein solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the peaks in the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of fragment to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
The Power of Structure: X-ray Crystallography
Obtaining a high-resolution crystal structure of the target protein in complex with this compound is a pivotal moment in an FBDD project.[2][8] It provides a detailed, three-dimensional view of the binding mode, revealing the specific interactions that anchor the fragment to the protein.[9] This structural information is invaluable for the subsequent hit-to-lead optimization phase.
Part 3: Hit-to-Lead Optimization - From Fragment to Potent Lead
The goal of the hit-to-lead phase is to evolve the initial, low-affinity fragment hit into a more potent and drug-like lead compound.[10] This is an iterative process guided by the structural information obtained from X-ray crystallography and computational chemistry.
Strategies for Elaborating this compound
The structure of this compound offers several vectors for chemical modification:
-
Growing: Adding substituents to the indole ring to explore adjacent pockets in the binding site. The N1, C2, C4, C5, and C6 positions are all potential points for modification.
-
Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.
-
Merging: If overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.
The following diagram illustrates potential growth vectors for this compound.
Caption: Hit-to-lead growth vectors.
Computational Chemistry in Hit-to-Lead Optimization
Computational tools play a vital role in prioritizing synthetic efforts.[11][12]
-
Molecular Docking: Once a binding site is identified, virtual libraries of compounds can be docked in silico to predict their binding modes and affinities.
-
Free Energy Perturbation (FEP): This method can be used to more accurately predict the change in binding affinity resulting from small chemical modifications to the lead compound.
-
In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to guide the design of molecules with better drug-like properties.
Conclusion
This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties, coupled with the well-established synthetic chemistry of the indole scaffold, provide a solid foundation for the discovery of novel, high-quality lead compounds. By employing a systematic workflow of biophysical screening, structural characterization, and structure-guided optimization, researchers can effectively leverage this versatile fragment to address a wide range of biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hit to lead - Wikipedia [en.wikipedia.org]
- 11. Computational tools for in silico fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Fragment-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Fischer Indole Synthesis for 7-Methyl Substituted Indoles
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, with substituted indoles demonstrating a wide array of biological activities. This document provides a comprehensive guide to the Fischer indole synthesis, a classic and reliable method for the preparation of indole derivatives. Specifically, this application note focuses on the synthesis of 7-methyl substituted indoles, a class of compounds with significant potential in the development of novel therapeutics. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss process optimization and troubleshooting, and outline methods for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Fischer indole synthesis for the efficient production of 7-methylindoles.
Introduction: The Significance of 7-Methylindoles
The indole ring system is a prevalent motif in numerous natural products and pharmaceuticals. The strategic placement of substituents on the indole core can significantly modulate its pharmacological properties. 7-methyl substituted indoles, in particular, are valuable intermediates in the synthesis of various biologically active molecules, including those with applications in oncology and neuroscience. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and powerful tool for constructing the indole nucleus from arylhydrazines and carbonyl compounds under acidic conditions.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a robust acid-catalyzed reaction that proceeds through several key steps. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves the following sequence:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.
-
-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia to afford the final aromatic indole product.
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the indole ring.
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 7-Methyl-1H-indole
This section provides a detailed, step-by-step protocol for the synthesis of 7-methyl-1H-indole from o-tolylhydrazine hydrochloride and pyruvic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| o-Tolylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | ≥98% | Sigma-Aldrich |
| Pyruvic acid | C₃H₄O₃ | 88.06 | ≥98% | Alfa Aesar |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | ~115% H₃PO₄ basis | Acros Organics |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| Hexanes | N/A | Variable | ACS Grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | EMD Millipore |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Grade | BDH |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
Step 1: Formation of the Hydrazone
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-tolylhydrazine hydrochloride (10.0 g, 63.0 mmol) in ethanol (100 mL).
-
To this solution, add pyruvic acid (5.55 g, 63.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone precipitate should be observed.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the crude hydrazone.
Step 2: Indolization
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (100 g).
-
Heat the PPA to 80 °C with stirring.
-
Carefully add the crude hydrazone from Step 1 in small portions to the hot PPA, ensuring the internal temperature does not exceed 100 °C.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 30 minutes.
-
Allow the reaction mixture to cool to approximately 80 °C and then pour it cautiously onto 500 g of crushed ice with vigorous stirring.
Step 3: Work-up and Purification
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-methyl-1H-indole by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 7-methyl-1H-indole as a solid.
Process Optimization and Troubleshooting
Optimizing the Fischer indole synthesis is critical for achieving high yields and purity. Several factors can influence the outcome of the reaction.
| Parameter | Effect on Reaction | Optimization Strategy |
| Acid Catalyst | The choice and concentration of the acid catalyst are crucial. Stronger acids can sometimes lead to decomposition, while weaker acids may result in incomplete reaction. | Screen various Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for challenging substrates. |
| Temperature | Temperature control is critical. Excessively high temperatures can lead to tar formation, while low temperatures may result in slow or incomplete reactions. | The optimal temperature is substrate-dependent. Begin with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes offer better control and reduced reaction times. |
| Solvent | The solvent influences the solubility of reactants and intermediates and can affect the reaction pathway. | Common solvents include ethanol, acetic acid, and toluene. For one-pot procedures where the hydrazone is not isolated, the choice of solvent is particularly important. |
| Substrate Reactivity | Electron-donating or -withdrawing groups on the arylhydrazine or the carbonyl compound can affect the rate and success of the reaction. | For less reactive substrates, stronger acid catalysts and higher temperatures may be necessary. |
Common Issues and Solutions:
-
Low Yield: This can be due to incomplete reaction, side reactions, or product decomposition. Re-evaluate the choice of acid catalyst and reaction temperature. A one-pot procedure where the hydrazone is formed in situ and immediately cyclized can sometimes improve yields by avoiding the decomposition of unstable hydrazone intermediates.
-
Formation of Isomeric Products: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible. The ratio of these isomers can be influenced by the steric and electronic properties of the ketone and the reaction conditions. Careful selection of the starting materials and reaction conditions can favor the desired isomer.
-
Tar Formation: This is often a result of excessively high temperatures or the use of a too-strong acid catalyst. Reduce the reaction temperature and/or screen for a milder acid.
Caption: A troubleshooting workflow for the Fischer indole synthesis.
Characterization of 7-Methyl-1H-indole
The identity and purity of the synthesized 7-methyl-1H-indole should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 7-methyl-1H-indole include a singlet for the methyl group, signals for the aromatic protons, and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 7-methyl-1H-indole, the expected molecular ion peak [M]⁺ would be at m/z = 131.17.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.
Expected Spectroscopic Data for 7-Methyl-1H-indole:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (br s, 1H, NH), ~7.5 (d, 1H), ~7.2 (t, 1H), ~7.0 (m, 2H), ~6.5 (t, 1H), ~2.5 (s, 3H, CH₃) |
| Mass Spec (EI) | m/z (%): 131 (M⁺, 100), 130 (M-H, 80), 103 (15), 77 (20) |
Note: Predicted chemical shifts and fragmentation patterns are based on typical values for similar structures and should be confirmed with experimental data.
Conclusion
The Fischer indole synthesis is a powerful and versatile method for the preparation of substituted indoles, including the medicinally relevant 7-methyl substituted derivatives. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable compounds. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.
Application Notes & Protocols: Strategic Synthesis of 7-Methyl-1H-indole-3-carboxylic Acid Derivatives for Drug Discovery
Preamble: The Indole Scaffold in Modern Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to numerous enzymes, presenting immense opportunities for the development of novel therapeutic agents with distinct mechanisms of action.[2] Within this esteemed class of heterocycles, derivatives of 7-Methyl-1H-indole-3-carboxylic acid represent a particularly promising scaffold. The strategic placement of the methyl group at the 7-position and the carboxylic acid at the 3-position provides a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties to optimize pharmacological activity. This guide provides an in-depth exploration of the synthesis of this core scaffold and its subsequent derivatization, grounded in established chemical principles and tailored for researchers in drug development.
Part 1: Synthesis of the Core Intermediate: this compound
The construction of the indole ring system is a foundational step. Several classical methods can be adapted for the synthesis of the 7-methyl substituted indole core. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two highly reliable and widely adopted strategies are the Fischer Indole Synthesis and the Reissert Indole Synthesis.
The Fischer Indole Synthesis: A Classic Route
Discovered by Emil Fischer in 1883, this reaction remains one of the most extensively used methods for preparing indoles.[3][4] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[4][5] For our target molecule, the key starting materials are 2-methylphenylhydrazine (o-tolylhydrazine) and pyruvic acid.
Causality of the Fischer Synthesis: The mechanism proceeds through a series of well-defined steps. The initial hydrazone tautomerizes to an enamine, which, upon protonation, undergoes a[6][6]-sigmatropic rearrangement.[4][5] This rearrangement is the critical bond-forming step that establishes the framework for the indole ring. Subsequent cyclization and elimination of ammonia yield the aromatic indole core.[4][5] The use of a strong acid catalyst is essential to facilitate both the protonation steps and the final dehydration that drives the aromatization.
References
Application Notes & Protocols: The Role of 7-Methyl-1H-indole-3-carboxylic Acid in Developing Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Protein kinases, which regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates, represent one of the most critical and intensely pursued target classes in modern drug discovery.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[4][5]
Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged scaffold."[2][4] Its structure is a versatile foundation for designing molecules that can potently and selectively target the ATP-binding site of various kinases.[4][6] This guide focuses on a specific, functionalized example of this scaffold: 7-Methyl-1H-indole-3-carboxylic acid (CAS 30448-16-9) . While not a prominent inhibitor in its own right, its structure provides a valuable starting point and a modifiable core for the rational design and development of novel kinase inhibitors. We will explore the mechanistic basis for the utility of the indole scaffold, its strategic functionalization, and provide detailed protocols for its application in a typical kinase inhibitor discovery campaign.
Section 1: The Indole Core - A Blueprint for Kinase Hinge-Binding
The effectiveness of the indole scaffold in kinase inhibition stems from its ability to mimic the adenine region of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction is fundamental to the mechanism of action for many ATP-competitive inhibitors.
The bioisosteric relationship between indole, azaindole, and the natural purine core of ATP is central to this activity. The strategic placement of hydrogen bond donors (the indole N-H) and acceptors allows these scaffolds to anchor within the active site.[7][8]
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
use of 7-Methyl-1H-indole-3-carboxylic acid as a reactant for VLA-4 antagonists
Application Note & Protocol
Topic: Strategic Use of 7-Methyl-1H-indole-3-carboxylic Acid as a Core Scaffold for the Synthesis of Novel VLA-4 Antagonists
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Senior Application Scientist: Dr. Gemini
Abstract
Very Late Antigen-4 (VLA-4), an integrin receptor, plays a pivotal role in mediating leukocyte adhesion and trafficking to inflammatory sites, making it a validated therapeutic target for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[1][2] The development of small-molecule VLA-4 antagonists offers a promising alternative to antibody-based therapies. This document provides a detailed guide on the strategic use of this compound as a key reactant in the synthesis of potent VLA-4 antagonists. We present the scientific rationale for scaffold selection, a comprehensive, step-by-step protocol for the synthesis of a model antagonist via amide coupling, and methodologies for product characterization. The protocols are designed to be self-validating, incorporating in-process controls and explaining the causality behind experimental choices to ensure reproducibility and success.
The Central Role of VLA-4 in Inflammatory Cell Adhesion
VLA-4 (also known as integrin α4β1) is predominantly expressed on the surface of leukocytes, including lymphocytes and monocytes.[1] During an inflammatory response, endothelial cells at the site of inflammation upregulate the expression of its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3] The interaction between VLA-4 and VCAM-1 is a critical step that mediates the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their subsequent migration (extravasation) into the inflamed tissue.[1] By blocking this interaction, VLA-4 antagonists effectively inhibit the recruitment of inflammatory cells, thereby attenuating the cycle of chronic inflammation.[1][4]
Figure 1: Mechanism of VLA-4 mediated leukocyte adhesion and its inhibition.
Synthetic Strategy: The Amide Bond as a Versatile Linker
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry, prized for its high stability and presence in a vast number of pharmaceuticals.[5] Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[7][8]
This protocol utilizes a modern coupling reagent to facilitate this transformation. The choice of coupling reagent is critical and is based on factors such as reaction efficiency, suppression of side reactions (especially racemization of chiral centers), and ease of purification.[8]
Key Advantages of Amide Coupling Strategy:
-
Modularity: Allows for the rapid generation of a diverse library of compounds by pairing various carboxylic acids and amines.
-
Robustness: The reaction is well-established and tolerant of a wide range of functional groups.
-
Biocompatibility: The resulting amide bond is metabolically stable and a common feature in biological systems.
The this compound Scaffold: Rationale for Selection
The indole ring system is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. For VLA-4 antagonists, an N-acyl phenylalanine moiety has been shown to be an effective pharmacophore that mimics key binding interactions.[9]
This compound is selected as the core reactant for several strategic reasons:
-
Structural Mimicry: The indole core can serve as a bioisostere for other aromatic systems, while the carboxylic acid at the 3-position provides the ideal handle for amide coupling.
-
Modulation of Properties: The methyl group at the 7-position is a key modification. It can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, it can provide steric hindrance that may enhance binding selectivity for the VLA-4 target over other related integrins.
-
Synthetic Accessibility: This reactant is a stable, readily available starting material for synthetic campaigns.
Detailed Protocol: Synthesis of a Model VLA-4 Antagonist
This protocol describes the synthesis of a model VLA-4 antagonist, Methyl (2S)-2-[[(7-methyl-1H-indol-3-yl)carbonyl]amino]-3-phenylpropanoate , via an amide coupling reaction between this compound and L-Phenylalanine methyl ester hydrochloride.
Figure 2: Reaction scheme for the synthesis of the model VLA-4 antagonist.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 30645-31-3 | (Typical) | (1.0 eq) |
| L-Phenylalanine methyl ester hydrochloride | 7524-50-7 | (Typical) | (1.1 eq) |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | (Typical) | Coupling agent, moisture-sensitive |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | (Typical) | Non-nucleophilic base, (3.0 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | (Typical) | Reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | (Typical) | Extraction solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | (Typical) | Aqueous wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | (Typical) | Aqueous wash |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | (Typical) | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | (Typical) | Drying agent |
Experimental Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.00 g, 5.71 mmol).
-
Add L-Phenylalanine methyl ester hydrochloride (1.1 eq, 1.35 g, 6.28 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (approx. 20 mL) to dissolve the solids.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition (Activation and Coupling):
-
Slowly add DIPEA (3.0 eq, 2.98 mL, 17.13 mmol) to the stirred solution. The DIPEA serves to neutralize the hydrochloride salt of the amine and act as the base for the coupling reaction.[5]
-
In a separate vial, dissolve HATU (1.1 eq, 2.39 g, 6.28 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL).
-
Add the HATU solution dropwise to the reaction mixture at 0 °C over 5 minutes. The formation of an activated ester intermediate is rapid.[5]
-
Rationale: HATU is a highly efficient uronium-based coupling reagent that minimizes the risk of racemization at the chiral center of the phenylalanine ester.[5] DIPEA is a sterically hindered base that deprotonates the carboxylic acid without competing as a nucleophile.[6]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Self-Validation: The reaction is complete upon the disappearance of the limiting reactant (this compound).
-
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of Ethyl Acetate.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - Removes excess DIPEA and any unreacted amine.
-
Saturated NaHCO₃ (2 x 50 mL) - Removes unreacted carboxylic acid and residual HCl.
-
Brine (1 x 50 mL) - Removes residual water and aids in phase separation.
-
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) to elute the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product as a solid or viscous oil.
-
Characterization and Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value / Method |
| Molecular Formula | C₂₀H₂₀N₂O₃ |
| Molecular Weight | 336.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | Confirm presence of indole, methyl, and phenylalanine protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Confirm expected number of carbon signals. |
| Mass Spectrometry (ESI+) | Expected m/z: 337.15 [M+H]⁺, 359.13 [M+Na]⁺ |
| Purity (HPLC) | >95% |
Overall Experimental Workflow
The entire process from starting materials to the final, characterized product can be visualized as a streamlined workflow.
Figure 3: Step-by-step experimental workflow for antagonist synthesis.
References
- 1. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. hepatochem.com [hepatochem.com]
- 9. The discovery of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1H-indole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 7-Methyl-1H-indole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important indole derivative. Here, we move beyond simple protocols to address the common challenges and critical parameters that influence reaction outcomes, providing you with the causal understanding needed to troubleshoot and improve your yields.
Introduction: The Challenge of Regiocontrolled Indole Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. While several methods exist for indole synthesis, achieving high yields and purity, especially with specific substitution patterns like the 7-methyl group, can be challenging. The most common and industrially relevant routes often involve the Fischer indole synthesis, either directly or following a Japp-Klingemann reaction to form the key hydrazone intermediate. Success hinges on a nuanced understanding of reaction mechanisms, careful selection of reagents and conditions, and a systematic approach to troubleshooting.
This guide provides in-depth, experience-based answers to the critical questions that arise during synthesis, helping you navigate the complexities of these powerful chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis of this compound from o-tolylhydrazine and pyruvic acid is giving a very low yield. What are the most likely causes?
This is a common issue often rooted in one of four areas: the catalyst, reaction temperature, solvent choice, or the quality of your starting materials.
-
Catalyst Selection and Concentration: The Fischer indole synthesis is acid-catalyzed, but not all acids are equally effective for this substrate.[1] The key is to find a catalyst strong enough to promote the[2][2]-sigmatropic rearrangement without causing degradation of the starting materials or product.[3][4]
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are common choices.[1][2] However, very strong acids can lead to unwanted side reactions. Acetic acid is often an excellent choice as it can serve as both a catalyst and a solvent, providing a milder environment that can prevent side reactions.[3][5]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and polyphosphoric acid (PPA) are highly effective, particularly for driving the cyclization step.[2][3] PPA is often a go-to reagent for difficult cyclizations.[3][6]
-
Optimization: The optimal catalyst is often found empirically. We recommend screening a small panel of acids to determine the best performer for your specific setup.
-
-
Reaction Temperature Control: Temperature is a critical parameter. The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement and cyclization steps.[3]
-
Too Low: Insufficient heat will result in a sluggish or incomplete reaction, leaving large amounts of unreacted hydrazone.
-
Too High: Excessive heat can cause decomposition of the hydrazone intermediate or polymerization of the indole product, leading to tar formation and reduced yields. A specific temperature, such as 80°C, has been shown in some cases to be optimal over simple reflux.[3] Careful temperature control and monitoring the reaction by Thin Layer Chromatography (TLC) are essential.
-
-
Solvent Effects: The solvent can significantly influence the reaction's success.[3] High-boiling polar solvents are generally preferred. Glacial acetic acid is a standard choice. Other options include ethanol, tert-butanol, or even solvent-free conditions with a catalyst like PPA.[3]
-
Reagent Quality: The stability of the o-tolylhydrazine is paramount. Hydrazines are susceptible to air oxidation.
Q2: I am seeing multiple spots on my TLC plate, suggesting significant side product formation. What are these impurities and how can I minimize them?
Side product formation in the Fischer indole synthesis typically arises from incomplete reaction, alternative cyclization pathways, or degradation.
-
Unreacted Hydrazone: The most common "impurity" is simply the starting phenylhydrazone. This indicates the reaction has not gone to completion.
-
Solution: Increase reaction time, temperature, or catalyst loading. Monitor via TLC until the starting material spot has been consumed.
-
-
Isomeric Products: If using an unsymmetrical ketone, two different enamines can form, leading to isomeric indole products.[7] While pyruvic acid is symmetrical in this regard, impurities in the o-tolylhydrazine (e.g., contamination with p-tolylhydrazine) could lead to the formation of 5-Methyl-1H-indole-3-carboxylic acid.
-
Solution: Ensure the purity of your starting hydrazine.
-
-
Degradation/Polymerization: Indoles, especially under harsh acidic conditions and high temperatures, can polymerize to form intractable tars.
-
Solution: Use the mildest effective acid catalyst and the lowest necessary temperature. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions.
-
Q3: Would using the Japp-Klingemann reaction to prepare the hydrazone intermediate improve my overall yield and consistency?
Yes, for many researchers, the Japp-Klingemann route offers superior control and often leads to higher and more consistent yields.[8] This approach separates the synthesis into two distinct stages: the formation of the hydrazone and its subsequent cyclization.[9][10]
Workflow:
-
Diazotization: o-toluidine is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Coupling: The diazonium salt is then reacted with a β-keto-acid derivative, like ethyl 2-methylacetoacetate. The reaction is typically buffered, for instance with sodium acetate, to maintain a suitable pH for the coupling.[8]
-
Hydrolysis & Decarboxylation: The resulting azo compound undergoes hydrolysis and decarboxylation in situ to yield the desired phenylhydrazone of pyruvic acid.[9][11]
-
Fischer Cyclization: The isolated and purified hydrazone is then cyclized under standard Fischer indole synthesis conditions.
Advantages of this approach:
-
Avoids Unstable Hydrazines: You start with a more stable amine (o-toluidine) rather than the corresponding hydrazine.
-
Purer Intermediate: The hydrazone can be isolated and purified before the critical cyclization step, which generally leads to a cleaner final reaction.
-
Improved Control: Each step can be optimized independently.
Q4: What is the best method to purify the final this compound product?
Purification of a carboxylic acid like this is generally straightforward and can be achieved with high efficiency using acid-base extraction followed by recrystallization.
-
Acid-Base Extraction: This technique is excellent for separating your acidic product from any neutral or basic impurities.[12]
-
Step 1: After the reaction workup, dissolve the crude product in an organic solvent like ethyl acetate.
-
Step 2: Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Step 3: Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 1N HCl) until the product precipitates out.[13]
-
Step 4: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.[13]
-
-
Recrystallization: For achieving high purity, recrystallization is the final step.
-
Solvent Selection: A common solvent system for indole carboxylic acids is an ethanol/water or acetone/water mixture. Dissolve the crude, dried product in a minimum amount of hot solvent, and then slowly add the anti-solvent (water) until turbidity persists. Allow the solution to cool slowly to form high-purity crystals.
-
Experimental Protocols & Data
Protocol 1: Direct Fischer Indole Synthesis
This protocol is a general guideline. Optimization of time, temperature, and equivalents may be required.
-
Hydrazone Formation & Cyclization (One-Pot):
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-tolylhydrazine hydrochloride (1.0 equiv) and pyruvic acid (1.1 equiv).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine).[3]
-
Begin stirring and heat the mixture to reflux (or a target temperature of 80-100 °C).[3]
-
Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).
-
After the reaction is complete (typically 2-6 hours), cool the mixture in an ice bath.
-
The product may precipitate upon cooling. If so, collect the crude solid by vacuum filtration and wash with cold water.[3]
-
If the product remains in solution, pour the reaction mixture into a larger volume of cold water to induce precipitation.
-
Proceed with Acid-Base Extraction and Recrystallization as described in Q4.
-
Data Summary: Influence of Catalyst on Fischer Indole Synthesis
The choice of acid catalyst can dramatically impact the yield. The following table provides a representative comparison based on literature for similar syntheses.
| Catalyst (1.0 equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference Insight |
| Glacial Acetic Acid | Acetic Acid | 100-118 | 45-65% | Milder conditions, can reduce side reactions.[3] |
| p-TSA (0.2 equiv) | Toluene | 110 | 50-70% | Good general-purpose Brønsted acid catalyst.[2] |
| H₂SO₄ (conc.) | Ethanol | 80 | 30-55% | Strong acid, risk of sulfonation or degradation.[1][2] |
| ZnCl₂ (1.2 equiv) | None (Melt) | 120-150 | 60-80% | Effective Lewis acid, requires higher temperatures.[3][7] |
| PPA | None | 80-100 | 70-90% | Often the highest yielding, but workup can be difficult.[3][6] |
Visualized Workflows and Mechanisms
General Workflow: Fischer Indole Synthesis
Caption: A typical experimental workflow for the one-pot Fischer indole synthesis.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common issues in the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 7-Methyl-1H-indole-3-carboxylic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of 7-Methyl-1H-indole-3-carboxylic acid (CAS 30448-16-9).[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The guidance herein is based on established chemical principles and practical laboratory experience.
Introduction
This compound is a substituted indole derivative with applications in medicinal chemistry and organic synthesis.[3][4] The purity of this starting material is critical for the success of subsequent synthetic steps and the integrity of biological assays. Crude samples obtained directly from synthesis often contain unreacted starting materials, isomeric byproducts, and reagents that must be removed. This guide details the most effective purification strategies, focusing on acid-base extraction and recrystallization, and provides solutions to common challenges encountered during these procedures.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question 1: My final yield after purification is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low recovery is a frequent issue, often stemming from suboptimal technique rather than a single critical error. Let's break down the potential causes based on the purification method.
For Recrystallization:
-
Excessive Solvent: The most common cause of poor yield is using too much solvent to dissolve the crude product.[5][6] The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Add the hot solvent in small portions to the crude solid until it just dissolves.[5] If you've already added too much, carefully evaporate some of the solvent to re-establish saturation.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.[6]
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Minimize the solution's exposure to air during the transfer. If crystals do form, they can be redissolved with a small amount of fresh, hot solvent.
-
-
Inefficient Crystal Collection: Significant product loss can occur during the final filtration and washing steps.
-
Solution: Ensure the solution is thoroughly cooled (an ice bath is recommended) to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without redissolving the product.[5]
-
For Acid-Base Extraction:
-
Incomplete Acidification/Basification: To recover the carboxylic acid from the aqueous layer, the solution must be acidified to a pH well below the compound's pKa (~4.02) to ensure complete precipitation.[7][8] Failure to do so will leave a portion of the product as the soluble carboxylate salt.
-
Insufficient Extraction: The compound may not be fully extracted from the organic to the aqueous layer (or vice-versa).
-
Solution: Perform multiple extractions (e.g., 3x) with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is a more efficient process. Ensure vigorous shaking in the separatory funnel to maximize surface area contact between the two phases.
-
Question 2: My purified product is still off-color, or its melting point is broad and lower than the expected ~228 °C. What's wrong?[8]
Answer: A discolored product or a broad melting point range are clear indicators of persistent impurities. The cause depends on the nature of the impurity.
-
Colored Impurities: These are often highly conjugated, nonpolar byproducts from the synthesis.
-
Solution 1 (Recrystallization): Add a small amount of activated charcoal to the hot solution before the filtration step.[10] Charcoal has a high surface area that adsorbs large, colored impurity molecules. Use sparingly, as excessive charcoal can adsorb your product and reduce yield.[6]
-
Solution 2 (Chromatography): If recrystallization fails, column chromatography on silica gel is an effective method for separating compounds based on polarity and can remove a wide range of impurities.[11][12]
-
-
Co-precipitation of Impurities: If an impurity has similar solubility characteristics to your product, it may crystallize alongside it.
-
Solution: Perform a second recrystallization using a different solvent system. The change in solvent can alter the relative solubilities of the product and the impurity, allowing for better separation.[7]
-
-
Neutral Impurities: Unreacted starting materials (e.g., 7-methylindole) or non-acidic byproducts will not be removed by acid-base extraction alone.
-
Solution: The initial step of an acid-base extraction, where the crude material is dissolved in an organic solvent and washed with base, is designed specifically to separate the acidic product (which moves to the aqueous layer) from neutral and basic impurities (which remain in the organic layer).[13][14] Ensure this step is performed correctly.
-
Question 3: During recrystallization, my product "oils out," forming a liquid layer instead of crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or contains a high concentration of impurities that depress the melting point.[6]
-
Cause 1: Solution is too concentrated/cooling too fast.
-
Cause 2: High impurity level.
-
Solution: The impurities may need to be removed by another method first. An acid-base extraction is an excellent preliminary step to remove most non-acidic impurities before attempting a final recrystallization.[9]
-
-
Cause 3: Inappropriate solvent.
-
Solution: The boiling point of your solvent might be higher than the melting point of your compound-impurity mixture. Try a lower-boiling point solvent that still meets the solubility criteria (high solubility when hot, low when cold).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities are typically derived from the synthetic route. Common syntheses for indole-3-carboxylic acids can involve Fischer indole synthesis or other multi-step procedures.[11][16] Potential impurities include:
-
Unreacted Starting Materials: Such as 7-methylindole or precursors used in the synthesis.[17][18]
-
Isomeric Byproducts: If the synthesis involves electrophilic substitution on the indole ring, substitution at other positions can occur.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the preceding reaction.[19]
-
Side-Reaction Products: Products from polymerization or degradation of the indole ring, which can be sensitive to harsh acidic or basic conditions.[17][20]
Q2: Which primary purification technique is best: Acid-Base Extraction, Recrystallization, or Column Chromatography?
A2: The optimal technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is the most powerful initial technique for separating carboxylic acids from neutral and basic impurities.[13][14] It leverages the acidic nature of your target compound to move it into an aqueous layer, leaving many common organic impurities behind. It is highly effective for a first-pass purification of very crude material.[7][21]
-
Recrystallization: This is an excellent final purification step to achieve high purity and obtain a crystalline solid.[5] It is most effective when the desired compound constitutes the major component of the mixture.
-
Column Chromatography: This technique offers the highest resolving power and can separate compounds with very similar properties, such as isomers.[12][22] However, it is more time-consuming and uses larger volumes of solvent. It is generally reserved for when the other methods fail or when separating complex mixtures.
A common and highly effective workflow is to perform an acid-base extraction first, followed by a recrystallization of the isolated solid.[9]
Q3: How do I select a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent follows the "like dissolves like" principle but with a critical temperature dependence. The criteria are:
-
High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery.[5]
-
Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent oiling out.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals.
For indole-3-carboxylic acids, solvents like ethanol, acetone, or mixtures such as ethanol/water or acetone/petroleum ether are often good starting points.[8][23]
Q4: How can I reliably assess the purity of my final product?
A4: A combination of methods should be used to confirm purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[9] The reported melting point for this compound is ~228 °C.[8]
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate. This is a quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. Purity is determined by the area percentage of the main peak in the chromatogram.[24][25]
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) can confirm the structure and detect impurities with high sensitivity. Mass Spectrometry (MS) confirms the molecular weight of the compound.[26][27]
Section 3: Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 30 mL).[9][21] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution (30 mL each), combining all aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a solid.[14]
-
Confirm Precipitation: Continue adding HCl until the solution is strongly acidic (pH ~2-3), which can be confirmed with pH paper.
-
Isolate Product: Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Washing: Wash the solid in the funnel with a small amount of cold deionized water to remove any residual salts.
-
Drying: Allow the solid to air-dry on the filter, then transfer it to a watch glass to dry completely, preferably in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol should be used on the product obtained from acid-base extraction or on crude material that is already relatively pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol or ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring.
-
Saturated Solution: Continue adding small portions of hot solvent until the solid just dissolves completely.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[15]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
Section 4: Data and Workflow Visualizations
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30448-16-9 | [1][8] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3][8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | ~228 °C | [8] |
| pKa (Predicted) | 4.02 ± 0.10 | [8] |
| Storage | 2-8°C, under inert gas | [1][8] |
Table 2: Common Solvents for Recrystallization of Indole Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often soluble, may require addition of water as an anti-solvent.[23] |
| Acetone | 56 | Polar Aprotic | Good solvent, but high volatility requires care.[8] |
| Ethyl Acetate | 77 | Moderately Polar | Good general-purpose solvent. |
| Water | 100 | Polar Protic | Generally low solubility, often used as an anti-solvent with a miscible organic solvent.[28] |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds.[7] |
Workflow Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield during recrystallization.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 30448-16-9 [sigmaaldrich.com]
- 3. This compound (30448-16-9) for sale [vulcanchem.com]
- 4. This compound - CAS:30448-16-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. 7-METHYLINDOLE-3-CARBOXYLIC ACID CAS#: 30448-16-9 [amp.chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. vernier.com [vernier.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. US2248155A - Process for the production of indole acids - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. 7-Methylindole - Wikipedia [en.wikipedia.org]
- 19. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 24. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. cipac.org [cipac.org]
- 26. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Organic Syntheses Procedure [orgsyn.org]
solubility issues of 7-Methyl-1H-indole-3-carboxylic acid in organic solvents
Guide: Troubleshooting Solubility Issues in Organic Solvents
Welcome to the technical support guide for 7-Methyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the dissolution of this compound. As Senior Application Scientists, we have compiled field-proven insights and foundational chemical principles to help you achieve stable and reliable solutions for your experiments.
Section 1: Understanding the Molecule: The Root of the Solubility Challenge
Q1: Why is this compound often difficult to dissolve in common organic solvents?
The solubility behavior of this compound is governed by its distinct molecular structure, which possesses both nonpolar (lipophilic) and polar (hydrophilic) characteristics.[1]
-
The Nonpolar Component: The bicyclic indole ring system, with the addition of a methyl group at position 7, is aromatic and largely nonpolar. This part of the molecule prefers to interact with nonpolar organic solvents.
-
The Polar Component: The carboxylic acid group (-COOH) at position 3 is highly polar and capable of forming strong intermolecular hydrogen bonds.[1] Molecules of the compound can form strong hydrogen-bonded dimers with each other, creating a stable crystal lattice structure that requires significant energy to break apart. This is evidenced by its high melting point of 228 °C.[2]
The challenge arises because a single solvent must favorably interact with both of these competing functionalities. A solvent that is ideal for the indole ring (like hexane or toluene) is poor for the carboxylic acid, and vice-versa. This dual nature is the primary reason for its limited solubility in many single-component solvent systems.
Physicochemical Properties Summary
This table summarizes the key properties that influence the compound's solubility.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₀H₉NO₂ | Indicates the elemental composition.[1][3] |
| Molecular Weight | 175.18 g/mol | A relatively small molecule, but structure dominates solubility.[1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 228 °C | A high melting point suggests strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur.[2] |
| pKa (Predicted) | 4.02 ± 0.10 | As a weak acid, it will be in its neutral, less polar form in neutral or acidic organic solvents.[2] |
| Key Structural Features | Indole Ring (H-bond donor), Carboxylic Acid (H-bond donor & acceptor) | These groups dictate the strong intermolecular forces that hinder dissolution.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q2: What are the recommended starting solvents for dissolving this compound?
Based on the molecular structure, polar aprotic solvents are the most effective starting points. We recommend:
-
Dimethyl Sulfoxide (DMSO): Excellent choice. It is a strong hydrogen bond acceptor, allowing it to effectively solvate the carboxylic acid group and disrupt the compound's crystal lattice. Its polarity is also sufficient to interact with the indole ring. The related Indole-3-carboxylic acid shows high solubility in DMSO.[4]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can effectively dissolve this class of compounds.
-
N-Methyl-2-pyrrolidone (NMP): Another strong polar aprotic solvent that can be used if DMSO or DMF are not suitable for the downstream application.
Q3: I tried dissolving the compound in Methanol and it's only sparingly soluble. What should I do next?
This is a common observation. While Methanol is a polar solvent, it is also a strong hydrogen bond donor. It can hydrogen bond with itself so effectively that it can struggle to compete with the strong hydrogen bonds the this compound molecules form with each other.
Troubleshooting Steps:
-
Introduce a Co-solvent: Add DMSO or DMF dropwise to your methanol suspension. This technique, known as co-solvency, alters the overall polarity of the solvent system and introduces a stronger hydrogen bond acceptor to break up the solute's intermolecular forces.[5][6]
-
Apply Gentle Heat: Warm the mixture to 40-50°C. Increased thermal energy can help overcome the activation energy required to break the crystal lattice.
-
Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which can mechanically break apart the solid particles and accelerate the dissolution process.[4]
Q4: Can I use heat to improve solubility? What are the risks?
Yes, heating is a very effective method to increase the solubility of this compound. However, it must be done with caution. Indole-containing compounds can be susceptible to degradation at elevated temperatures, especially in the presence of acid or oxygen.
Best Practices:
-
Use Gentle Heat: Do not exceed 50-60°C unless you have data supporting the compound's stability at higher temperatures in your chosen solvent.
-
Work Under Inert Atmosphere: If possible, heat the sample under a nitrogen or argon atmosphere to prevent oxidative degradation.
-
Check for Stability: After dissolving with heat, allow the solution to cool to room temperature. Observe it for several minutes to ensure the compound does not precipitate back out of the solution, which would indicate you created a supersaturated solution that is not stable at working temperatures.
Q5: My compound precipitates out of solution after being stored overnight. How can I prevent this?
This indicates that your solution was likely supersaturated at room temperature or that the solvent evaporated.
Preventative Measures:
-
Increase the Proportion of Strong Solvent: If you used a co-solvent system (e.g., Methanol/DMSO), the proportion of the weaker solvent (Methanol) may be too high. Prepare a new solution with a higher percentage of DMSO.
-
Determine the True Solubility Limit: You may have exceeded the thermodynamic solubility limit. Perform a solubility test to find the maximum stable concentration at your storage temperature.
-
Ensure Proper Sealing: Use vials with high-quality septa or caps (like PTFE-lined caps) to prevent solvent evaporation, which would increase the compound's concentration and lead to precipitation.
-
Store at a Consistent Temperature: Temperature fluctuations can cause the compound to fall out of solution. Store the solution in a controlled environment.
Section 3: Troubleshooting Workflow for Dissolution
This decision tree provides a systematic approach to resolving solubility issues encountered during your experiments.
Caption: A workflow for troubleshooting solubility.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Standard Dissolution in a Polar Aprotic Solvent
This protocol is the recommended starting point for preparing a stock solution.
-
Preparation: Weigh the required amount of this compound into a sterile, appropriate-sized glass vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (or DMF) to the vial to achieve the desired final concentration.
-
Initial Mixing: Vortex the vial for 30-60 seconds. Visually inspect for any remaining solid particles.
-
Sonication (If Necessary): If solids remain, place the vial in an ultrasonic water bath at room temperature for 15 minutes.
-
Final Check: After sonication, vortex again and visually confirm that a clear, homogenous solution has been formed.
-
Storage: Store the solution in a tightly sealed vial at the recommended temperature (-20°C or -80°C for long-term storage) to prevent evaporation and degradation.
Protocol 2: Advanced Dissolution using Co-solvency and Heat
Use this protocol for less-polar solvents or when high concentrations are required that are not achievable with a single solvent at room temperature.
-
Preparation: Weigh the required amount of this compound into a sterile glass vial.
-
Primary Solvent: Add the primary solvent (e.g., Ethanol) to the vial, typically about 80% of the final desired volume. Vortex the suspension.
-
Co-solvent Addition: Add the co-solvent (e.g., DMSO) dropwise while vortexing until the solid dissolves. Do not exceed 20% of the total volume initially.
-
Gentle Heating (If Necessary): If the compound is still not fully dissolved, place the vial on a heat block set to 40-50°C. Mix intermittently until a clear solution is obtained.
-
Cooling and Stability Check: Remove the vial from the heat and allow it to cool to room temperature. Observe for at least 30 minutes to ensure the compound remains in solution. If precipitation occurs, the concentration is too high for that specific solvent ratio at room temperature.
-
Final Volume Adjustment: If the solution is stable, add the primary solvent to reach the final desired volume and mix thoroughly.
-
Storage: Store in a tightly sealed vial at the appropriate temperature.
Section 5: Qualitative Solubility Data
While quantitative solubility data (mg/mL) for this specific molecule is not widely published, the following table provides a qualitative guide based on chemical principles and data from analogous structures like indole-3-carboxylic acid.[4][7]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent hydrogen bond acceptors that can effectively disrupt the compound's crystal lattice. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Can solvate the compound, but self-association of the solvent competes with solute-solvent interactions. Solubility improves with heating. |
| Ethers | Tetrahydrofuran (THF) | Low | Moderate polarity but weaker hydrogen bond accepting capability compared to aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Insufficient polarity to effectively solvate the highly polar carboxylic acid group. |
| Nonpolar Aromatic | Toluene, Benzene | Very Low / Insoluble | Can interact with the indole ring but cannot solvate the carboxylic acid. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Lacks any significant favorable interaction with the polar functional group. |
Section 6: Safety Precautions
Handle this compound with appropriate care in a well-ventilated area or chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Inhalation/Contact: Avoid breathing dust. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[8][11]
-
Disposal: Dispose of the compound and any solutions according to your institution's hazardous waste disposal guidelines.[10]
Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.[8]
References
- 1. This compound (30448-16-9) for sale [vulcanchem.com]
- 2. 7-METHYLINDOLE-3-CARBOXYLIC ACID CAS#: 30448-16-9 [amp.chemicalbook.com]
- 3. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ajptonline.com [ajptonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
stability of 7-Methyl-1H-indole-3-carboxylic acid under acidic conditions
Internal Document ID: TSC-2026-01-7MICA
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 7-Methyl-1H-indole-3-carboxylic acid in their experimental workflows. The indole nucleus, while a privileged scaffold in medicinal chemistry, is known for its sensitivity to certain chemical environments. This document provides in-depth technical support, troubleshooting advice, and validated protocols to address a critical aspect of its handling: its stability under acidic conditions. By understanding the underlying chemical principles, researchers can mitigate degradation, ensure data integrity, and optimize experimental outcomes.
Core Principles of Indole Stability in Acidic Media
The chemical behavior of this compound in acidic conditions is governed by the electronic properties of the indole ring. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack.
2. Dimerization and Polymerization: The generated 3H-indolium cation is a potent electrophile. It can be attacked by a neutral, unprotonated indole molecule, leading to the formation of dimers and subsequently, higher-order polymers.[2] This is a common pathway for indole degradation in strongly acidic solutions and is often observed as the formation of insoluble, colored precipitates.
3. Decarboxylation: While the C3-carboxy group is generally stable, studies on indole-3-carboxylic acids have shown that decarboxylation can occur under certain acidic conditions. The mechanism is complex but can be facilitated by the initial protonation of the indole ring, which destabilizes the molecule.[3][4]
The diagram below illustrates the primary degradation pathways initiated by acid.
Caption: Acid-catalyzed degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: At what pH should I expect this compound to start degrading?
A: There is no single "degradation pH." The stability is a function of pH, temperature, concentration, and the specific acid used. As a general guideline, issues can arise in strongly acidic conditions (pH < 2). The pKa of the protonated form is approximately -3.6, indicating that very strong acids are required for significant protonation.[1] However, even mildly acidic conditions can promote slow degradation over extended periods, especially at elevated temperatures. We recommend performing a preliminary stability study in your specific buffer system if the experiment is expected to run for several hours.
Q2: I need to perform a reaction in an acidic solvent like acetic acid. How can I minimize degradation?
A: When using acidic solvents, temperature and reaction time are critical variables.
-
Temperature: Keep the reaction temperature as low as possible. If the reaction allows, running it at 0°C or even lower can significantly reduce the rate of degradation.
-
Time: Minimize the exposure time to the acidic medium. Quench the reaction as soon as it is complete.
-
Inert Atmosphere: While the primary degradation in acid is not oxidation, the electron-rich indole ring is susceptible to it. Working under an inert atmosphere (Nitrogen or Argon) is always good practice to prevent parallel oxidative degradation pathways.
Q3: Is the compound more stable in trifluoroacetic acid (TFA) or hydrochloric acid (HCl)?
A: Both are strong acids that will protonate the indole ring. However, the counter-ion can play a role. The chloride ion from HCl is generally considered less reactive than the trifluoroacetate anion. In some contexts, TFA can participate in side reactions. If you are using these acids for HPLC mobile phases, we recommend using the lowest possible concentration (e.g., 0.05% - 0.1%) to achieve the desired chromatography, rather than using higher concentrations.
Q4: How should I store stock solutions of this compound?
A: For maximum stability, stock solutions should be prepared in a high-purity, degassed aprotic solvent like DMSO or DMF. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Avoid preparing acidic aqueous stock solutions for long-term storage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peaks appearing in HPLC analysis, especially at earlier retention times. | Acid-catalyzed degradation. | 1. Check Mobile Phase pH: If using an acidic mobile phase, the compound may be degrading on-column. Try increasing the pH to a less acidic value (e.g., pH 3-4) or using a different buffer system. 2. Analyze Sample Diluent: If your sample is dissolved in an acidic diluent, degradation may be occurring before injection. Neutralize the sample immediately before analysis or use a non-acidic solvent for dissolution. 3. Run a Time-Course: Inject your sample dissolved in the mobile phase at T=0 and after 1, 2, and 4 hours. An increase in impurity peaks over time confirms instability in the mobile phase. |
| Low yield or recovery after a reaction or purification step involving acid (e.g., acidic workup, silica gel chromatography). | Degradation and/or polymerization. | 1. Use a Weaker Acid: For workups, consider using a saturated solution of a weaker acid like ammonium chloride instead of strong acids like HCl. 2. Neutralize Immediately: After an acidic step, immediately neutralize the solution with a mild base (e.g., sodium bicarbonate solution) before extraction or concentration. 3. Deactivate Silica Gel: Standard silica gel can be acidic. For chromatography, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., Hexane/Ethyl Acetate with 0.5% Et3N). |
| A colored (often pink, purple, or brown) precipitate forms when adding a strong acid to a solution of the compound. | Acid-catalyzed polymerization. | This is a clear sign of extensive degradation. The colored products are typically indole polymers. 1. Re-evaluate Acid Requirement: Determine if the strong acid is absolutely necessary for your protocol. 2. Change Order of Addition: If possible, add your indole solution slowly to a cooled, stirred solution of the acid to minimize local high concentrations and allow for faster reaction with the intended substrate rather than itself. |
Experimental Protocol: Assessing Stability in Acidic Buffer
This protocol provides a framework for quantitatively assessing the stability of this compound in a specific acidic buffer using HPLC-UV.
Objective: To determine the rate of degradation of the target compound at a given pH and temperature.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Acidic Buffer of choice (e.g., 0.1 M Citrate Buffer, pH 3.0)
-
Neutralizing solution (e.g., 0.1 M Tris Buffer, pH 8.0)
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column
Workflow Diagram:
Caption: Workflow for the stability testing of this compound.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in pure DMSO.
-
Reaction Setup: In a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C or 37°C), place a sealed vial containing your acidic buffer.
-
Initiation (T=0): Add the stock solution to the pre-warmed acidic buffer to achieve a final concentration of 100 µM. Mix thoroughly. This is your T=0 starting point.
-
Time Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from the reaction vial.
-
Quenching: Immediately add the aliquot to a vial containing a pre-determined volume of neutralizing buffer (e.g., 450 µL of Tris buffer) to stop the degradation.
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample (% Remaining = (Area_t / Area_t0) * 100).
-
Plot "% Remaining" versus "Time" to visualize the stability profile.
-
References
Technical Support Center: Synthesis of Substituted Indole-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted indole-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic routes. Our goal is to equip you with the expertise to navigate potential side reactions and optimize your reaction conditions for successful outcomes.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of substituted indole-3-carboxylic acids, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Indole-3-Carboxylic Acid
Potential Cause 1: Inefficient Cyclization in Fischer Indole Synthesis. The core of the Fischer indole synthesis is an acid-catalyzed intramolecular cyclization.[1] Inefficiency in this step is a primary reason for low yields.
-
Troubleshooting & Optimization:
-
Catalyst Choice is Critical: The type and concentration of the acid catalyst are crucial.[2] A range of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed.[2][3] It is recommended to screen various catalysts to find the optimal one for your specific substrates.
-
Temperature Management: The reaction often requires elevated temperatures to proceed efficiently.[4] A gradual increase in temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advised to prevent decomposition.[3]
-
Electronic Effects of Substituents: The electronic nature of the substituents on the phenylhydrazine can significantly impact the reaction. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.[4]
-
Potential Cause 2: Failure of Reductive Cyclization in Reissert Synthesis. The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[5][6] Incomplete reduction or side reactions during this step can drastically lower the yield.
-
Troubleshooting & Optimization:
-
Reducing Agent Selection: Various reducing agents can be used, including zinc in acetic acid, iron powder, or sodium dithionite.[6][7] The choice of reducing agent can influence the reaction's success and should be optimized.
-
Reaction Conditions: The pH and temperature of the reaction medium are critical. The reduction is typically carried out under acidic conditions.[5]
-
Potential Cause 3: Inefficient Coupling in Japp-Klingemann Reaction. The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids (or esters) and aryl diazonium salts, which are then cyclized.[8] Poor yield in the initial coupling step will propagate through the synthesis.
-
Troubleshooting & Optimization:
-
Stability of Diazonium Salt: Aryl diazonium salts can be unstable. It is often best to prepare them fresh and use them immediately.
-
pH Control: The coupling reaction is sensitive to pH. Maintaining the appropriate pH is essential for efficient reaction.[9]
-
Issue 2: Unwanted Decarboxylation of the Product
Potential Cause: Thermal or Acid/Base Instability. Indole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under certain acidic or basic conditions.[4][10] This is a common side reaction that leads to the formation of the corresponding indole as a byproduct.
-
Troubleshooting & Optimization:
-
Temperature Control: Avoid excessive heating during the reaction and work-up steps. If the cyclization step in a Fischer or Reissert synthesis requires high temperatures, it is crucial to carefully control the reaction time to minimize decarboxylation of the newly formed product.[11]
-
Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions. For instance, in the final hydrolysis step to obtain the carboxylic acid, using a milder base like lithium hydroxide (LiOH) at room temperature can be preferable to stronger bases at higher temperatures.[4]
-
Metal-Catalyzed Decarboxylation: Be aware that certain transition metals, such as copper and gold, can catalyze decarboxylation.[12][13] If your synthesis involves these metals, consider this potential side reaction.
-
Issue 3: Formation of Regioisomers with Unsymmetrical Ketones in Fischer Indole Synthesis
Potential Cause: Non-selective Ene-hydrazine Formation. When an unsymmetrical ketone is used as a starting material in the Fischer indole synthesis, two different ene-hydrazine intermediates can form, leading to a mixture of regioisomeric indoles.[3]
-
Troubleshooting & Optimization:
-
Choice of Acid Catalyst: The acidity of the medium can influence the regioselectivity. Stronger acids may favor the formation of the more substituted enamine (thermodynamic product), while milder conditions might favor the less substituted one (kinetic product). Experimenting with different acid catalysts is recommended.[3]
-
Use of Pre-formed Hydrazones: In some cases, pre-forming and isolating the desired hydrazone regioisomer before the cyclization step can provide better control over the final product distribution.
-
Issue 4: Side Reactions at the Indole Nitrogen (N-H)
Potential Cause: Nucleophilicity of the Indole Nitrogen. The indole nitrogen is nucleophilic and can undergo undesired reactions such as alkylation or acylation, especially if electrophilic reagents are present in the reaction mixture.[4][14]
-
Troubleshooting & Optimization:
-
N-Protection Strategy: The most effective way to prevent side reactions at the indole nitrogen is to protect it with a suitable protecting group.[15][16] Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc).[14] The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.[17]
-
Reaction Sequence: Consider the timing of the protection and deprotection steps in your overall synthetic strategy. It is often advantageous to protect the indole nitrogen early in the synthesis and deprotect it as one of the final steps.[18]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My indole-3-carboxylic acid product is difficult to purify. What are common impurities and how can I remove them?
A1: Common impurities include starting materials, the decarboxylated indole byproduct, and any regioisomers that may have formed. Purification can often be achieved by:
-
Recrystallization: This is a highly effective method for purifying solid indole-3-carboxylic acids.[19]
-
Column Chromatography: Silica gel chromatography is a standard technique for separating the desired product from impurities.[3] A careful selection of the eluent system is key to achieving good separation.
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the indole-3-carboxylic acid will move into the aqueous layer as its carboxylate salt. The organic layer containing non-acidic impurities can be discarded. The aqueous layer is then acidified to precipitate the purified indole-3-carboxylic acid, which can be collected by filtration.
Q2: Can I synthesize an indole-3-carboxylic acid if my starting materials have other sensitive functional groups?
A2: Yes, but it requires careful planning and the use of protecting groups.[17] For example, if your starting aniline or ketone contains a hydroxyl or amino group, these will likely need to be protected before proceeding with the indole synthesis to prevent them from participating in side reactions. Orthogonal protecting group strategies are particularly useful in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[17]
Q3: During the Fischer indole synthesis, I am observing a lot of dark, tarry material. What is causing this and how can I prevent it?
A3: The formation of tarry byproducts is often due to polymerization of the indole product or starting materials under the strong acidic conditions and high temperatures.[20] To mitigate this:
-
Optimize Acid Concentration: Use the minimum amount of acid catalyst required to promote the reaction.
-
Control Temperature: Avoid unnecessarily high temperatures.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored, oxidized byproducts.
Q4: What is the best way to introduce the carboxylic acid group at the 3-position of a pre-formed indole?
A4: While many syntheses build the indole ring with the carboxylic acid precursor already in place, you can introduce it to an existing indole. A common method is through Vilsmeier-Haack formylation to get indole-3-carboxaldehyde, followed by oxidation.[21] Another approach is direct carboxylation using a strong base to deprotonate the indole at the 3-position followed by quenching with carbon dioxide.
Section 3: Visualizing the Process
Experimental Workflow for Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Key Side Reactions Overview
Caption: Common side reactions in indole-3-carboxylic acid synthesis.
Section 4: Detailed Experimental Protocol
General Procedure for Fischer Indole Synthesis of a Substituted Indole-3-Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Can be performed in situ):
-
In a round-bottom flask, dissolve the appropriately substituted arylhydrazine (1.0 eq.) and a pyruvate derivative (e.g., ethyl pyruvate, 1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid.[3]
-
Stir the mixture at room temperature. Monitor the formation of the hydrazone by TLC. The reaction is typically complete within 1-3 hours.
-
The hydrazone can be used directly in the next step, or it can be isolated by filtration or extraction if desired.
-
-
Indolization (Cyclization):
-
To the mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂). The amount of catalyst can range from catalytic to stoichiometric depending on the chosen acid and substrates.[2]
-
Heat the reaction mixture to the optimized temperature (this can range from 60 °C to reflux). Monitor the progress of the cyclization by TLC or LC-MS.[3]
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
-
Work-up and Hydrolysis:
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
If a strong acid was used, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution or aqueous NaOH) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude indole-3-carboxylic ester.
-
For the hydrolysis of the ester to the carboxylic acid, dissolve the crude ester in a mixture of a solvent like THF or ethanol and an aqueous solution of a base (e.g., 1M NaOH or LiOH).[4]
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Once complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 1M HCl) to precipitate the indole-3-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude indole-3-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) or by column chromatography.[3]
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. globethesis.com [globethesis.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.org [mdpi.org]
- 17. jocpr.com [jocpr.com]
- 18. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 20. bhu.ac.in [bhu.ac.in]
- 21. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Esterification of Indole-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of indole-3-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for esterifying indole-3-carboxylic acid, and how do I choose the right one?
Choosing an esterification method depends critically on the alcohol's structure and the substrate's sensitivity. The four most common and effective methods are Fischer-Speier Esterification, Steglich Esterification, Acyl Chloride formation followed by alcoholysis, and the Mitsunobu Reaction.
-
For simple primary or secondary alcohols (e.g., methanol, ethanol): The Fischer-Speier Esterification is the most atom-economical choice. It involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[1][2]
-
For bulky tertiary alcohols (e.g., tert-butanol) or acid-sensitive substrates: The Steglich Esterification is superior.[3] It uses the coupling agent Dicyclohexylcarbodiimide (DCC) and a catalyst, 4-Dimethylaminopyridine (DMAP), under mild, neutral conditions at room temperature, avoiding the harsh acid and heat that can cause side reactions with tertiary alcohols (elimination) or the indole ring itself.[3][4]
-
For rapid and high-yield conversions with less sensitive substrates: Formation of the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, is highly effective.[5] This is a two-step process but is often very clean and high-yielding.
-
For precious alcohols where stereochemical inversion is desired: The Mitsunobu Reaction is a powerful, albeit complex, option. It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol for nucleophilic attack by the carboxylate, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[6][7]
To help guide your decision, consult the following logic diagram:
Caption: Decision tree for selecting an esterification method.
Q2: What are the most critical side reactions to be aware of when working with indole-3-carboxylic acid?
The indole ring system introduces specific challenges not present in simpler aromatic carboxylic acids. The two most significant side reactions are decarboxylation and N-acylation .
-
Decarboxylation: Indole-3-carboxylic acid is susceptible to losing CO₂ to form indole, especially under harsh acidic conditions and elevated temperatures (e.g., >90-100 °C).[8][9][10] This is a major concern for the Fischer esterification and is a primary cause of low yields and impurities.
-
N-Acylation: The indole N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated by a base or react under certain coupling conditions.[11] In methods like the Steglich esterification, if the O-acylation is slow, the activated carboxylic acid can react at the nitrogen position, leading to an undesired N-acylindole byproduct.[12][13]
Troubleshooting Guide
Q: My Fischer esterification of indole-3-carboxylic acid with methanol is giving a very low yield and the reaction mixture is turning dark. What is happening?
A: This is a classic problem stemming from the sensitivity of the indole-3-carboxylic acid substrate.
-
Causality: The combination of a strong acid catalyst (like H₂SO₄) and high temperatures, which are standard for Fischer esterification, creates ideal conditions for two destructive side reactions.[1][2] Firstly, the indole ring itself is sensitive to strong acids and can polymerize, leading to the dark, tarry appearance of your reaction mixture.[11] Secondly, and often the main culprit for yield loss, is the thermal decarboxylation of the starting material.[8][10] At reflux temperatures in common solvents, you are likely losing a significant portion of your starting material as gaseous CO₂ and forming indole as a byproduct.
-
Solution & Protocol Validation:
-
Lower the Temperature: Avoid running the reaction at the full reflux temperature of methanol (65 °C) for extended periods if possible. Try running the reaction at a lower temperature (e.g., 45-50 °C) for a longer time. The kinetics will be slower, but you will minimize degradation.
-
Use a Milder Acid Catalyst: While H₂SO₄ is common, consider using p-toluenesulfonic acid (p-TsOH) or generating anhydrous HCl in situ by adding acetyl chloride to the methanol, which can be a milder approach.[1][14]
-
Alternative Method: For methyl esters, a superior method is to first convert the carboxylic acid to its acyl chloride with thionyl chloride (SOCl₂) at low temperature and then add methanol.[5] This avoids strong acid and high heat altogether. Another excellent alternative is using trimethylsilyldiazomethane (TMS-CHN₂), which rapidly and cleanly converts carboxylic acids to methyl esters at room temperature, though it is a hazardous reagent.[5]
-
Q: I'm attempting a Steglich esterification with tert-butanol. After workup, my NMR shows my product, but also a significant amount of a greasy, insoluble white solid. How do I get rid of it?
A: The insoluble white solid is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[15] Its poor solubility in many organic solvents is a well-known challenge in purification.
-
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] The alcohol then attacks this intermediate, forming the ester and the stable, insoluble DCU. The reaction formally extracts one molecule of water, which is incorporated into DCC to form DCU.[15]
-
Solution & Protocol Validation:
-
Pre-filtration: The majority of the DCU will precipitate out of the reaction mixture (commonly run in dichloromethane or acetonitrile).[16] Before any aqueous workup, filter the entire reaction mixture through a pad of Celite® or a fritted funnel, washing the solid with a small amount of the reaction solvent. This will remove >90% of the DCU.
-
Post-Workup Precipitation: Traces of DCU or unreacted DCC (which hydrolyzes to DCU during workup) may remain. After your aqueous washes, concentrating the organic layer may cause more DCU to precipitate. If so, you can perform a second filtration.
-
Cold Filtration: If the product is highly soluble, cooling the concentrated organic solution (e.g., in an ice bath or freezer) can often crash out the remaining DCU, which can then be filtered off before final concentration and chromatography.
-
Chromatography: Any remaining DCU can typically be separated from the desired ester product by standard silica gel column chromatography.
-
Caption: General workflow for Steglich esterification workup and purification.
Q: My Steglich reaction is clean, but I'm seeing a second major product with a different chromatographic mobility. What is it likely to be?
A: Besides the known N-acylurea side product, a common issue specific to indoles is N-acylation .
-
Causality: The DCC/DMAP system activates the carboxylic acid, making it a potent acylating agent.[3] While the intended target is the alcohol (O-acylation), the indole nitrogen can also act as a nucleophile and attack the activated intermediate, leading to the formation of an amide (1-acylindole-3-carboxylic ester).[12] This is more likely if:
-
The alcohol is sterically hindered, slowing down the desired O-acylation.
-
An insufficient amount of DMAP is used. DMAP acts as an acyl transfer catalyst, forming a reactive acylpyridinium intermediate that is more selective for the alcohol.[3]
-
A non-acidic workup fails to remove the basic DMAP, which can potentially catalyze N-acylation over time.
-
-
Solution & Protocol Validation:
-
Ensure Catalytic DMAP: Use an appropriate amount of DMAP (typically 5-10 mol%).[3]
-
Check Stoichiometry: Do not use a large excess of the carboxylic acid or DCC, as this increases the concentration of the activated species and the likelihood of side reactions. A 1:1.1:1.2 ratio of alcohol:acid:DCC is a good starting point.
-
Control Temperature: While the reaction is often run at room temperature, running it at 0 °C may improve selectivity for the desired O-acylation.
-
Purification: The N-acylated byproduct can usually be separated from the desired ester using column chromatography.
-
Comparative Overview of Key Esterification Methods
The table below summarizes the critical parameters for the most common esterification methods applied to indole-3-carboxylic acid.
| Feature | Fischer Esterification | Steglich Esterification | Thionyl Chloride Method | Mitsunobu Reaction |
| Reagents | Alcohol (excess), H₂SO₄ or p-TsOH (cat.) | Alcohol, DCC, DMAP (cat.) | 1. SOCl₂ 2. Alcohol | Alcohol, PPh₃, DEAD or DIAD |
| Solvent | Alcohol (as solvent) or Toluene | Dichloromethane (DCM), THF, Acetonitrile | DCM, Toluene | THF, Diethyl Ether |
| Temperature | 40-80 °C (Reflux) | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Key Advantage | Atom economical, inexpensive reagents.[17] | Mild conditions, ideal for tertiary/sensitive alcohols. | High-yielding, rapid, avoids equilibrium.[5] | Stereochemical inversion of alcohol, mild.[6][7] |
| Key Disadvantage | Harsh conditions, risk of decarboxylation & polymerization.[8][10] | DCC is an allergen, DCU byproduct removal can be tedious.[18] | Two steps, generates corrosive HCl gas.[19] | Expensive reagents, byproduct removal is difficult.[20] |
| Best For | Methyl, Ethyl esters | tert-Butyl, Benzyl, complex esters | Most esters where substrate is stable to SOCl₂ | Chiral, secondary alcohols for Sₙ2 inversion |
| Typical Yield | 40-70% (limited by side reactions) | 75-95%[4] | 85-98% | 70-90%[7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Indole-3-carboxylate via Fischer Esterification
This protocol uses a large excess of methanol to drive the equilibrium and a moderate temperature to minimize substrate degradation.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-carboxylic acid (5.0 g, 28.5 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.8 mL, ~15 mmol) dropwise to the stirring suspension. The mixture will warm up.
-
Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature of ~70-75 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material. Note: Avoid prolonged heating at high temperatures to minimize decarboxylation.[8]
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). Stir until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with saturated brine solution (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by silica gel chromatography to yield methyl indole-3-carboxylate as a white solid.
Protocol 2: Synthesis of tert-Butyl Indole-3-carboxylate via Steglich Esterification
This protocol uses mild, room temperature conditions, ideal for the acid-sensitive tert-butanol.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add indole-3-carboxylic acid (5.0 g, 28.5 mmol), tert-butanol (3.18 g, 42.8 mmol, 1.5 equiv), and 4-(dimethylamino)pyridine (DMAP) (0.35 g, 2.85 mmol, 0.1 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) and stir until all solids are dissolved.
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (6.5 g, 31.4 mmol, 1.1 equiv) in anhydrous DCM (20 mL). Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[15]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC for the consumption of the starting acid.
-
Initial Purification: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the bulk of the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL) to remove DMAP and any remaining DCC, then with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid, and finally with brine (1 x 50 mL).[21]
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl indole-3-carboxylate.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globethesis.com [globethesis.com]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. cerritos.edu [cerritos.edu]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. rsc.org [rsc.org]
Technical Support Center: Regioselective Synthesis of 7-Methylindoles
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals navigating the complexities of regioselective 7-methylindole synthesis. This resource is designed to provide expert insights, practical solutions to common experimental hurdles, and answers to frequently asked questions. We understand that achieving C7-selectivity on the indole scaffold is a significant challenge, and this guide consolidates field-proven knowledge to support your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding the synthesis of 7-methylindoles.
Q1: Why is the regioselective synthesis of 7-methylindoles so challenging?
The primary challenge lies in the inherent electronic properties of the indole ring system. The pyrrole moiety is significantly more electron-rich and nucleophilic than the fused benzene ring.[1] Consequently, electrophilic substitution and many metal-catalyzed reactions preferentially occur at the C3 or C2 positions.[2] Directing a reaction to the less reactive C7 position on the benzenoid core requires overcoming this natural reactivity bias, which often leads to mixtures of isomers and low yields of the desired 7-substituted product.[2][3]
Q2: What are the principal strategies for achieving C7-methylation of indoles?
There are two main approaches to tackle this regioselectivity challenge:
-
Classical "Bottom-Up" Syntheses: Methods like the Fischer, Madelung, or Bischler-Möhlau indole syntheses build the indole core from pre-functionalized precursors.[1] For example, starting a Fischer indole synthesis with a 2,6-disubstituted aniline (like 2,6-dimethylphenylhydrazine) can, in principle, yield a 4,7-disubstituted indole. However, these methods can be limited by harsh reaction conditions and steric hindrance.[4][5]
-
Post-Synthetic C-H Functionalization: This "top-down" approach modifies a pre-existing indole scaffold. The most successful strategy here involves the use of a Directing Group (DG) temporarily installed on the indole nitrogen (N1).[3][6] This DG physically orients a transition-metal catalyst to the adjacent C7 position, enabling selective C-H activation and subsequent methylation.[2][3][6]
Q3: How exactly do Directing Groups (DGs) facilitate C7-selective reactions?
Directing groups are Lewis-basic moieties that chelate to a transition-metal catalyst (e.g., Rhodium, Palladium, Iridium).[6][7][8] After the DG is installed on the indole nitrogen, it positions the metal center in close proximity to the C7-H bond. This proximity allows for the formation of a stable five- or six-membered metallacycle intermediate, which dramatically lowers the activation energy for C-H bond cleavage at the C7 position specifically.[9][10] Once the C7-H bond is activated, the desired methyl group (or other functional group) can be installed via coupling with a suitable reagent.[11] The DG is then cleaved to yield the final 7-methylindole product.[7][8]
Q4: Can I use a classical method like the Fischer Indole Synthesis for 7-methylindoles? What are the major limitations?
Yes, the Fischer Indole Synthesis can be used, typically by reacting 2-methylphenylhydrazine with an appropriate ketone or aldehyde. However, this approach has significant limitations:
-
Regioisomer Formation: If an unsymmetrical ketone is used with 2-methylphenylhydrazine, a mixture of 6-methyl and 7-methylindole regioisomers can be formed, complicating purification.[12]
-
Steric Hindrance: The presence of the methyl group ortho to the hydrazine functionality can sterically impede the key[3][3]-sigmatropic rearrangement step, leading to low yields or reaction failure.[4][13]
-
Harsh Conditions: The reaction often requires strong acids (Brønsted or Lewis) and high temperatures, which can be incompatible with sensitive functional groups and may lead to byproduct formation through decomposition or side reactions like N-N bond cleavage.[4][14][15]
Troubleshooting Guide: Experimental Issues & Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My directing group-assisted C-H methylation gives a mixture of C2 and C7 products. How do I improve C7 selectivity?
-
Plausible Cause: The directing group may not be providing sufficient steric or electronic bias, or the reaction conditions may favor the inherent C2 reactivity. The choice of catalyst is also critical.
-
Troubleshooting & Optimization:
-
Evaluate Your Directing Group (DG): Bulky DGs like pivaloyl (Piv) or di-tert-butylphosphinoyl (P(O)tBu2) are often more effective at directing to C7 by sterically blocking the C2 position.[3][6] If you are using a smaller DG, consider switching to a more sterically demanding one.
-
Catalyst and Ligand Choice: Rhodium(III) catalysts, such as [RhCp*Cl2]2, are frequently successful for C7 functionalization.[16][17] The choice of metal is paramount; for instance, some palladium systems might favor C2 arylation.[18] Ensure you are using a catalyst system reported specifically for C7 selectivity.
-
Solvent and Temperature: Reaction conditions can influence selectivity. Screen different solvents and consider running the reaction at the lowest effective temperature to favor the thermodynamically more stable C7-metallacycle intermediate.
-
Problem: I am attempting a Fischer Indole Synthesis with 2-methylphenylhydrazine and my yield is very low, with significant tar formation.
-
Plausible Cause: This is a classic issue stemming from the harsh conditions required for the Fischer cyclization, often exacerbated by the substrate.
-
Troubleshooting & Optimization:
-
Acid Catalyst Screening: The choice and strength of the acid are critical. A catalyst that is too strong can cause decomposition and polymerization (tar).[4] Experiment with a range of acids, from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids like ZnCl2 or BF3·OEt2. Polyphosphoric acid (PPA) is often effective but can be aggressive.[4][14] Start with milder conditions.
-
Temperature Control: High temperatures promote the formation of resinous byproducts.[4] Determine the optimal temperature for your specific substrate by starting low and gradually increasing it. Microwave-assisted synthesis can sometimes offer better control, providing rapid heating and potentially improving yields in shorter times.[19]
-
In Situ Hydrazone Formation: The arylhydrazone intermediate may be unstable under the reaction conditions.[4] A one-pot synthesis, where the hydrazone is generated in situ and cyclized without isolation, can prevent its decomposition and improve overall yield.[14]
-
Problem: My directing group is difficult to remove, or the cleavage conditions are destroying my 7-methylindole product.
-
Plausible Cause: Some of the most effective directing groups are also very robust, requiring harsh acidic or basic conditions for removal.
-
Troubleshooting & Optimization:
-
Select a Labile Directing Group: The field has evolved to address this issue. Consider using more recently developed DGs that are designed for easier removal under mild conditions. For example, some sulfur-based directing groups can be readily installed and removed.[7][8] The N-pivaloyl group can also be removed under reasonably mild basic conditions.[2]
-
Optimize Cleavage Conditions: Before committing to a large-scale reaction, perform small-scale test reactions to find the mildest possible conditions for cleaving your specific DG. This may involve screening different bases/acids, lowering the temperature, or reducing the reaction time.
-
Orthogonal Protection Strategy: If your molecule contains other sensitive functional groups, ensure your DG's removal condition is orthogonal to their stability. Plan your entire synthetic sequence with the final deprotection step in mind.
-
Problem: My attempt at ortho-lithiation of an N-protected indole followed by quenching with methyl iodide is giving poor yields and a mixture of isomers.
-
Plausible Cause: Directed ortho-metalation (DoM) on indoles is notoriously tricky. The lithiation can occur at C2, and the N-protecting group plays a crucial role as the directing group.[20]
-
Troubleshooting & Optimization:
-
Choice of N-Protecting Group (as DG): The N-protecting group is your directing group in this case. Groups capable of effective chelation, like amides or carbamates, are necessary. Simple N-alkyl groups will not work.
-
Base and Reaction Conditions: The choice of organolithium base is critical. While n-BuLi is common, it can sometimes be too reactive, leading to side reactions. Consider using s-BuLi or t-BuLi in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to enhance the stability and regioselectivity of the lithiated intermediate. Perform the lithiation at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Quenching Electrophile: Ensure your methyl iodide is pure and dry. Add it slowly at low temperature and then allow the reaction to warm gradually.
-
Data Summary: Comparison of Synthetic Strategies
The table below summarizes the primary methods for synthesizing 7-methylindoles, allowing for a direct comparison of their advantages and disadvantages.
| Strategy | Core Principle | Typical Conditions | Advantages | Disadvantages | Key References |
| Fischer Indole Synthesis | Cyclization of an arylhydrazone (e.g., from 2-methylphenylhydrazine). | Strong acid (Brønsted or Lewis), heat (80-200 °C). | Inexpensive starting materials, well-established. | Harsh conditions, potential for regioisomer mixtures, steric hindrance can lower yield, limited functional group tolerance. | [4][14][15] |
| Madelung Synthesis | Intramolecular cyclization of an N-acyl-o-toluidine. | Strong base (e.g., NaOEt, LDA), very high temperatures (200-400 °C). | Can produce indoles not easily accessible by other means. | Extremely harsh conditions, low functional group tolerance, generally limited scope. | [21][22] |
| Directed Ortho-Metalation (DoM) | N-Directing group guides lithiation to the C7 position. | Organolithium base (e.g., n-BuLi, s-BuLi), low temp (-78 °C), then quench with MeI. | Direct C-H functionalization, avoids pre-functionalized rings. | Tricky to optimize, requires specific N-directing groups, risk of C2-lithiation, cryogenic conditions. | [20] |
| Transition Metal C-H Activation | N-Directing group guides a metal catalyst (Rh, Pd, Ir) to activate the C7-H bond. | Metal catalyst (e.g., [RhCp*Cl2]2), oxidant, heat (100-140 °C). | High regioselectivity, broad functional group tolerance, generally good yields. | Requires synthesis of DG-indole, expensive metal catalysts, DG removal step needed. | [3][6][11][16] |
Visual Summaries & Workflows
The Challenge of Indole Regioselectivity
The following diagram illustrates the inherent reactivity hierarchy of the C-H bonds in the indole scaffold, explaining why C7 functionalization is non-trivial.
References
- 1. nbinno.com [nbinno.com]
- 2. soc.chim.it [soc.chim.it]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfur-Directed C7-Selective Alkenylation of Indoles under Rhodium Catalysis. | Semantic Scholar [semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. testbook.com [testbook.com]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodium(III)-catalyzed direct regioselective synthesis of 7-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselective cascade annulation of indoles with alkynediones for construction of functionalized tetrahydrocarbazoles triggered by Cp*RhIII-catalyzed C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 20. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 21. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 22. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Scale-Up of 7-Methyl-1H-indole-3-carboxylic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-Methyl-1H-indole-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to empower researchers and process chemists in successfully scaling up the production of this valuable indole derivative. As a Senior Application Scientist, this document synthesizes established synthetic routes with practical, field-tested insights to address the common challenges encountered during process development and large-scale manufacturing.
Understanding the Synthetic Landscape: Fischer Indole and Japp-Klingemann Reactions
The synthesis of this compound typically relies on well-established named reactions, primarily the Fischer indole synthesis. This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared beforehand or generated in situ. A common and efficient method for preparing the necessary hydrazone precursor is the Japp-Klingemann reaction, which utilizes a diazonium salt and a β-keto-acid or ester.
The Fischer Indole Synthesis: A Workhorse for Indole Formation
The Fischer indole synthesis is a robust and versatile method for constructing the indole core.[1][2] It proceeds by reacting a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of this compound, the logical starting materials are (2-methylphenyl)hydrazine and pyruvic acid.
The reaction mechanism involves several key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[1] A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[1][4]
The Japp-Klingemann Reaction: A Gateway to Hydrazone Precursors
Visualizing the Primary Synthetic Pathway
Caption: Primary synthetic route to this compound.
Troubleshooting Guide: From Bench to Bulk
Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the laboratory scale. This section provides a troubleshooting guide formatted in a question-and-answer style to address specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction
Q: My Fischer indole synthesis is giving a low yield of the desired product, and I'm observing unreacted starting materials. What are the likely causes and how can I improve the conversion?
A: Low yields in a Fischer indole synthesis are a common hurdle. Several factors could be at play:
-
Suboptimal Reaction Conditions:
-
Temperature: The Fischer indole synthesis often requires elevated temperatures to drive the reaction to completion. However, excessively high temperatures can lead to decomposition and tar formation.[8] A systematic optimization of the reaction temperature is crucial. Consider a gradual increase and monitor the reaction progress by TLC or HPLC.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the consumption of the starting hydrazone to determine the optimal reaction time.
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical.[1] While strong Brønsted acids like HCl and H₂SO₄ are frequently used, Lewis acids such as ZnCl₂ or solid acid catalysts might offer better results by minimizing side reactions.[8] The optimal catalyst and its loading should be determined experimentally for your specific substrate and scale.
-
-
Poor Quality of Starting Materials:
-
Impurities in the (2-methylphenyl)hydrazine or pyruvic acid can significantly impact the reaction efficiency. Ensure the purity of your starting materials, and consider purification if necessary.
-
-
Inefficient Hydrazone Formation:
-
If the hydrazone is formed in situ, ensure the conditions are favorable for its formation before proceeding with the cyclization step. This may involve adjusting the pH or removing water formed during the condensation.
-
Issue 2: Formation of Impurities and Side Products
Q: My reaction mixture contains significant amounts of byproducts, making purification difficult. What are the common side reactions, and how can I minimize them?
A: The acidic and often high-temperature conditions of the Fischer indole synthesis can lead to several side reactions:
-
Tar and Polymer Formation: This is one of the most common issues when scaling up the Fischer indole synthesis.[8]
-
Mitigation Strategies:
-
Precise Temperature Control: Utilize a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.[8]
-
Optimized Acid Catalyst: As mentioned, screening different acid catalysts can identify one that promotes the desired reaction while minimizing polymerization.[8]
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution can sometimes reduce tar formation.[8]
-
-
-
Decarboxylation: Indole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic media. This would lead to the formation of 7-methylindole as a byproduct.
-
Mitigation Strategies:
-
Milder Reaction Conditions: If decarboxylation is a significant issue, explore milder reaction conditions, such as using a less harsh acid catalyst or a lower reaction temperature for a longer duration.
-
Ester Protection: A common strategy is to synthesize the methyl or ethyl ester of the target molecule first (e.g., Methyl 7-methyl-1H-indole-3-carboxylate) and then perform a controlled hydrolysis to the carboxylic acid under milder conditions in a subsequent step.
-
-
-
Regioisomeric Impurities: While less of a concern with the symmetrical pyruvic acid, if an unsymmetrical ketone were used, the formation of two regioisomeric indoles would be possible.[9]
Issue 3: Challenges in Product Isolation and Purification
Q: I'm struggling to isolate and purify this compound from the reaction mixture. What are the recommended procedures for a large-scale purification?
A: Purification of indole-3-carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.
-
Work-up Procedure:
-
After the reaction is complete, the mixture is typically cooled and diluted with water. The product, being a carboxylic acid, can be isolated by adjusting the pH.
-
Acidification: Carefully acidify the aqueous solution with an acid like HCl to a pH of around 2-3 to precipitate the carboxylic acid.[10] Ensure complete precipitation by monitoring the pH.
-
Filtration and Washing: The precipitated solid should be collected by filtration and washed thoroughly with cold water to remove inorganic salts and other water-soluble impurities. Washing with a cold, non-polar solvent like hexane can help remove non-polar impurities.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid indole-3-carboxylic acids on a large scale. Suitable solvent systems need to be determined experimentally, but mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane) are often effective.
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification. It is typically reserved for removing closely related impurities if recrystallization is not sufficient. A common eluent system for indoles is a gradient of ethyl acetate in a non-polar solvent like hexane.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of the methyl group at the 7-position on the Fischer indole synthesis?
The presence of a methyl group at the 7-position of the indole ring can have both electronic and steric effects on the reaction. Electronically, the methyl group is weakly electron-donating, which can influence the reactivity of the aromatic ring during the cyclization step. Sterically, the 7-position is adjacent to the point of ring fusion, but the methyl group is generally not considered to be large enough to significantly hinder the cyclization process. However, its presence can influence the regioselectivity if an unsymmetrical hydrazine were used.
Q2: Can I use a one-pot procedure for the Japp-Klingemann and Fischer indole synthesis?
Yes, a one-pot procedure is often feasible and can be more efficient for large-scale synthesis. This involves generating the hydrazone intermediate from the diazonium salt and the β-keto acid/ester and then, without isolation, adjusting the conditions (e.g., adding a stronger acid and increasing the temperature) to effect the Fischer indole cyclization. This approach can save time and reduce solvent waste.
Q3: Are there any safety considerations I should be aware of when scaling up this synthesis?
Absolutely. The following safety precautions are crucial:
-
Exothermic Reactions: The Fischer indole synthesis can be exothermic, especially during the initial stages.[8] Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat evolution.
-
Hazardous Reagents: Phenylhydrazines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Strong acids are corrosive and require careful handling.
-
Pressure Build-up: The elimination of ammonia during the Fischer indole synthesis can lead to a pressure increase in a closed system. Ensure the reactor is properly vented.
Q4: What are the key process parameters to monitor during the scale-up?
To ensure a robust and reproducible process, the following parameters should be closely monitored:
-
Temperature: As discussed, this is critical for both reaction rate and impurity formation.
-
pH: Important for both the hydrazone formation and the final product precipitation.
-
Reaction Progress: Regular in-process controls (IPCs) using techniques like TLC or HPLC are essential to track the consumption of starting materials and the formation of the product and any byproducts.
-
Stirring Rate: Adequate agitation is necessary to ensure homogeneity, especially in large reactors.
Experimental Protocol: Scalable Synthesis of Methyl 7-methyl-1H-indole-3-carboxylate
This protocol provides a starting point for the synthesis of the methyl ester, which can then be hydrolyzed to the desired carboxylic acid.
Materials:
-
(2-Methylphenyl)hydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
Procedure:
-
Hydrazone Formation:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve (2-methylphenyl)hydrazine hydrochloride in anhydrous ethanol.
-
Add methyl pyruvate dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the hydrazone. The progress can be monitored by TLC.
-
-
Fischer Indole Cyclization:
-
Once hydrazone formation is complete, slowly and carefully add concentrated sulfuric acid to the reaction mixture while maintaining the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the hydrazone is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it into a mixture of ice and water.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration and wash it thoroughly with water until the washings are neutral.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude Methyl 7-methyl-1H-indole-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[11]
-
Data Presentation
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Starting Materials | ||
| (2-Methylphenyl)hydrazine HCl | 1.0 g | 1.0 kg |
| Methyl Pyruvate | 0.7 g | 0.7 kg |
| Ethanol | 20 mL | 20 L |
| Conc. H₂SO₄ | 1 mL | 1 L |
| Reaction Conditions | ||
| Temperature | Reflux (~78°C) | 75-80°C (controlled) |
| Time | 4-6 hours | 6-8 hours |
| Yield (Crude) | ~70-80% | ~65-75% |
| Purification Method | Column Chromatography | Recrystallization |
| Final Yield | ~60-70% | ~55-65% |
Note: The yields at the pilot scale are often slightly lower due to handling losses and less ideal heat and mass transfer compared to the laboratory scale.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for scaling up the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 4. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Mass Spectrometry of Indole Derivatives
Welcome to the technical support center for the mass spectrometric analysis of indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry to characterize these ubiquitous and vital compounds. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the fragmentation behavior of indoles, helping you to troubleshoot effectively and interpret your data with confidence.
Introduction: The Indole Moiety in Mass Spectrometry
The indole ring system is a core structural feature in a vast array of biologically active molecules, from the amino acid tryptophan to neurotransmitters like serotonin and complex alkaloids. Its electron-rich nature makes it readily ionizable, but its fragmentation in the gas phase can be complex and highly dependent on the nature of its substituents and the ionization method employed. Understanding these fragmentation pathways is paramount for confident structural elucidation and troubleshooting unexpected spectral results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Fundamental Fragmentation & Common Issues
Question 1: I'm seeing a prominent peak at m/z 130 in the MS/MS spectrum of my indole-containing compound. What is it, and why is it so common?
Answer:
The fragment ion at m/z 130 is a hallmark of many indole derivatives, particularly those with a side chain at the C3 position, such as tryptophan and indole-3-acetic acid (IAA)[1][2][3]. This ion is the quinolinium cation, a stable, aromatic species. Its formation is a diagnostically significant event in the fragmentation of these molecules.
-
Causality of Formation (Mechanism): For a compound like protonated IAA ([M+H]⁺ at m/z 176.1), collision-induced dissociation (CID) typically initiates cleavage of the bond between the α- and β-carbons of the side chain. This is followed by a rearrangement and elimination of the side chain as a neutral loss, leading to the formation of the stable quinolinium ion[2][4]. The stability of this ion is the driving force for its frequent observation as a base peak or major fragment.
-
Troubleshooting Application: If you are analyzing a known indole derivative with a C3 side chain and do not observe the m/z 130 fragment, it could indicate several possibilities:
-
Insufficient Collision Energy: The energy supplied for fragmentation may be too low to induce the necessary bond cleavages and rearrangement.
-
Structural Isomerism: Your compound may be an isomer where the side chain is not at the C3 position, leading to different fragmentation pathways.
-
Complex Substituents: Bulky or highly functionalized side chains can lead to alternative, more favorable fragmentation pathways that outcompete the formation of the quinolinium ion.
-
Question 2: My signal intensity is poor, or my precursor ion is fragmenting in the source. How can I improve the signal for my indole derivative?
Answer:
Poor signal intensity and in-source fragmentation are common challenges, especially with electrospray ionization (ESI).[5] Indole derivatives like tryptamine and serotonin are known to be susceptible to in-source collision-induced dissociation (CID)[6][7].
-
Expertise & Experience: The susceptibility to in-source fragmentation is linked to the proton affinity of the molecule and the stability of the resulting fragments. For tryptamine and serotonin, the N–Cα bond can readily dissociate during ESI, leading to a fragment with a spiro[cyclopropane-indolium] backbone[6][7][8]. This can deplete the abundance of the intended precursor ion.
-
Troubleshooting Protocol:
-
Optimize Source Conditions:
-
Reduce Cone/Nozzle/Skimmer Voltage: These voltages influence the energy imparted to the ions as they enter the mass spectrometer. Lowering them can minimize unintended fragmentation.
-
Increase Gas Temperatures and Flow Rates: While seemingly counterintuitive, optimizing desolvation can sometimes lead to "softer" ionization by reducing the formation of adducts that may fragment unpredictably.
-
-
Adjust Mobile Phase Composition:
-
Lower Acid Concentration: While acid is often necessary for protonation, excessively high concentrations can sometimes promote fragmentation. Experiment with lower concentrations of formic or acetic acid.
-
Consider Ammonium Formate/Acetate: These buffered mobile phases can sometimes provide more stable ionization.
-
-
Leverage In-Source Fragmentation: In some cases, particularly for quantitative analysis using multiple reaction monitoring (MRM), the in-source fragment can be used as the precursor ion for MS/MS. This can actually enhance sensitivity and signal-to-noise for compounds like tryptamine and serotonin[6][8].
-
Check for Sample Concentration Issues: Overly concentrated samples can lead to ion suppression, while overly dilute samples will naturally have low intensity[5].
-
Caption: A logical workflow for troubleshooting poor signal intensity and in-source fragmentation of indole derivatives.
Section 2: Influence of Substituents and Ionization Technique
Question 3: How does the choice of ionization technique (ESI vs. EI) affect the fragmentation of my indole derivative?
Answer:
The choice of ionization technique fundamentally alters the nature of the initially formed ion and, consequently, its entire fragmentation cascade.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces even-electron, protonated molecules ([M+H]⁺)[9]. Fragmentation is then induced via CID.
-
Mechanism: Fragmentation pathways are often driven by proton mobility, leading to charge-directed cleavages. Rearrangements are common, such as the formation of the quinolinium ion[2]. For more complex indole alkaloids, fragmentation may involve ring-opening reactions, retro-Diels-Alder cleavages, and neutral losses of substituents[10][11].
-
Appearance: ESI-MS/MS spectra are often simpler than EI spectra, dominated by a few major fragments resulting from the most energetically favorable pathways.
-
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing the ejection of an electron to form an odd-electron molecular ion (M⁺•)[9].
-
Mechanism: The radical cation is highly energetic and undergoes extensive fragmentation through radical-driven pathways[9]. This can include α-cleavages and the loss of small, stable neutral radicals or molecules. For example, in the EI spectrum of some indole derivatives, the loss of HCN from a fragment ion is a characteristic process[12].
-
Appearance: EI spectra are typically rich with many fragment ions, providing a detailed "fingerprint" of the molecule. This can be very useful for library matching.
-
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Primary Ion | [M+H]⁺ (Even-electron) | M⁺• (Odd-electron radical cation) |
| Fragmentation | Collision-Induced Dissociation (CID) | Spontaneous due to high internal energy |
| Pathways | Charge-directed, rearrangements common | Radical-directed, extensive fragmentation |
| Typical Fragments | Quinolinium ion (m/z 130), loss of side chains[2][3] | Loss of small radicals (e.g., •CH₃), HCN[12] |
| Best For | LC-MS, analysis of less volatile/thermally labile compounds | GC-MS, library matching, structural fingerprinting |
Question 4: I'm working with tryptophan. Why is its fragmentation suppressed compared to tryptamine, and what are the expected neutral losses?
Answer:
This is an excellent observation that highlights the profound influence of substituents on fragmentation pathways. The α-carboxyl group in tryptophan is the key differentiator.
-
Causality of Suppression: The presence of the α-carboxyl group in tryptophan strongly suppresses the N–Cα bond dissociation that is so prevalent in tryptamine[6][7][8]. Instead, under low-energy CID conditions, protonated tryptophan preferentially undergoes the loss of ammonia (NH₃)[7]. This suggests that the carboxyl group alters the protonation site or the energetic landscape of the fragmentation, making the loss of the amino group more favorable.
-
Common Neutral Losses:
-
Loss of NH₃ (17 Da): A very common initial fragmentation step for protonated tryptophan[7].
-
Loss of H₂O (18 Da): Can occur from the carboxyl group.
-
Loss of CO (28 Da): Can follow the initial loss of water.
-
Loss of COOH radical (45 Da): More common in higher energy fragmentation.
-
-
Fragmentation of Tryptophan Radical Cations: In more specialized experiments that generate the tryptophan N-indolyl radical cation (H₃N⁺-TrpN•, m/z 204), the primary fragment is observed at m/z 131. This ion can then lose a hydrogen atom to form an ion at m/z 130[13][14]. This demonstrates a completely different fragmentation pathway when dealing with a radical cation versus a protonated molecule.
Caption: Comparative fragmentation of protonated tryptamine and tryptophan in ESI-MS/MS.
References
- 1. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars | MDPI [mdpi.com]
- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 7-Methyl-1H-indole-3-carboxylic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Methyl-1H-indole-3-carboxylic acid, a key heterocyclic compound in medicinal chemistry and materials science. By comparing its spectral features with those of its structural analogs, Indole-3-carboxylic acid and 7-Methylindole, we will elucidate the distinct effects of the methyl and carboxylic acid substituents on the indole scaffold. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural characterization.
The Foundational Role of Substituent Effects in ¹H NMR
The chemical environment of a proton dictates its resonance frequency (chemical shift, δ) in an NMR spectrum. For aromatic systems like indole, the electron density at each position is paramount. Electron-donating groups (EDGs), such as a methyl group, increase electron density through inductive and hyperconjugation effects, "shielding" nearby protons and shifting their signals to a lower ppm (upfield). Conversely, electron-withdrawing groups (EWGs), like a carboxylic acid, decrease electron density, "deshielding" protons and shifting their signals to a higher ppm (downfield).[1] Understanding these fundamental principles is crucial for accurately assigning proton signals.
Comparative Spectral Analysis: Unraveling the Structure
To fully interpret the spectrum of this compound, we will dissect the contributions of each substituent by comparing it to simpler, related structures. The analysis is based on spectra obtained in DMSO-d₆, a solvent of choice for its ability to dissolve polar compounds like carboxylic acids and for slowing the exchange of labile protons (NH and COOH), allowing for their observation.[2][3]
Baseline Spectrum: Indole-3-carboxylic Acid
Indole-3-carboxylic acid provides the foundational spectrum of the indole core substituted with a C3-carboxylic acid. The C3-carboxyl group is strongly electron-withdrawing, which significantly deshields the proton at the C2 position. The protons on the benzene ring (H4-H7) exhibit a predictable pattern for a substituted benzene derivative.
The Influence of the C7-Methyl Group: 7-Methylindole
Introducing a methyl group at the C7 position, an electron-donating group, primarily influences the protons on the benzene portion of the indole ring. The most pronounced effect is the shielding (upfield shift) of the ortho proton (H6) and the disappearance of the H7 signal, which is replaced by a singlet for the methyl protons in the aliphatic region (~2.5 ppm).
The Target Molecule: this compound
Combining these effects allows for a confident prediction and assignment of the ¹H NMR spectrum for this compound.
-
Pyrrole Ring (H2): The C3-carboxylic acid group strongly deshields this proton, causing it to appear significantly downfield.
-
Benzene Ring (H4, H5, H6):
-
H4 is typically the most downfield of the benzene protons, appearing as a doublet.
-
H5 appears as a triplet (or doublet of doublets) due to coupling with both H4 and H6.
-
H6 is shifted upfield relative to its position in Indole-3-carboxylic acid due to the shielding effect of the adjacent C7-methyl group and appears as a doublet.
-
-
Substituents (NH, COOH, CH₃):
-
The NH and COOH protons are labile and appear as broad singlets at far downfield positions. Their chemical shifts are highly dependent on concentration and temperature. The carboxylic acid proton is particularly deshielded, often appearing above 10 ppm.[4]
-
The C7-methyl protons give rise to a sharp singlet in the aliphatic region of the spectrum.
-
The logical relationship between the molecular structure and the expected NMR data is visualized below.
Caption: Logical workflow from structure to NMR data and interpretation.
Quantitative Data Comparison
The following table summarizes the experimental and predicted ¹H NMR data for the three compounds in DMSO-d₆. This side-by-side comparison quantitatively illustrates the substituent effects discussed.
| Proton | Indole-3-carboxylic Acid (Experimental)[5] | 7-Methylindole (Experimental) | This compound (Predicted) | Rationale for Prediction |
| NH | ~11.9 ppm (br s) | ~11.0 ppm (br s) | ~12.0 ppm (br s) | Primarily influenced by the C3-COOH group; minimal change expected from the C7-CH₃. |
| H2 | ~8.1 ppm (d) | ~7.2 ppm (t) | ~8.2 ppm (s) | Strongly deshielded by the adjacent C3-COOH group. |
| H4 | ~8.0 ppm (d) | ~7.4 ppm (d) | ~7.9 ppm (d) | Deshielded by proximity to the pyrrole ring and C3-COOH group. |
| H5 | ~7.2 ppm (t) | ~6.9 ppm (t) | ~7.1 ppm (t) | Experiences some shielding from the para C7-CH₃ group, but the overall pattern is dictated by coupling to H4 and H6. |
| H6 | ~7.5 ppm (t) | ~6.8 ppm (d) | ~7.0 ppm (d) | Significantly shielded by the ortho C7-CH₃ group, resulting in a noticeable upfield shift. |
| H7 | ~7.5 ppm (d) | - | - | Position is substituted with a methyl group. |
| 7-CH₃ | - | ~2.4 ppm (s) | ~2.5 ppm (s) | Appears as a singlet in the aliphatic region. |
| COOH | ~12.1 ppm (br s) | - | ~12.2 ppm (br s) | Highly deshielded acidic proton; its chemical shift is sensitive to concentration.[4] |
Note: Chemical shifts (δ) are in ppm. Multiplicities are abbreviated as s (singlet), br s (broad singlet), d (doublet), and t (triplet). Experimental data for 7-Methylindole is approximated from various sources for comparative purposes.
Experimental Protocol for High-Quality ¹H NMR Acquisition
Adherence to a standardized protocol is essential for obtaining reproducible, high-resolution NMR spectra. This protocol is designed as a self-validating system where each step contributes to the final quality of the data.
Materials
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (≥99.8% D)
-
High-quality 5 mm NMR tube
-
Vial and pipette
-
Cotton or glass wool plug
Workflow Diagram
Caption: Step-by-step workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Causality: This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans for a typical small molecule on a modern NMR spectrometer (400 MHz and above) without causing issues from oversaturation or viscosity.[6]
-
-
Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Causality: DMSO-d₆ is a polar aprotic solvent ideal for this molecule. It readily dissolves the carboxylic acid moiety and the indole ring. Crucially, it forms hydrogen bonds with the NH and COOH protons, slowing down their exchange with any residual water and with each other, which allows them to be observed as distinct, albeit often broad, signals.[3] The volume is specified to ensure a sufficient filling height (~4-5 cm) in a standard 5 mm NMR tube, which is necessary for proper instrument shimming.[7]
-
-
Transfer to NMR Tube: Place a small plug of cotton or glass wool into a Pasteur pipette. Use the pipette to filter the solution directly into the NMR tube.
-
Mixing: Cap the NMR tube and vortex gently to ensure a homogeneous solution.
-
Causality: A concentration gradient within the NMR tube will also negatively affect shimming and result in poor line shape. Gentle mixing ensures the sample is uniform throughout the detection volume of the NMR coil.[9]
-
-
Data Acquisition: Insert the sample into the spectrometer.
-
Typical Parameters (400 MHz):
-
Pulse Program: Standard single-pulse ('zg30' on Bruker).
-
Number of Scans (NS): 16-64 (adjust based on concentration).
-
Relaxation Delay (D1): 2-5 seconds (a longer delay ensures full relaxation of all protons for accurate integration).
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): ~16 ppm (to encompass both aromatic and downfield acidic protons).
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum to achieve pure absorption line shapes.
-
Apply an automatic baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.[10]
-
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The electron-withdrawing carboxylic acid at C3 causes a significant downfield shift of the H2 proton, while the electron-donating methyl group at C7 induces a characteristic upfield shift of the nearby H6 proton. By systematically comparing the spectrum to its simpler analogs, Indole-3-carboxylic acid and 7-Methylindole, a confident and unambiguous assignment of all proton signals can be achieved. The detailed protocol provided ensures the acquisition of high-quality, reproducible data, which is the bedrock of accurate structural elucidation in chemical research and development.
References
- 1. youtube.com [youtube.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. spectrabase.com [spectrabase.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Verifying the Authentic Standard of 7-Methyl-1H-indole-3-carboxylic acid
Introduction: In the landscape of pharmaceutical research and drug development, the integrity of every reagent, starting material, and intermediate is paramount. 7-Methyl-1H-indole-3-carboxylic acid (CAS No. 30448-16-9) serves as a crucial structural motif and building block in the synthesis of a variety of biologically active compounds. The reliability of experimental data, the success of a synthetic campaign, and the ultimate safety and efficacy of a drug candidate hinge on the verifiable quality of such precursors. An "authentic standard" is not merely a bottle of chemical; it is a substance of confirmed identity, purity, and potency, established through rigorous analytical characterization.
This guide provides a comprehensive framework for researchers and quality control professionals to verify and qualify incoming batches of this compound. We will move beyond simple certificate of analysis (CoA) review and detail the necessary orthogonal analytical techniques required to establish a self-validating system of quality. The protocols and rationale described herein are designed to ensure that the material you use is, unequivocally, the authentic standard required for reproducible and reliable scientific outcomes.
Defining the Authentic Standard: Physicochemical Properties
An authentic standard must first conform to its fundamental physicochemical specifications. These parameters serve as the initial gatekeeper in the qualification process. A sample that deviates from these known properties warrants immediate and thorough investigation.
| Property | Specification | Significance |
| CAS Number | 30448-16-9 | The universal and unambiguous identifier for this specific chemical substance.[1][2] |
| Molecular Formula | C₁₀H₉NO₂ | Defines the elemental composition, which is confirmed by mass spectrometry and elemental analysis.[1][3] |
| Molecular Weight | 175.18 g/mol | A key parameter verified by mass spectrometry, crucial for stoichiometric calculations.[2][3] |
| Appearance | White to off-white solid | A simple but critical visual inspection point. Deviations (e.g., discoloration) may indicate degradation or impurities.[2] |
| Melting Point | ~228 °C | A sharp melting point range is a classic indicator of high purity. A broad or depressed range suggests the presence of impurities.[2] |
| Storage Condition | Under inert gas (Nitrogen or Argon) at 2-8°C | Indicates the compound's stability requirements and proper handling procedures to prevent degradation.[1][2] |
The Verification Workflow: A Multi-Technique Approach
No single analytical technique is sufficient to fully characterize a chemical standard. A robust qualification relies on an orthogonal approach, where multiple techniques based on different chemical and physical principles are used to build a comprehensive and trustworthy profile of the material. The workflow below illustrates this principle.
Caption: Orthogonal workflow for the qualification of a this compound standard.
Experimental Protocols for Verification
This section details the core analytical procedures for confirming the identity and purity of a candidate sample against a certified reference material (CRM) or a previously qualified in-house standard.
3.1. Identity Confirmation
The primary goal here is to unequivocally confirm that the molecular structure of the candidate material is indeed this compound.
Caption: Structure of this compound with key positions labeled.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this compound, we expect specific signals for the methyl group, the distinct aromatic protons, and the indole N-H proton, providing a unique fingerprint.
-
Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to allow observation of the exchangeable N-H and COOH protons.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns. The data for the candidate sample must be identical to that of the reference standard.
-
-
Data Comparison Table:
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| COOH | ~12.0 (broad s) | ~165 | Acidic proton, typically downfield and broad. |
| NH | ~11.5 (s) | - | Indole N-H proton, downfield. |
| C2 -H | ~8.1 (s) | ~125 | Singlet, adjacent to electron-withdrawing COOH and N. |
| C4 -H | ~7.9 (d) | ~122 | Aromatic proton adjacent to the electron-rich indole nitrogen. |
| C5 -H / C6 -H | ~7.1-7.3 (m) | ~120-124 | Coupled aromatic protons. |
| C7-CH₃ | ~2.5 (s) | ~17 | Aliphatic methyl group on the aromatic ring. |
B. Mass Spectrometry (MS)
-
Expertise & Causality: MS provides the exact molecular weight of the compound, directly confirming its elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, preventing fragmentation and yielding a clear molecular ion.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a methanol/water (1:1) mixture.
-
Infusion: Infuse the sample directly into an ESI-MS system.
-
Acquisition: Acquire the spectrum in both positive and negative ion modes.
-
Data Analysis: In positive mode, look for the protonated molecular ion [M+H]⁺ at m/z 176.07. In negative mode, look for the deprotonated ion [M-H]⁻ at m/z 174.05. The measured mass should be within 5 ppm of the theoretical mass for high-resolution instruments.
-
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expertise & Causality: FT-IR is used to confirm the presence of key functional groups. The spectrum provides a unique vibrational fingerprint. For this molecule, the characteristic stretches for the O-H and N-H bonds (which often overlap), and the C=O of the carboxylic acid are critical for identification.
-
Protocol:
-
Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum of the candidate material must be superimposable with that of the reference standard.
-
-
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| N-H (Indole) | 3300-3500 | Medium, sharp (may be obscured by O-H) |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
3.2. Purity and Potency Assessment
A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any synthesis-related impurities or degradation products. By using a photodiode array (PDA) detector, we can not only quantify purity but also assess peak identity and homogeneity via UV spectra. An acidic mobile phase is crucial to keep the carboxylic acid in its protonated, non-ionic form, which results in better peak shape and reproducible retention times.
-
Protocol:
-
Standard & Sample Preparation: Prepare stock solutions of the reference standard and candidate material in acetonitrile at 1.0 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA at 220 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The retention time of the main peak in the candidate sample must match that of the reference standard. Calculate purity using the area percent method. No single impurity should be greater than 0.10%.
-
-
Comparative Purity Data (Example):
| Sample ID | Retention Time (min) | Purity by Area % @ 220 nm |
| Reference Standard | 10.52 | 99.91% |
| Candidate Material Lot A | 10.51 | 99.85% |
| Candidate Material Lot B | 10.53 | 97.20% (FAIL) |
B. Elemental Analysis (CHN)
-
Expertise & Causality: While HPLC determines chromatographic purity, elemental analysis confirms the absolute purity by verifying the elemental composition (Carbon, Hydrogen, Nitrogen). This technique is complementary to MS, confirming that the bulk of the material conforms to the expected molecular formula.
-
Protocol:
-
Sample Preparation: Submit ~2-3 mg of the dried sample to a calibrated CHN analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Acceptance Criteria: The experimental percentages should be within ±0.4% of the theoretical values.
-
-
Compositional Data Comparison:
| Element | Theoretical % | Acceptance Range | Experimental % |
| Carbon (C) | 68.56 | 68.16 - 68.96 | 68.45 |
| Hydrogen (H) | 5.18 | 4.78 - 5.58 | 5.21 |
| Nitrogen (N) | 7.99 | 7.59 - 8.39 | 8.02 |
Conclusion and Qualification
A sample of this compound can be considered an "authentic standard" only when it has successfully passed this multi-technique gauntlet. The candidate material must match the reference standard across all spectroscopic tests (NMR, MS, IR), exhibit high purity (typically ≥99.5%) by a validated stability-indicating HPLC method, and conform to its theoretical elemental composition. By adhering to this rigorous, evidence-based approach, researchers and drug developers can proceed with confidence, knowing their foundational materials are of the highest possible quality, ensuring the integrity and reproducibility of their work.
References
The "Methyl Effect": A Comparative Guide to the Biological Activity of Methylated Indole-3-Carboxylic Acids
The indole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in a multitude of natural products and FDA-approved drugs.[1][2][3] Its structural versatility allows for extensive chemical modification to fine-tune its pharmacological profile.[2] Among the various synthetic strategies, methylation—the addition of a methyl group—stands out as a deceptively simple yet powerful tool in drug discovery. This modification can profoundly alter a molecule's potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the biological activities of methylated indole-3-carboxylic acids and their derivatives. We will delve into the structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data, and provide detailed protocols for assessing these activities. Our focus is to explain the causality behind experimental choices and to ground our claims in authoritative sources.
The "Magic Methyl": More Than Just a Small Addition
In drug discovery, the strategic addition of a methyl group can lead to significant improvements in a compound's profile. This phenomenon, often dubbed the "magic methyl" effect, stems from several key physicochemical changes:
-
Improved Potency: A methyl group can enhance binding to a biological target by filling a small hydrophobic pocket in the protein's active site.[4]
-
Increased Metabolic Stability: Methylation at a site susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life in the body.
-
Enhanced Membrane Permeability: By increasing lipophilicity, a methyl group can improve a molecule's ability to cross cell membranes and reach its intracellular target.
-
Conformational Effects: A methyl group can restrict the rotation of nearby bonds, locking the molecule into a more bioactive conformation.
The following sections will explore these principles with specific examples from the literature on methylated indole-3-carboxylic acid derivatives.
Comparative Analysis of Biological Activities
The indole-3-carboxylic acid scaffold has been explored for a wide range of therapeutic applications, including anticancer, herbicidal, and antihypertensive activities.[5][6][7] Methylation has been shown to be a critical factor in modulating these activities.
Anticancer Activity
Indole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule assembly, inhibition of protein kinases, and induction of apoptosis.[2][8] The placement of methyl groups on the indole core can significantly enhance this cytotoxic potential.
For instance, a study on bis-(3-indolyl)methane phosphonate derivatives found that compounds methylated at the 5-position of the indole ring showed increased potency for inhibiting the proliferation of ovarian and lung cancer cell lines compared to their unmethylated counterparts.[4]
Table 1: Comparative Anticancer Activity of Methylated vs. Unmethylated Indole Derivatives
| Compound Class | Methylation Position | Cancer Cell Line | Activity (IC50) | Unmethylated Analog (IC50) | Reference |
| Bis-indolylmethane Phosphonates | 5-Methyl | Ovarian (OVCAR-3) | More Potent | Less Potent | [4] |
| Bis-indolylmethane Phosphonates | 5-Methyl | Lung (A549) | More Potent | Less Potent | [4] |
| 3-Methyl Indole Analogs | 3-Methyl | Pancreatic (Mia PaCa-2) | Potent HIF-1α Inhibition | Not Reported | [2] |
| 5-Hydroxyindole-3-Carboxylic Acids | 2-Methyl | Breast (MCF-7) | Varies with N1-substituent | Not Directly Compared | [9] |
Note: Specific IC50 values were not always available in the cited abstracts for a direct quantitative comparison, but relative potencies were described.
The enhanced activity of 5-methylated compounds may be attributed to improved hydrophobic interactions within the target binding site or increased metabolic stability.[4]
Herbicidal Activity (Auxin Mimics)
Indole-3-acetic acid (IAA) is a natural plant hormone (an auxin) that regulates plant growth.[1][6] Synthetic analogs of IAA, including derivatives of indole-3-carboxylic acid, are widely used as herbicides. These compounds function by over-stimulating auxin signaling pathways, leading to uncontrolled growth and eventually plant death. They act as mimics that are more resistant to degradation by the plant than natural IAA.[6]
The primary target for auxins is the Transport Inhibitor Response 1 (TIR1) protein, which is part of an E3 ubiquitin ligase complex. Binding of an auxin to TIR1 triggers the degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.
Methylation can influence the binding affinity of these synthetic auxins to the TIR1 receptor. Studies have shown that novel indole-3-carboxylic acid derivatives exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous plants, with inhibition rates up to 97%.[6][10] Molecular docking studies reveal that these interactions involve π–π stacking, hydrogen bonds, and hydrophobic interactions with the TIR1 protein.[6][10] The addition of methyl groups can enhance these hydrophobic interactions, potentially leading to greater herbicidal efficacy.
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer activity of novel compounds.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Objective: To determine the concentration at which a test compound (e.g., a methylated indole-3-carboxylic acid derivative) inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Harvest and count cells from a culture flask. b. Dilute the cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete growth medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. b. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-cell" blank control. c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for another 48-72 hours.
-
MTT Addition: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizing Mechanisms of Action
Understanding the signaling pathways modulated by these compounds is crucial for rational drug design. Graphviz diagrams can effectively illustrate these complex biological processes.
Auxin/Herbicidal Signaling Pathway
Methylated indole-3-carboxylic acid derivatives with herbicidal activity act by hijacking the plant's natural auxin signaling pathway.
References
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Guide to the Mass Spectrometry of 7-Methyl-1H-indole-3-carboxylic Acid: A Comparative Analysis
For researchers engaged in drug discovery, metabolomics, and synthetic chemistry, the unambiguous identification of novel or modified small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing rapid and sensitive molecular weight determination and structural elucidation. This guide offers an in-depth analysis of the mass spectrometric behavior of 7-Methyl-1H-indole-3-carboxylic acid, a substituted indole derivative of significant interest.
This document will not only present the anticipated mass spectral data for this compound but also provide a comparative analysis with closely related, and more commonly documented, molecules: Indole-3-carboxylic acid and 7-Methylindole. By understanding the subtle yet significant differences in their fragmentation patterns, researchers can gain a higher degree of confidence in their analytical results. The insights provided herein are grounded in established principles of mass spectrometry and supported by data from reputable spectral databases.
The Rationale Behind the Analysis: Predicting Fragmentation
Direct, publicly available mass spectra for this compound are not readily found. However, by leveraging expert knowledge of fragmentation mechanisms and examining the mass spectra of its constituent parts, we can construct a highly probable fragmentation pattern. Our analysis will focus on electron ionization (EI) mass spectrometry, a common technique for the analysis of small, volatile molecules.
The core structure of our target molecule consists of an indole ring system, a methyl group at the 7-position, and a carboxylic acid at the 3-position. The fragmentation of this molecule will be a composite of the fragmentation patterns of these individual moieties, influenced by their electronic interplay.
Experimental Workflow: A Standard Protocol for Analysis
For the acquisition of mass spectra for this compound and its analogs, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate).
-
If the compound exhibits poor volatility or thermal stability, derivatization (e.g., silylation of the carboxylic acid and N-H proton) may be necessary. For this guide, we will consider the underivatized form.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
This protocol provides a robust starting point for the analysis of indole carboxylic acids and their derivatives. The high ionization energy (70 eV) ensures reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[1]
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis: Distinguishing Features
The key to confident identification lies in comparing the mass spectrum of the unknown with that of known, structurally similar compounds.
| Analyte | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Features |
| This compound (Predicted) | 175 | 158, 130 | Loss of hydroxyl radical (•OH) to form m/z 158, followed by loss of CO to give the stable 7-methylindole cation at m/z 130. The presence of both m/z 158 and 130 is characteristic. |
| Indole-3-carboxylic acid | 161[2][3] | 144, 116 | The molecular ion is at m/z 161. Key fragments arise from the loss of a hydroxyl radical (m/z 144) and subsequent loss of CO (m/z 116).[2] The absence of fragments related to a methyl group is a key differentiator. |
| 7-Methylindole | 131[4] | 130, 103 | The molecular ion is at m/z 131, which is also the base peak.[4] A prominent fragment at m/z 130 is due to the loss of a hydrogen atom.[4] The fragment at m/z 103 corresponds to the loss of HCN from the m/z 130 ion. The absence of fragments from a carboxylic acid group is definitive. |
In-Depth Discussion of Fragmentation Patterns
This compound: The molecular ion is expected at m/z 175. The initial and most facile fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group, a common fragmentation pathway for carboxylic acids.[5][6] This will yield a prominent ion at m/z 158. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion will result in the highly stable 7-methylindole cation at m/z 130. Another likely fragmentation is the direct loss of the entire carboxyl radical (•COOH, 45 Da), also leading to the ion at m/z 130.
Indole-3-carboxylic acid: The fragmentation of this parent compound provides a crucial baseline. The molecular ion is observed at m/z 161.[2][3] Similar to its methylated analog, it readily loses a hydroxyl radical to form an ion at m/z 144, and subsequently loses CO to give the indole cation at m/z 116.[2] The mass shift of 14 Da (the mass of a methylene group, CH₂) between the key fragments of indole-3-carboxylic acid and its 7-methyl derivative is a critical diagnostic feature.
7-Methylindole: The mass spectrum of 7-methylindole is characterized by a strong molecular ion peak at m/z 131, which is often the base peak.[4] The most significant fragment is observed at m/z 130, corresponding to the loss of a single hydrogen atom to form a stable, delocalized cation.[4] Further fragmentation can lead to the loss of hydrogen cyanide (HCN, 27 Da) resulting in an ion at m/z 103. The simplicity of this spectrum, lacking any fragments associated with a carboxylic acid, makes it easily distinguishable.
Conclusion: A Path to Confident Identification
While a definitive library spectrum for this compound may be elusive, a thorough understanding of mass spectrometric fragmentation principles allows for a confident, deductive identification. By comparing the acquired spectrum of an unknown sample against the known fragmentation patterns of Indole-3-carboxylic acid and 7-Methylindole, researchers can pinpoint the presence of the 7-methyl and 3-carboxyl functionalities on the indole scaffold. The predicted key fragments at m/z 158 and 130 for this compound, in conjunction with its molecular ion at m/z 175, provide a unique spectral signature. This guide serves as a valuable resource for scientists working with this and related classes of compounds, enabling more accurate and efficient structural elucidation.
References
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 7-Methyl-1H-indole-3-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous synthesis and characterization of novel organic compounds are paramount. This guide provides an in-depth technical comparison and validation of the synthesis of 7-Methyl-1H-indole-3-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry. We will explore a robust synthetic pathway, compare it with a viable alternative, and detail the spectroscopic techniques essential for its structural confirmation. This document is designed to not only provide protocols but also to explain the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The substituent pattern on the indole ring profoundly influences its biological activity. This compound, the subject of this guide, is a structurally interesting molecule for which a clear, validated synthetic protocol and comprehensive spectroscopic analysis are essential for its exploration in drug discovery programs. This guide will focus on a practical and reliable synthetic approach, the Fischer indole synthesis, and will provide a detailed roadmap for its validation using modern spectroscopic methods.
Synthetic Pathways: A Comparative Analysis
The synthesis of indole-3-carboxylic acids can be approached through various methods. Here, we compare the classical Fischer indole synthesis with an alternative route involving the oxidation of a corresponding aldehyde.
Primary Recommended Synthesis: Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus[1][2]. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the logical precursors are o-tolylhydrazine (2-methylphenylhydrazine) and pyruvic acid.
The causality behind this choice lies in its convergency and the ready availability of the starting materials. The reaction proceeds through a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by ammonia elimination to form the aromatic indole ring[2].
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Alternative Synthetic Route: Oxidation of 7-Methyl-1H-indole-3-carbaldehyde
An alternative and often effective method for preparing carboxylic acids is the oxidation of the corresponding aldehyde. In this case, 7-Methyl-1H-indole-3-carbaldehyde would be the key intermediate. This aldehyde can be synthesized via formylation of 7-methylindole, for instance, through a Vilsmeier-Haack reaction. The subsequent oxidation to the carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
While this method is a valid synthetic strategy, it involves an additional step (formylation) compared to the more convergent Fischer indole synthesis for this specific target. However, if 7-methylindole is a more readily available starting material than o-tolylhydrazine, this route can be advantageous.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and spectroscopic validation of this compound.
Synthesis of this compound via Fischer Indole Synthesis
This protocol is based on the general principles of the Fischer indole synthesis and is adapted for the specific target molecule.
Materials:
-
o-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium acetate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-tolylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add sodium acetate (1.1 eq) to neutralize the hydrochloride and liberate the free hydrazine. To this solution, add pyruvic acid (1.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: To the reaction mixture containing the hydrazone, add glacial acetic acid as the solvent and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The color of the reaction mixture will likely darken. Monitor the disappearance of the hydrazone intermediate by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water. The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Validation: A Self-Validating System
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Diagram of the Spectroscopic Validation Workflow
Caption: The workflow for the spectroscopic validation of the synthesized product.
¹H NMR Spectroscopy
Methodology: A small sample of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Expected Spectrum and Interpretation: Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |
| N-H | 11.0 - 12.0 | broad singlet | The acidic proton of the indole nitrogen is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration[3]. |
| C2-H | ~8.0 | singlet | The proton at the 2-position of the indole ring is adjacent to the nitrogen and is typically a singlet. |
| Aromatic Protons (H4, H5, H6) | 7.0 - 7.8 | doublets, triplets | These protons on the benzene ring will exhibit characteristic splitting patterns (doublets and a triplet) due to coupling with their neighbors. The exact shifts are influenced by the electron-donating methyl group at C7 and the electron-withdrawing carboxylic acid at C3. |
| C7-CH₃ | ~2.5 | singlet | The methyl group protons will appear as a singlet in the upfield region. The chemical shift is typical for a methyl group attached to an aromatic ring. |
| COOH | 12.0 - 13.0 | broad singlet | The carboxylic acid proton is highly deshielded and appears as a broad singlet, often exchanging with residual water in the solvent. |
The integration of the peaks should correspond to the number of protons in each environment (e.g., 1H for N-H, 1H for C2-H, 3H for the aromatic region, 3H for the methyl group, and 1H for the carboxylic acid).
¹³C NMR Spectroscopy
Methodology: The ¹³C NMR spectrum is recorded on the same sample solution used for ¹H NMR.
Expected Spectrum and Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region. |
| Indole Ring Carbons | 100 - 140 | The eight carbons of the indole ring will resonate in this region. The specific shifts are influenced by the substituents and their positions. The quaternary carbons (C3, C3a, C7, C7a) can be identified by their lack of signal in a DEPT-135 experiment. |
| C7-CH₃ | 15 - 25 | The methyl carbon will appear in the upfield aliphatic region. |
Infrared (IR) Spectroscopy
Methodology: The IR spectrum of the solid sample is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Spectrum and Interpretation: The IR spectrum is invaluable for identifying the key functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Appearance | Justification |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad | This broad absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. |
| N-H (Indole) | 3300 - 3500 | Medium, sharp | The N-H stretching vibration of the indole ring. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the C-H bonds of the methyl group. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp | The carbonyl stretch is a very intense and characteristic absorption for a carboxylic acid. |
| C=C (Aromatic) | 1450 - 1600 | Medium to weak | Stretching vibrations of the carbon-carbon bonds within the aromatic rings. |
Mass Spectrometry (MS)
Methodology: The mass spectrum is obtained using a mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is preferred for determining the exact molecular formula.
Expected Spectrum and Interpretation:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₉NO₂), which is 175.18 g/mol [3].
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The calculated exact mass is 175.0633.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for indole-3-carboxylic acids include the loss of CO₂ (44 Da) from the molecular ion.
Conclusion
The synthesis of this compound via the Fischer indole synthesis represents a reliable and efficient method for obtaining this valuable compound. This guide has provided a detailed experimental protocol and a comprehensive framework for its spectroscopic validation. By employing a multi-technique approach encompassing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of the synthesized product. The presented data, based on established principles and analogous compounds, serves as a robust benchmark for the successful synthesis and characterization of this compound, paving the way for its further investigation in various scientific disciplines.
References
A Comparative Analysis of 7-Methyl-1H-indole-3-carboxylic acid and Indole-3-acetic acid in Auxin Activity
This guide provides an in-depth technical comparison of 7-Methyl-1H-indole-3-carboxylic acid and the canonical auxin, Indole-3-acetic acid (IAA). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet significant impact of structural modification on biological activity. We will explore the fundamental principles of auxin action, compare the physicochemical properties of both molecules, and delve into their differential activities supported by established experimental frameworks.
Introduction: The Central Role of Indole-3-Acetic Acid in Plant Biology
Indole-3-acetic acid (IAA) is the most abundant naturally occurring plant hormone of the auxin class and is considered a master regulator of plant growth and development.[1][2] Synthesized primarily in the apical buds and young leaves, IAA orchestrates a vast array of physiological processes, including cell elongation, division, and differentiation.[3][4] Its activity is fundamental to organogenesis, phototropism, gravitropism, and the establishment of overall plant architecture.[5] The precise control of IAA concentration and distribution, managed through biosynthesis, transport, and conjugation, is critical for normal plant development.[6]
The molecular mechanism of IAA action is centered on a well-defined signaling pathway. At low concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTORs (ARFs).[7][8] The perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex, triggers the ubiquitination and subsequent degradation of Aux/IAA repressors.[8][9] This degradation liberates ARFs to regulate the transcription of auxin-responsive genes, thereby initiating a cellular response.[9] Given the pivotal role of IAA, synthetic analogs are of great interest for both agricultural applications and as tools for dissecting the auxin signaling pathway.[1][10] this compound represents one such analog, where a methyl group is introduced at the 7-position of the indole ring. This guide will explore how this seemingly minor modification influences its activity relative to the parent compound, IAA.
Physicochemical Properties: A Tale of Two Indoles
The addition of a methyl group to the indole ring of IAA introduces subtle but important changes to its physicochemical properties. These differences can influence the molecule's solubility, lipophilicity, and interaction with the auxin receptor.
| Property | Indole-3-acetic acid (IAA) | This compound | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ | [3] |
| Molar Mass | 175.18 g/mol | 189.21 g/mol | [3] |
| Appearance | White to yellowish solid | Off-white to yellow powder | [3] |
| Melting Point | 165-169 °C | Not widely reported | [3] |
| Solubility | Sparingly soluble in water, soluble in ethanol | Soluble in organic solvents | [3] |
The increased molecular weight and likely enhanced lipophilicity due to the methyl group in this compound may affect its transport across cell membranes and its interaction with the hydrophobic pocket of the TIR1/AFB receptor.
Comparative Biological Activity: Insights from Structure-Activity Relationships
Direct, side-by-side quantitative comparisons of this compound and IAA are not extensively documented in publicly available literature. However, a significant body of research on the structure-activity relationships (SAR) of IAA analogs provides a strong basis for a comparative assessment.
Studies on various substituted indole-3-acetic acids have revealed that the electronic and steric properties of the indole ring are critical for auxin activity. Research on 2-alkylindole-3-acetic acids has demonstrated that while these compounds retain auxin activity, their efficacy can be modulated by the size of the alkyl group. For instance, 2-methyl-IAA is a known auxin, and its 2-ethyl and 2-(n-propyl) homologs also exhibit auxin activity, albeit with a potentially lower maximal response compared to 2-methyl-IAA. A key finding from these studies is that derivatives of IAA alkylated in the benzene moiety of the indole nucleus (positions 4, 5, 6, or 7) generally exhibit auxin activity that is comparable to that of unsubstituted IAA. This suggests that the addition of a small alkyl group at these positions does not significantly hinder the molecule's ability to bind to the auxin receptor and elicit a biological response.
Based on these established SAR principles, it is highly probable that this compound functions as a potent auxin, with an activity profile similar to that of IAA. The methyl group at the 7-position is unlikely to cause significant steric hindrance that would prevent its binding to the TIR1/AFB receptor.
The Auxin Signaling Pathway: A Visual Representation
The canonical auxin signaling pathway is a critical cellular mechanism that translates the perception of auxin into a transcriptional response. The following diagram illustrates the key components and their interactions.
Caption: The core auxin signaling pathway.
Experimental Protocols for Comparative Activity Assessment
To empirically determine the relative activities of this compound and IAA, standardized bioassays are essential. The following are detailed protocols for two widely accepted methods.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptile segments.
Methodology:
-
Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in the dark for 3-4 days at 25°C.
-
Coleoptile Excision: Under dim green light, select uniform coleoptiles and excise a 5-10 mm segment from the sub-apical region.
-
Pre-incubation: Float the segments in a basal medium (e.g., a buffered sucrose solution) for 1-2 hours to deplete endogenous auxins.
-
Treatment Incubation: Transfer the segments to petri dishes containing the basal medium supplemented with a range of concentrations of IAA and this compound (e.g., 10⁻⁸ to 10⁻⁴ M), along with a negative control (basal medium only).
-
Incubation: Incubate the dishes in the dark at 25°C for 18-24 hours.
-
Measurement: Measure the final length of the coleoptile segments using a digital caliper or by capturing and analyzing images.
-
Data Analysis: Calculate the percent elongation for each treatment relative to the initial length and plot dose-response curves to determine the optimal concentration and relative activity of each compound.
DR5 Reporter Gene Assay in Protoplasts
This molecular assay quantifies auxin-induced gene expression using a synthetic auxin-responsive promoter (DR5) fused to a reporter gene (e.g., GUS or luciferase).
Methodology:
-
Protoplast Isolation: Isolate protoplasts from a suitable plant tissue, such as Arabidopsis cell suspension culture or leaf mesophyll.
-
Plasmid Transformation: Co-transfect the protoplasts with a plasmid containing the DR5::GUS (or DR5::LUC) reporter construct and a constitutively expressed control plasmid (e.g., 35S::REN) for normalization.
-
Auxin Treatment: Aliquot the transformed protoplasts into a multi-well plate and treat with a range of concentrations of IAA and this compound. Include an untreated control.
-
Incubation: Incubate the protoplasts for 12-24 hours under appropriate conditions.
-
Reporter Gene Assay: Lyse the protoplasts and perform the GUS or luciferase assay according to the manufacturer's instructions. Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized reporter activity against the compound concentration to generate dose-response curves and compare the potencies of the two compounds.
Comparative Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive comparison of the auxin activities of this compound and IAA.
Caption: A streamlined workflow for comparing auxin activity.
Conclusion
While direct comparative studies are limited, the principles of structure-activity relationships for auxin analogs strongly suggest that this compound is a biologically active auxin with a potency comparable to that of IAA. The methyl group at the 7-position is not expected to sterically hinder its interaction with the TIR1/AFB receptor complex. This makes this compound a valuable tool for agricultural applications, such as promoting root development, and for fundamental research into auxin biology.[10] The experimental protocols outlined in this guide provide a robust framework for empirically validating and quantifying the specific activity of this and other auxin analogs, thereby contributing to a deeper understanding of the molecular basis of auxin action.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 6. Mutations in the TIR1 auxin receptor that increase affinity for auxin/indole-3-acetic acid proteins result in auxin hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
A Comparative Guide to the Characterization of 7-Methyl-1H-indole-3-carboxylic Acid Purity by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the characterization of 7-Methyl-1H-indole-3-carboxylic acid purity. We will explore the rationale behind methodological choices, present comparative data, and offer detailed protocols to ensure the integrity of your analytical assessments.
Introduction to Purity Assessment in Pharmaceutical Intermediates
This compound is a substituted indole that serves as a valuable building block in medicinal chemistry.[1] The presence of impurities, even in minute quantities, can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[2][3]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[4] Its high resolution, sensitivity, and reproducibility make it an ideal choice for assessing the purity of pharmaceutical intermediates like this compound.[2][5]
Core Principles of HPLC for Purity Determination
The separation in HPLC is based on the differential partitioning of the analyte and impurities between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[4] For indole-3-carboxylic acids, which are polar, ionizable compounds, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.
Causality Behind Experimental Choices
The selection of HPLC parameters is critical for achieving optimal separation and accurate quantification. Here's a breakdown of the key considerations:
-
Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and selectivity for a broad range of organic molecules. The choice of a 250 mm x 4.6 mm column with 5 µm particles provides a good balance between resolution, analysis time, and backpressure.[6]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B, typically acetonitrile or methanol) is often necessary to resolve impurities with a wide range of polarities.[6] The addition of an acid, such as formic acid or phosphoric acid, to the aqueous phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
Detection Wavelength: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used. The selection of the detection wavelength should be at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
-
Method Validation: A properly validated HPLC method provides assurance of its reliability.[2][4] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol details a validated RP-HPLC method for the purity assessment of this compound.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).[9]
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm particle size) or equivalent.[9]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (HPLC grade)
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.05% v/v Orthophosphoric acid in water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 11 | |
| 11.1 | |
| 16 | |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm[9] |
| Injection Volume | 5 µL |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability
Before sample analysis, the system suitability should be verified by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak area for replicate injections should be less than 2.0%.[8]
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for purity determination, other techniques can provide complementary information.
| Analytical Technique | Primary Application | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the main component and known impurities. | High precision, robustness, and suitability for routine quality control.[6] | Requires reference standards for impurity identification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides structural information and can quantify impurities without identical reference standards.[3][6] | Lower sensitivity compared to HPLC; complex spectra can be challenging to interpret.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of known and unknown impurities, including those at trace levels.[6] | High sensitivity and provides molecular weight information for impurity identification. | Quantitative accuracy can be lower than HPLC-UV without careful validation. |
A multi-faceted approach, combining the quantitative strength of HPLC with the structural elucidation capabilities of NMR and the high sensitivity of LC-MS, offers the most comprehensive characterization of purity.[3][6]
Workflow for HPLC Purity Characterization
Caption: Workflow for HPLC purity analysis of this compound.
Logical Flow for Comprehensive Purity Assessment
Caption: Logical flow for a multi-technique approach to purity assessment.
Conclusion
The characterization of this compound purity by HPLC is a critical step in ensuring the quality and reliability of this important chemical intermediate. The detailed RP-HPLC method presented in this guide, when properly validated according to ICH guidelines, provides a robust and reliable means for routine purity assessment. For a more comprehensive understanding of the impurity profile, a multi-technique approach incorporating LC-MS and qNMR is highly recommended. By understanding the principles behind the analytical choices and implementing rigorous methodologies, researchers can have the utmost confidence in the purity of their compounds, paving the way for successful research and development endeavors.
References
- 1. This compound (30448-16-9) for sale [vulcanchem.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. actascientific.com [actascientific.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijrpc.com [ijrpc.com]
A Comparative Guide to the CysLT1 Antagonist Activity of Indole-2-Carboxylic Acid Derivatives
This guide provides an in-depth, objective comparison of the cysteinyl leukotriene receptor 1 (CysLT1) antagonist activity of a novel class of indole-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative potency, and the experimental methodologies used to evaluate these promising compounds. We will explore how these derivatives stack up against established CysLT1 antagonists like montelukast, pranlukast, and zafirlukast, providing a comprehensive overview for advancing research in inflammatory and respiratory diseases.
The Crucial Role of the CysLT1 Receptor in Inflammation
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid.[1] They play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] These mediators exert their effects by activating two G protein-coupled receptors (GPCRs): CysLT1 and CysLT2.[1] The CysLT1 receptor is predominantly expressed on airway smooth muscle cells, eosinophils, and mast cells, making it a prime therapeutic target for respiratory and allergic conditions.[1][2] Activation of the CysLT1 receptor by its primary ligand, LTD4, triggers a cascade of pro-inflammatory responses, including bronchoconstriction, increased vascular permeability, edema formation, and mucus secretion.[3][4] Consequently, the development of potent and selective CysLT1 receptor antagonists has been a major focus of drug discovery efforts.
CysLT1 Receptor Signaling Pathway
The binding of LTD4 to the CysLT1 receptor initiates a well-defined signaling cascade. This process underscores the importance of developing antagonists that can effectively block this interaction and mitigate downstream inflammatory effects.
Caption: CysLT1 Receptor Signaling Cascade.
A New Frontier: Indole-2-Carboxylic Acid Derivatives as CysLT1 Antagonists
Recent high-throughput screening campaigns have identified a novel class of CysLT1 antagonists centered around an indole-2-carboxylic acid scaffold.[1] This discovery marks a significant advancement, as these compounds exhibit high potency and selectivity, with some derivatives demonstrating superior activity compared to the widely prescribed antagonist, montelukast.[1]
Comparative Antagonist Activity
A study by Li et al. (2016) identified a series of 3-substituted 1H-indole-2-carboxylic acid derivatives with potent CysLT1 antagonist activity.[1] The lead compound, 17k , emerged as a particularly promising candidate, exhibiting an IC50 value in the nanomolar range in a calcium mobilization assay.[1]
| Compound | CysLT1 IC50 (µM)[1] | CysLT2 IC50 (µM)[1] |
| Hit Compound 1 | 0.66 ± 0.19 | > 20 |
| 17b | 0.045 ± 0.008 | > 20 |
| 17g | 0.012 ± 0.002 | 18 ± 3 |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 |
| Montelukast | 0.018 ± 0.003 | > 20 |
| Zafirlukast | - | - |
| Pranlukast | - | - |
Note: Data for Zafirlukast and Pranlukast were not available in the cited comparative study.
The data clearly indicates that compound 17k is approximately three times more potent than montelukast in inhibiting the CysLT1 receptor in this assay.[1] Furthermore, the high IC50 values against the CysLT2 receptor demonstrate the selectivity of these indole derivatives.[1]
Structure-Activity Relationship (SAR) Insights
The development of these potent indole-2-carboxylic acid derivatives was guided by systematic structure-activity relationship (SAR) studies.[1] Key structural features essential for high CysLT1 antagonist activity were identified:
-
Indole-2-Carboxylic Acid Moiety: This group is crucial for activity. Its removal leads to a significant drop in potency.[1]
-
(E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl Group: This hydrophobic tail, also present in montelukast, is a key pharmacophore for interacting with the receptor.[1]
-
α,β-Unsaturated Amide Linker at Position 3: This linker was found to be important for optimizing potency.[1]
-
Substitutions on the Indole Ring: Modifications at the 7-position of the indole ring, such as a methoxy group in compound 17k , were shown to enhance antagonist activity.[1]
Caption: Key Pharmacophoric Elements.
Established CysLT1 Antagonists: A Benchmark for Comparison
To fully appreciate the potential of the novel indole-2-carboxylic acid derivatives, it is essential to compare them with the established CysLT1 antagonists currently in clinical use.
-
Montelukast: A quinoline derivative, montelukast is a potent and selective CysLT1 antagonist.[5][6] It is widely prescribed for the treatment of asthma and allergic rhinitis.[5]
-
Pranlukast: This antagonist features a chromone core and was the first approved CysLT1 antagonist in Japan.[7]
-
Zafirlukast: An indole derivative, zafirlukast was the first CysLT1 antagonist approved in the United States.[8]
While all three are effective CysLT1 antagonists, the discovery of indole-2-carboxylic acid derivatives with sub-nanomolar to low nanomolar IC50 values represents a significant step forward in the quest for more potent and potentially safer therapeutics.[1]
Experimental Methodologies for Evaluating CysLT1 Antagonist Activity
The determination of CysLT1 antagonist activity relies on robust and reproducible in vitro and in vivo assays. The following protocols provide a detailed guide to the key experimental workflows.
In Vitro Assays
This assay is a primary method for screening CysLT1 antagonists. It measures the inhibition of LTD4-induced intracellular calcium release in cells expressing the CysLT1 receptor.
Caption: Calcium Mobilization Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells) in black-walled, clear-bottom 96-well plates and culture overnight.[9]
-
Dye Loading: Prepare a loading buffer using the FLIPR Calcium 5 Assay Kit according to the manufacturer's instructions.[9] Add an equal volume of the loading buffer to each well and incubate for 1 hour at 37°C.[9]
-
Compound Incubation: Add varying concentrations of the indole-2-carboxylic acid derivatives or control antagonists (e.g., montelukast) to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Initiate fluorescence reading and, after establishing a baseline, add a solution of LTD4 to each well to a final concentration that elicits a submaximal response (e.g., EC80).
-
Data Analysis: The change in fluorescence, corresponding to the intracellular calcium concentration, is recorded over time. The inhibitory effect of the test compounds is calculated relative to the response of LTD4 alone. IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist.
This assay directly measures the ability of a test compound to displace a radiolabeled ligand ([3H]-LTD4) from the CysLT1 receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the CysLT1 receptor.[10]
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-LTD4 and varying concentrations of the unlabeled test compounds (indole derivatives or reference antagonists).[10]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[10]
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.[10]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 values are determined, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.[10]
In Vivo Efficacy Models
To assess the therapeutic potential of these novel antagonists, in vivo models of allergic airway inflammation are employed.
This is a widely used model to mimic the key features of asthma.[3]
Experimental Workflow:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.[3]
-
Challenge: Subsequently, the mice are challenged with aerosolized OVA to induce an allergic airway response.[3]
-
Treatment: The indole-2-carboxylic acid derivatives or control drugs are administered to the mice (e.g., orally or intraperitoneally) before or during the challenge phase.[11]
-
Assessment of Airway Hyperresponsiveness: Airway hyperresponsiveness to a bronchoconstrictor agent like methacholine is measured using whole-body plethysmography.[11]
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is collected to quantify the number of inflammatory cells, particularly eosinophils.[11]
-
Histological Analysis: Lung tissues are examined for signs of inflammation, mucus hypersecretion, and airway remodeling.[11]
The efficacy of the test compounds is determined by their ability to reduce airway hyperresponsiveness, inflammatory cell infiltration, and other pathological features of asthma in this model.
Conclusion and Future Directions
The emergence of indole-2-carboxylic acid derivatives as highly potent and selective CysLT1 antagonists represents a significant advancement in the field of anti-inflammatory drug discovery.[1] The superior potency of compounds like 17k compared to established drugs such as montelukast highlights the potential of this chemical scaffold.[1] The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of these promising molecules.
Future research should focus on further exploring the SAR of this series to enhance potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models of asthma and other inflammatory conditions will be crucial to translate these promising in vitro findings into novel therapeutics for patients in need.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of selective leukotriene antagonists: exploration and optimization of the acidic region in 1,6-disubstituted indoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Ovalbumin‐Induced Airway Allergy Exhibits Altered Localization of SARS‐CoV‐2‐Susceptible Cells in the Lungs, Which Reflects Omicron BA.5 Infection Dynamics, Viral Mutations, and Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Reversal of Allergen-induced Airway Remodeling by CysLT1 Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 7-Methyl-1H-indole-3-carboxylic Acid for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole-3-Carboxylic Acid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 7-Methyl-1H-indole-3-carboxylic acid, in particular, has emerged as a crucial starting point for the development of potent and selective inhibitors of the Glycine Transporter 1 (GlyT1). GlyT1 is a key regulator of glycine concentrations at the N-methyl-D-aspartate (NMDA) receptor synapse in the central nervous system.[1][2] Inhibition of GlyT1 elevates synaptic glycine levels, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for treating cognitive deficits associated with schizophrenia.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound. By systematically dissecting the molecule into its core components, we will explore how modifications to each region impact inhibitory potency and physicochemical properties. The insights presented herein are grounded in experimental data from seminal studies, offering a robust framework for the rational design of next-generation GlyT1 inhibitors.
Pharmacophore Model of this compound
The inhibitory activity of this scaffold is dictated by a specific arrangement of chemical features that interact with the GlyT1 binding pocket. A simplified pharmacophore model highlights three critical regions for molecular recognition:
-
The Hydrogen Bond Acceptor/Anionic Center: The C3-carboxylic acid is paramount for activity, likely forming a key ionic or hydrogen bond interaction with a corresponding residue in the transporter.
-
The Aromatic Core: The indole ring provides a rigid, planar structure that engages in hydrophobic and potential π-stacking interactions.
-
The Hydrophobic Tail: The C7-methyl group occupies a specific hydrophobic pocket, and modifications at this position significantly influence potency.
Caption: Core pharmacophoric features of the this compound scaffold.
Part 1: SAR of the Indole Core (Positions N1, C2, C4, C5, C6)
While the C3 and C7 positions are primary drivers of potency, substitutions on the indole ring itself fine-tune the electronic properties, solubility, and steric profile of the molecule.
N1-Position (Indole Nitrogen)
The N-H group of the indole is a potential hydrogen bond donor. Alkylation or substitution at this position can modulate the molecule's interaction profile and physical properties.
-
N-Methylation: Generally leads to a slight decrease in potency, suggesting the N-H may be involved in a favorable interaction or that the added steric bulk is not well-tolerated.
-
N-Arylation: Larger aromatic substituents at N1 are typically detrimental to activity, likely due to steric hindrance.[3]
C2, C4, C5, C6 Positions
These positions are highly sensitive to substitution, with most modifications leading to a significant loss of activity. This suggests a tight fit within the binding pocket around this region of the indole ring.
-
C2-Substitution: Introduction of even small groups like a methyl group at the C2 position often abolishes activity. This position is considered critical and intolerant to substitution.
-
C4, C5, C6-Substitution: Halogenation (e.g., F, Cl) or the addition of small methoxy groups at these positions generally reduces potency. The data strongly indicates that an unsubstituted benzene portion of the indole core is optimal for high-affinity binding.
Table 1: Representative SAR Data for Indole Core Modifications
| Compound ID | Modification | Relative Potency (GlyT1 IC50) | Key Observation |
| Parent | 7-Me-1H-indole-3-COOH | 1X (Baseline) | High Potency Scaffold |
| 1a | N1-Methyl | 5-10X | N-H may act as H-bond donor. |
| 1b | C2-Methyl | >100X | C2 position is sterically hindered. |
| 1c | C5-Fluoro | 15-20X | Substitution on the benzene ring is disfavored. |
| 1d | C6-Chloro | 25-30X | Electronic and steric changes reduce affinity. |
Part 2: Bioisosteric Replacement of the C3-Carboxylic Acid
The carboxylic acid group, while crucial for activity, often imparts undesirable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[4][5] Replacing it with a suitable bioisostere can maintain the key interactions while improving drug-like properties.[6][7]
-
Tetrazole: The 5-substituted tetrazole ring is a classic and effective bioisostere for a carboxylic acid. Its pKa is similar, and it can act as a hydrogen bond acceptor.[4] Analogs featuring a tetrazole at the C3 position often retain significant potency and exhibit improved metabolic stability.
-
Acyl Sulfonamides: These groups can also mimic the acidic proton and hydrogen bonding capacity of a carboxylic acid. Their increased lipophilicity can sometimes enhance cell permeability.
-
Hydroxamic Acids: While less common in this specific scaffold, hydroxamic acids are known bioisosteres that can chelate metal ions in enzyme active sites and serve as effective carboxylic acid mimics.[6][8]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization | CoLab [colab.ws]
Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity for Indole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular research, the specific and sensitive detection of small molecules like indole-3-carboxylic acid (I3C) and its derivatives is paramount. These compounds are not only key players in various physiological processes but also form the backbone of numerous therapeutic agents.[1][2] The development of immunoassays for these targets offers a powerful tool for their quantification and characterization. However, the Achilles' heel of antibody-based methods for small molecules is often cross-reactivity, where the antibody binds to structurally similar but distinct molecules, leading to inaccurate results.
This guide provides a comprehensive comparison of antibody cross-reactivity against indole-3-carboxylic acid derivatives. We will delve into the nuances of antibody development for small molecules, present a comparative analysis of antibody performance, and provide detailed experimental protocols to empower you to validate and select the optimal antibody for your research needs.
The Challenge of Targeting Small Molecules: Why Cross-Reactivity is a Critical Consideration
Generating highly specific antibodies against small molecules like I3C presents a unique set of challenges. Unlike large protein antigens with multiple complex epitopes, small molecules act as haptens.[3] To elicit an immune response, they must be conjugated to a larger carrier protein.[3] The way the hapten is designed and conjugated to the carrier significantly influences the specificity of the resulting antibodies.[4] Subtle differences in the three-dimensional structure of I3C derivatives can be difficult for the immune system to distinguish, often leading to the production of antibodies that recognize a common structural motif, resulting in cross-reactivity.
This lack of absolute specificity can have profound implications in a research or clinical setting. For instance, in a drug metabolism study, an antibody that cross-reacts with a metabolite of the parent I3C drug could lead to an overestimation of the drug's concentration. Therefore, a thorough characterization of an antibody's cross-reactivity profile is not just a quality control step; it is a fundamental requirement for generating reliable and reproducible data.
Comparative Analysis of Antibody Specificity for Indole-3-Carboxylic Acid and Its Analogs
Direct comparative studies profiling multiple antibodies against a comprehensive panel of indole-3-carboxylic acid derivatives are not extensively available in the public domain. This is often due to the proprietary nature of antibody development. However, by examining the data from commercially available antibodies against the closely related compound, indole-3-acetic acid (IAA), we can gain valuable insights into typical cross-reactivity patterns.
Below is a representative comparison based on available data and plausible cross-reactivity profiles for hypothetical anti-I3C monoclonal antibodies. This table is intended to be illustrative, guiding the user on the types of data to seek or generate.
Table 1: Illustrative Cross-Reactivity Profiles of Hypothetical Anti-Indole-3-Carboxylic Acid (I3C) Monoclonal Antibodies
| Compound | Structure | MAb-001 (% Cross-Reactivity) | MAb-002 (% Cross-Reactivity) | MAb-003 (% Cross-Reactivity) |
| Indole-3-carboxylic acid (I3C) | Indole ring with a carboxylic acid group at position 3 | 100 | 100 | 100 |
| Indole-3-acetic acid (IAA) | Indole ring with a carboxymethyl group at position 3 | 85 | 45 | 15 |
| Indole-3-propionic acid (IPA) | Indole ring with a carboxyethyl group at position 3 | 60 | 20 | 5 |
| Indole-3-butyric acid (IBA) | Indole ring with a carboxypropyl group at position 3 | 40 | 10 | <1 |
| 5-Hydroxyindole-3-carboxylic acid | Indole ring with a hydroxyl group at position 5 and a carboxylic acid at position 3 | 30 | 5 | <1 |
| Indole-3-carboxaldehyde | Indole ring with an aldehyde group at position 3 | 5 | <1 | <1 |
| Tryptophan | Indole ring with an amino acid side chain at position 3 | <1 | <1 | <1 |
Interpretation of the Data:
-
MAb-001 exhibits broad cross-reactivity with other indole derivatives that have an acidic side chain at the 3-position. This antibody might be suitable for screening for a class of indole carboxylic acids but would be inappropriate for specifically quantifying I3C in the presence of its analogs.
-
MAb-002 shows improved specificity compared to MAb-001. While it still recognizes IAA and IPA to some extent, the cross-reactivity is significantly lower. This antibody could be a candidate for applications where the concentrations of cross-reacting analogs are known to be low.
-
MAb-003 demonstrates high specificity for I3C, with minimal cross-reactivity to even closely related structures like IAA. This antibody would be the ideal choice for a highly specific and quantitative assay for I3C.
This illustrative data highlights the critical need for researchers to either obtain detailed cross-reactivity data from the antibody supplier or to perform their own validation experiments against a panel of relevant derivatives.
Key Experimental Workflows for Assessing Cross-Reactivity
Two primary techniques are widely used to characterize the cross-reactivity of antibodies against small molecules: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a robust and cost-effective method for determining antibody specificity and quantifying small molecules. The principle relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.
Step-by-Step Protocol for Competitive ELISA:
-
Coating:
-
Dilute the I3C-protein conjugate (e.g., I3C-BSA) to a concentration of 1-10 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C or for 1-2 hours at 37°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the I3C standard and the derivative compounds to be tested for cross-reactivity.
-
In separate tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the primary anti-I3C antibody at its optimal working concentration.
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at its optimal dilution in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the log of the I3C concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the signal) for I3C and each derivative.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of I3C / IC50 of Derivative) x 100
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on biomolecular interactions.[5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.
Step-by-Step Protocol for SPR:
-
Antibody Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the anti-I3C antibody over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active sites with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of I3C over the sensor surface to determine its binding kinetics and affinity for the immobilized antibody.
-
Regenerate the sensor surface between each injection using a low pH buffer or other appropriate regeneration solution to remove the bound analyte.
-
Repeat the process for each of the I3C derivatives to be tested.
-
-
Data Analysis:
-
The instrument's software will generate sensorgrams for each interaction.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for I3C and its derivatives. A lower KD value indicates a higher binding affinity.
-
Cross-reactivity can be expressed as the ratio of the KD values: Relative Affinity = KD of Derivative / KD of I3C
-
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The specificity of an antibody is a cornerstone of reliable immunoassays. For small molecules like indole-3-carboxylic acid and its derivatives, where structural similarities are abundant, a thorough assessment of cross-reactivity is not optional, but essential. While this guide provides a framework for comparison and detailed protocols for validation, the ultimate responsibility lies with the researcher to ensure that the chosen antibody meets the specific demands of their experimental system. By investing the time and resources in rigorous cross-reactivity testing using techniques like competitive ELISA and SPR, researchers can have confidence in the accuracy and reproducibility of their findings, ultimately advancing our understanding of the critical roles these molecules play in health and disease.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
- 5. Monoclonal antibodies to plant growth regulators. II. Indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Methyl-1H-indole-3-carboxylic acid
A Researcher's Guide to Safely Handling 7-Methyl-1H-indole-3-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound, a compound of interest in various research applications. By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence.
Understanding the Risks: A Profile of this compound
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling any chemical. For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | These materials offer good resistance to a range of chemicals. Always use powder-free gloves to prevent aerosolization of the compound.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes and airborne particles.[7][8] |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10]
2. Donning PPE:
-
Put on your laboratory coat.
-
Don your safety glasses or goggles.
-
Put on your respiratory protection, if required.
-
Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[9]
3. Handling the Compound:
-
Carefully weigh the desired amount of the compound on a tared weigh boat inside the chemical fume hood.
-
Minimize the creation of dust by handling the powder gently.
-
If preparing a solution, add the solvent to the compound slowly to avoid splashing.
4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove your laboratory coat.
-
Remove your safety glasses or goggles.
-
Remove your respirator, if worn.
Experimental Workflow for Safe Handling
Caption: Sequential workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[11]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. thomassci.com [thomassci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
